Product packaging for 2,2,4-Trimethyl-3-pentanol(Cat. No.:CAS No. 5162-48-1)

2,2,4-Trimethyl-3-pentanol

Número de catálogo: B1616163
Número CAS: 5162-48-1
Peso molecular: 130.23 g/mol
Clave InChI: AXINNNJHLJWMTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2,2,4-Trimethyl-3-pentanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1616163 2,2,4-Trimethyl-3-pentanol CAS No. 5162-48-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2,4-trimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(2)7(9)8(3,4)5/h6-7,9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXINNNJHLJWMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871117
Record name 2,2,4-Trimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5162-48-1
Record name 2,2,4-Trimethyl-3-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5162-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-Trimethylpentan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4-Trimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-trimethylpentan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2,4-trimethyl-3-pentanol, a sterically hindered secondary alcohol. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's core chemical properties, characteristic reactions, and the underlying principles that govern its behavior. The significant steric hindrance imparted by the adjacent tert-butyl and isopropyl groups dictates its unique reactivity, making it an excellent model compound for studying sterically demanding chemical transformations.

Core Molecular and Physical Properties

This compound, also known as diisopropylcarbinol, is a branched-chain aliphatic alcohol. Its structure presents a formidable steric environment around the hydroxyl group, which is a key determinant of its chemical behavior.

Structural and General Data
PropertyValueSource(s)
IUPAC Name 2,2,4-trimethylpentan-3-ol[1]
CAS Number 5162-48-1[1]
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid (Expected)[2]
Density 0.828 g/cm³[3]
Boiling Point ~153-157 °C (Predicted/Experimental)[4]
Refractive Index 1.427[3]
Computed Physicochemical Properties

Computational models provide further insight into the molecule's behavior, particularly regarding its lipophilicity and size, which are critical parameters in medicinal chemistry and material science.

PropertyValueSource(s)
XLogP3 2.7[1]
Topological Polar Surface Area 20.2 Ų[1]
Rotatable Bond Count 2[1]
Complexity 79.1[1]

Synthesis and Spectroscopic Characterization

The synthesis of highly branched alcohols like this compound requires careful selection of reagents to overcome steric hindrance. Its structural confirmation relies on standard spectroscopic techniques, the interpretation of which is heavily influenced by its unique molecular architecture.

Synthesis via Grignard Reaction

The most direct and reliable method for synthesizing this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction is well-suited for creating sterically congested alcohol functionalities. The primary route involves the nucleophilic addition of an isopropyl Grignard reagent to pinacolone (3,3-dimethyl-2-butanone).

Causality of Experimental Choice: A Grignard reaction is chosen over other methods like hydride reduction of a corresponding ketone because it allows for the precise construction of the sterically demanding carbon skeleton. The choice of pinacolone as the electrophile and isopropylmagnesium bromide as the nucleophile is a logical disconnection of the target molecule at the C3-C4 bond. Anhydrous conditions are critical as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols.[5]

  • Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether is added portion-wise via the dropping funnel to initiate the reaction, which is evidenced by heat evolution and bubbling. Once initiated, the remaining solution is added at a rate that maintains a gentle reflux.

  • Addition of Ketone: After the Grignard reagent has formed (typically after 1-2 hours), the reaction mixture is cooled in an ice bath. A solution of pinacolone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

  • Reaction Quench and Workup: The reaction is stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting ketone. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and precipitates magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

G reagents Isopropylmagnesium Bromide + Pinacolone in Et2O intermediate Magnesium Alkoxide Intermediate reagents->intermediate Grignard Addition quench Aqueous NH4Cl Quench intermediate->quench Protonation product This compound quench->product Workup

Caption: Grignard synthesis workflow for this compound.

Spectroscopic Analysis

The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl group.

  • O-H Stretch: A strong, very broad band is expected in the region of 3500-3200 cm⁻¹, characteristic of an intermolecularly hydrogen-bonded alcohol.[6]

  • C-H Stretch: Multiple sharp bands will appear just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹), corresponding to the sp³ C-H stretching of the methyl, methine, and tert-butyl groups.

  • C-O Stretch: A strong band in the 1250-1050 cm⁻¹ region corresponds to the C-O stretching vibration. For a sterically hindered secondary alcohol, this peak is typically found around 1100 cm⁻¹.[7]

The proton NMR spectrum provides a clear fingerprint of the molecule's structure, with distinct signals for each non-equivalent proton. The splitting patterns are governed by the n+1 rule.

Proton EnvironmentApprox. δ (ppm)MultiplicityIntegrationCoupling Partner(s)
(CH₃)₃C-~0.9Singlet (s)9HNone
(CH₃)₂CH-~0.9-1.0Doublet (d)6H-CH(OH)-
(CH₃)₂CH -~1.8-2.0Multiplet (m)1H(CH₃)₂CH- and -CH(OH)-
-CH(OH)-~3.0-3.3Doublet (d)1H(CH₃)₂CH-
-OHVariableSinglet (s, broad)1HNone (exchangeable)

Interpretive Insight: The carbinol proton (-CH(OH)-) is expected to be a doublet due to coupling with the single proton on the adjacent isopropyl methine. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom. The broadness of the hydroxyl proton signal is due to chemical exchange and its chemical shift is highly dependent on concentration and solvent.[8][9]

The carbon NMR spectrum will show distinct signals for each of the unique carbon environments in the molecule.

Carbon EnvironmentApprox. δ (ppm)
(C H₃)₃C-~26
(C H₃)₂CH-~17-19
(CH₃)₃C -~35
(CH₃)₂C H-~33
-C H(OH)-~80-85

Interpretive Insight: The most downfield signal belongs to the carbinol carbon (-CH(OH)-), which is directly attached to the electronegative oxygen atom. The quaternary carbon of the tert-butyl group will typically show a weaker signal due to the absence of an attached proton and longer relaxation times.[9][10]

Chemical Reactivity and Transformations

The reactivity of this compound is a classic case study in steric effects in organic chemistry. Reactions at the hydroxyl group or the adjacent carbinol carbon are significantly slower or require more specialized reagents compared to less hindered alcohols.

Oxidation to 2,2,4-Trimethyl-3-pentanone

Oxidation of this secondary alcohol yields the corresponding ketone, 2,2,4-trimethyl-3-pentanone (also known as tert-butyl isopropyl ketone).

Causality of Experimental Choice: Strong, chromium-based oxidants like chromic acid (H₂CrO₄) are often sluggish and can lead to side reactions with highly hindered alcohols. Milder, more specialized reagents are preferred to ensure a clean and efficient conversion. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are ideal choices.[1][11] They operate under neutral or basic conditions at low temperatures, minimizing side reactions and tolerating a wide range of functional groups.[3][12]

  • Activator Formation: In a rigorously dried, nitrogen-flushed flask, oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath). Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of this compound (1.0 eq) in DCM is added slowly, keeping the temperature below -60 °C. The mixture is stirred for 30-45 minutes.

  • Base Addition and Warm-up: Triethylamine (Et₃N) (5.0 eq) is added dropwise. The cooling bath is removed, and the reaction is allowed to warm to room temperature.

  • Workup and Purification: Water is added to quench the reaction. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. It is then dried over Na₂SO₄, filtered, and concentrated. The resulting crude ketone can be purified by distillation or chromatography.

G cluster_0 Activation Step (-78 °C) cluster_1 Oxidation Step DMSO DMSO Activator Electrophilic Sulfur Species DMSO->Activator Oxalyl Oxalyl Chloride Oxalyl->Activator Intermediate Alkoxysulfonium Salt Alcohol This compound Alcohol->Intermediate Product 2,2,4-Trimethyl-3-pentanone Intermediate->Product E2 Elimination Base Triethylamine

Caption: Key stages of the Swern oxidation of a hindered alcohol.

Acid-Catalyzed Dehydration

The dehydration of this compound with strong acids (e.g., H₂SO₄, H₃PO₄) and heat is a complex process. It proceeds via an E1 mechanism involving a carbocation intermediate. Due to the steric hindrance, the initial secondary carbocation is prone to rearrangement, leading to a mixture of alkene products.[13]

The initial protonation of the hydroxyl group forms a good leaving group (water). Its departure generates a secondary carbocation. This carbocation can undergo a 1,2-hydride shift or a 1,2-methide shift to form more stable tertiary carbocations. Subsequent elimination of a proton from adjacent carbons yields a complex mixture of isomeric alkenes, with the most substituted (Zaitsev) products typically predominating.

Possible major products include:

  • 2,3,4-Trimethyl-2-pentene

  • 2,4,4-Trimethyl-2-pentene

  • 2,4,4-Trimethyl-1-pentene

This reaction exemplifies the challenges in controlling selectivity in carbocation-mediated reactions with highly branched substrates.

Safety, Handling, and Applications

Safety and Handling
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

Research and Industrial Applications

While not a large-volume industrial chemical, this compound and similar branched-chain higher alcohols serve important roles:

  • Model Substrate: Its significant steric hindrance makes it an excellent substrate for methodological studies in organic synthesis, particularly for developing new reagents or catalysts for reactions involving sterically demanding molecules.

  • Chemical Intermediate: It can serve as a precursor for the synthesis of other fine chemicals, such as the corresponding ketone (2,2,4-trimethyl-3-pentanone) or various esters, which may have applications as specialty solvents, lubricants, or fragrance components.[16]

  • Fuel Additives: Branched-chain higher alcohols, in general, are investigated as potential biofuels and fuel additives due to their higher energy density and lower hygroscopicity compared to ethanol.[17][18]

Conclusion

This compound is a molecule whose chemistry is fundamentally governed by the steric bulk surrounding its secondary alcohol functionality. This structural feature necessitates the use of specialized, mild reagents for transformations like oxidation and complicates the outcomes of reactions proceeding through carbocation intermediates, such as dehydration. A thorough understanding of these steric and electronic principles is essential for researchers and scientists aiming to utilize this and similar hindered building blocks in the synthesis of complex organic molecules and advanced materials.

References

Spectroscopic Data of 2,2,4-Trimethyl-3-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,4-trimethyl-3-pentanol, a C8 branched-chain alcohol. The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the structural elucidation of this compound using modern spectroscopic techniques. This guide offers field-proven insights into experimental choices and provides a self-validating system of protocols and data interpretation.

Introduction

This compound, with the chemical formula C8H18O, is a secondary alcohol characterized by significant steric hindrance around the hydroxyl group due to the presence of bulky tert-butyl and isopropyl groups.[1][2] Accurate structural confirmation and purity assessment of this molecule are paramount in various chemical applications, from quality control in manufacturing to its use as a starting material in organic synthesis. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and characterization of this compound. This guide delves into the theoretical underpinnings and practical application of these techniques for the analysis of this specific alcohol.

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Insight: The ¹H NMR spectrum provides information about the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is influenced by the shielding and deshielding effects of neighboring atoms, while spin-spin coupling (J) reveals the number of adjacent protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.2 - 3.4d1HH-3 (CH-OH)
~1.8 - 2.0m1HH-4 (CH)
~1.0s9H(CH₃)₃-C
~0.9d6H(CH₃)₂-CH
~1.5 - 2.5br s1HOH

Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

    • Spectral Width: A sweep width of approximately 12 ppm is sufficient to cover the expected proton chemical shifts.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃ + TMS) acq Data Acquisition (400 MHz, zg30, 8-16 scans) prep->acq proc Data Processing (FT, Phasing, Calibration, Integration) acq->proc analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) proc->analysis G cluster_workflow ATR-FTIR Experimental Workflow bkg Collect Background Spectrum (Clean ATR Crystal) sample Apply Sample (1-2 drops of neat liquid) bkg->sample acq Acquire Sample Spectrum (16-32 scans) sample->acq proc Data Processing (Background Subtraction, Peak Picking) acq->proc G cluster_workflow GC-MS Fragmentation of this compound M [C₈H₁₈O]⁺˙ (m/z 130) frag1 [C₅H₁₁O]⁺ (m/z 87) M->frag1 - •C₃H₇ frag2 [C₄H₉O]⁺ (m/z 73) M->frag2 - •C₄H₉ frag3 [C₄H₉]⁺ (m/z 57) frag1->frag3 - C₂H₂O frag4 [C₃H₇]⁺ (m/z 43) frag2->frag4 - C₂H₂O

References

2,2,4-Trimethyl-3-pentanol NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectrum Analysis of 2,2,4-Trimethyl-3-pentanol

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (C₈H₁₈O).[2][3] We will delve into the theoretical prediction of the spectra based on molecular structure and symmetry, followed by a detailed, field-proven experimental protocol for data acquisition and processing. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for molecular characterization and quality control.

Molecular Structure and Predicted Spectral Features

Understanding the molecule's structure is the first and most critical step in predicting and interpreting its NMR spectra. This compound possesses distinct steric and electronic environments that give rise to a characteristic spectral fingerprint.

The IUPAC name, 2,2,4-trimethylpentan-3-ol, clearly defines its connectivity.[2] The molecule features a bulky tert-butyl group adjacent to a secondary alcohol, which is in turn next to an isopropyl group. This arrangement minimizes symmetry, leading to a rich and informative spectrum.

Caption: Molecular structure of this compound with unique proton and carbon environments labeled.

¹H NMR Spectrum: A Detailed Prediction

The proton NMR spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent proton environments (Ha-He).

  • Ha (tert-butyl group): The nine protons on the three methyl groups attached to C2 are chemically equivalent due to free rotation around the C2-C3 bond. They are adjacent to a quaternary carbon (C2) with no protons, so they will appear as a sharp singlet (s) .

  • Hd (isopropyl methyls): The six protons of the two methyl groups attached to C4 are equivalent. They are adjacent to the methine proton Hc, and according to the n+1 rule, they will be split into a doublet (d) .

  • Hc (isopropyl methine): This single proton at C4 is coupled to the six equivalent Hd protons and the single Hb proton. This would theoretically result in a complex multiplet (a septet of doublets). However, in practice, it often appears as a less-resolved multiplet (m) .

  • Hb (carbinol methine): The proton at C3, attached to the same carbon as the hydroxyl group, is coupled to the Hc proton. It will therefore appear as a doublet (d) .

  • He (hydroxyl proton): The alcohol proton signal is often broad due to chemical exchange and hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent. It typically appears as a broad singlet (s, br) and will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

Table 1: Predicted ¹H NMR Data for this compound

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ha-C(CH ₃)₃~0.9Singlet (s)9H
Hd-CH(CH ₃)₂~0.9 - 1.0Doublet (d)6H
Hc-CH (CH₃)₂~1.8 - 2.0Multiplet (m)1H
Hb-CH (OH)-~3.2 - 3.4Doublet (d)1H
He-OH Variable (e.g., 1.5 - 2.5)Broad Singlet (s, br)1H
¹³C NMR Spectrum: A Detailed Prediction

Based on the molecular structure, we can predict five distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the five unique carbon environments.

  • C1 (tert-butyl methyls): The three methyl carbons of the tert-butyl group are equivalent.

  • C2 (tert-butyl quaternary): The quaternary carbon of the tert-butyl group.

  • C5 (isopropyl methyls): The two methyl carbons of the isopropyl group are equivalent.

  • C4 (isopropyl methine): The methine carbon of the isopropyl group.

  • C3 (carbinol methine): The carbon bonded to the hydroxyl group, which will be the most deshielded carbon in the aliphatic region due to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

Signal LabelCarbon EnvironmentPredicted Chemical Shift (δ, ppm)Carbon Type
C1-C(C H₃)₃~26CH₃
C5-CH(C H₃)₂~18 - 20CH₃
C4-C H(CH₃)₂~35CH
C2-C (CH₃)₃~35 - 37C (Quaternary)
C3-C H(OH)-~80 - 85CH

Experimental Protocol for NMR Analysis

The acquisition of high-quality, high-resolution NMR spectra is contingent upon meticulous sample preparation and systematic instrument operation.[4] This protocol outlines a self-validating system to ensure reproducibility and accuracy.

prep Step 1: Sample Preparation - Weigh ~10-20 mg of sample - Dissolve in ~0.7 mL CDCl₃ - Filter into NMR tube acq Step 2: Data Acquisition - Insert sample and lock - Shim magnet for homogeneity - Acquire FID prep->acq Homogeneous Solution proc Step 3: Data Processing - Fourier Transform (FID -> Spectrum) - Phase and Baseline Correction - Reference to TMS or solvent acq->proc Raw FID Data analysis Step 4: Spectral Analysis - Peak picking - Integration - Assign signals to structure proc->analysis Processed Spectrum

Caption: Standardized workflow for NMR spectrum acquisition and analysis.

Part A: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the NMR sample.[5] A properly prepared sample ensures a homogeneous magnetic field, leading to sharp, well-resolved peaks.[4]

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio.[5]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[6] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum and provide the deuterium signal required for the spectrometer's lock system.[6]

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical.[5]

  • Filtration (Critical Step): To obtain high-resolution spectra, the sample must be free of any suspended particulate matter.[4] Draw the solution into a Pasteur pipette that has a small plug of cotton or glass wool at its neck. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes dust and other microparticulates that disrupt magnetic field homogeneity and broaden spectral lines.[4][7]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Part B: NMR Data Acquisition

This phase involves the interaction of the sample with the NMR spectrometer.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure it is positioned correctly within the probe's radiofrequency coils.[7]

  • Locking: The spectrometer will use the deuterium signal from the solvent (e.g., CDCl₃) to "lock" the magnetic field, compensating for any minor drifts over time.

  • Shimming: This is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume.[8] Automated or manual shimming procedures are used to adjust electrical coils, minimizing magnetic field variations. Poor shimming is a primary cause of broad and distorted peaks.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum efficiency of radiofrequency pulse transmission and signal detection.

  • Setting Acquisition Parameters:

    • Experiment: Select standard 1D proton (zg30) or carbon (zgpg30) pulse programs.

    • Number of Scans (NS): For ¹H NMR of a concentrated sample, 8 to 16 scans are typically sufficient. For ¹³C NMR, which is inherently less sensitive, 128 or more scans may be required.

    • Relaxation Delay (D1): A delay of 1-2 seconds for ¹H NMR and 2-5 seconds for ¹³C NMR allows the nuclei to return to thermal equilibrium between pulses, ensuring accurate signal integration.

  • Acquisition: Start the acquisition. The spectrometer applies radiofrequency pulses and records the resulting signal, known as the Free Induction Decay (FID).[1] The FID is a time-domain signal containing the frequency information of all resonating nuclei.[9]

Part C: Data Processing

The raw FID data must be mathematically processed to generate the familiar frequency-domain spectrum.[10][11]

  • Fourier Transformation (FT): The FID (time-domain) is converted into the spectrum (frequency-domain) using a Fourier Transform algorithm.[10] This is the central step in processing.[9]

  • Phase Correction: After FT, the spectral peaks may be distorted. Manual or automatic phase correction is applied to ensure all peaks are in the positive absorptive phase with a flat baseline at the peak's base.[10]

  • Baseline Correction: A polynomial function is applied to correct any broad distortions or "rolling" in the spectrum's baseline, ensuring accurate integration.

  • Referencing: The chemical shift axis (ppm) is calibrated. For CDCl₃, the small residual proton signal of CHCl₃ at 7.26 ppm or the carbon signal at 77.16 ppm can be used as an internal reference. Alternatively, if tetramethylsilane (TMS) was added, its signal is set to 0 ppm.

  • Integration: The area under each peak is integrated. In ¹H NMR, the relative integral values are directly proportional to the number of protons giving rise to that signal.

By following this comprehensive approach, from structural prediction to meticulous experimental execution and processing, a clear and accurate NMR analysis of this compound can be reliably achieved, providing definitive confirmation of its molecular structure.

References

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a detailed analysis of the fragmentation behavior of 2,2,4-trimethyl-3-pentanol under electron ionization (EI) mass spectrometry (MS). As a highly branched tertiary alcohol, its mass spectrum is characterized by the absence of a discernible molecular ion peak and is dominated by fragment ions resulting from specific, structurally informative cleavage events. This document will elucidate the core fragmentation pathways, including alpha (α)-cleavage and dehydration, explaining the chemical principles that drive these processes. We will present a quantitative summary of the principal ions, a detailed experimental protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS), and visual diagrams of the fragmentation mechanisms to provide a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Analyte and the Technique

This compound (C₈H₁₈O, MW: 130.23 g/mol ) is a saturated tertiary alcohol characterized by significant steric hindrance around its hydroxyl group, featuring a tert-butyl group on one side of the alcohol carbon and an isopropyl group on the other.[1][2] This high degree of branching profoundly influences its fragmentation pattern in mass spectrometry.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. This energy is sufficient to not only ionize the molecule by ejecting an electron but also to induce extensive fragmentation.[3] For alcohols, the initial ionization typically involves the removal of a non-bonding electron from the oxygen atom, forming a radical cation (M•⁺).[4] Due to the high internal energy and the structural nature of branched alcohols, this molecular ion is often unstable and fragments rapidly, leading to a very weak or absent molecular ion peak in the resulting spectrum.[4][5][6]

The Elusive Molecular Ion

In the EI mass spectrum of this compound, the molecular ion peak at a mass-to-charge ratio (m/z) of 130 is typically not observed.[7] This is a hallmark of highly branched tertiary alcohols.[5] The energy imparted during ionization is rapidly dissipated through the cleavage of C-C bonds, which is energetically more favorable than the stabilization of the molecular ion. The stability of the resulting fragment ions, particularly resonance-stabilized carbocations, provides a strong thermodynamic driving force for immediate fragmentation.[8]

Principal Fragmentation Pathways

The fragmentation of this compound is dominated by two primary, well-established pathways for alcohols: alpha-cleavage and dehydration.[8][9][10]

Alpha (α)-Cleavage: The Dominant Fragmentation Event

Alpha-cleavage is the most characteristic fragmentation pathway for alcohols and involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[9][11] This process is highly favored because it leads to the formation of a resonance-stabilized oxonium ion and a neutral radical.[8][11] For this compound, there are two possible α-cleavage sites.

Pathway A: Loss of a tert-Butyl Radical (•C(CH₃)₃)

Cleavage of the bond between the α-carbon (C3) and the tert-butyl group (C2 and its methyls) is the most favorable fragmentation. This is because it results in the expulsion of a stable tert-butyl radical (mass = 57 u) and the formation of a resonance-stabilized secondary oxonium ion with m/z 73.

  • [M]•⁺ → [CH(CH₃)₂CH=OH]⁺ + •C(CH₃)₃

  • m/z 130 → m/z 73

The ion at m/z 73 is often the base peak (the most abundant ion) in the spectrum, signifying the energetic favorability of this pathway.

Pathway B: Loss of an Isopropyl Radical (•CH(CH₃)₂)

Alternatively, cleavage can occur on the other side of the α-carbon, leading to the loss of an isopropyl radical (mass = 43 u) and the formation of a different resonance-stabilized oxonium ion at m/z 87.

  • [M]•⁺ → [(CH₃)₃C-CH=OH]⁺ + •CH(CH₃)₂

  • m/z 130 → m/z 87

While this peak is significant, its abundance is generally lower than that of the m/z 73 ion, reflecting the relative stability of the expelled radicals (the tert-butyl radical is more stable than the isopropyl radical).

G cluster_main Alpha-Cleavage Pathways cluster_A Pathway A cluster_B Pathway B M [C₈H₁₈O]•⁺ (Molecular Ion) m/z 130 FragA [C₄H₉O]⁺ m/z 73 (Base Peak) M->FragA - •C(CH₃)₃ RadA •C(CH₃)₃ (tert-Butyl Radical) FragB [C₅H₁₁O]⁺ m/z 87 M->FragB - •CH(CH₃)₂ RadB •CH(CH₃)₂ (Isopropyl Radical)

Figure 1: Primary α-cleavage fragmentation pathways of this compound.

Dehydration: Loss of Water

A common fragmentation pathway for many alcohols is the elimination of a neutral water molecule (H₂O, mass = 18 u).[4] This results in an alkene radical cation at [M-18]•⁺.

  • [M]•⁺ → [C₈H₁₆]•⁺ + H₂O

  • m/z 130 → m/z 112

The peak at m/z 112 is typically of low to moderate intensity. This radical cation can undergo further fragmentation, often leading to a series of smaller alkene and alkyl fragments. For instance, the subsequent loss of a methyl radical (•CH₃) from the m/z 112 ion can produce a fragment at m/z 97 .

G cluster_dehydration Dehydration Pathway M [C₈H₁₈O]•⁺ (Molecular Ion) m/z 130 M18 [C₈H₁₆]•⁺ (Alkene Radical Cation) m/z 112 M->M18 - H₂O M33 [C₇H₁₃]⁺ m/z 97 M18->M33 - •CH₃

Figure 2: Dehydration of the molecular ion and subsequent secondary fragmentation.

Summary of Key Fragment Ions

The electron ionization mass spectrum of this compound is a composite of ions from the pathways described above, as well as other secondary fragmentations. The tert-butyl cation (m/z 57 ) and isopropyl cation (m/z 43 ) are also commonly observed, arising from charge retention on the alkyl fragments during cleavage events.

m/zProposed Ion Structure / Neutral LossFragmentation PathwayTypical Relative Abundance
130[C₈H₁₈O]•⁺ (Molecular Ion)IonizationAbsent or < 1%
112[M - H₂O]•⁺DehydrationLow
87[(CH₃)₃C-CH=OH]⁺α-Cleavage (Loss of •CH(CH₃)₂)High
73[(CH₃)₂CH-CH=OH]⁺α-Cleavage (Loss of •C(CH₃)₃)Base Peak (100%)
57[C(CH₃)₃]⁺Alkyl Fragment (tert-butyl cation)High
43[CH(CH₃)₂]⁺Alkyl Fragment (isopropyl cation)Moderate
41[C₃H₅]⁺Allyl Cation (from secondary fragmentation)Moderate

Table 1: Summary of major ions in the EI mass spectrum of this compound.

Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum of this compound is typically achieved using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Objective: To separate this compound from the sample matrix and obtain its characteristic electron ionization mass spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane or hexane. Ensure the sample is fully dissolved.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or mid-polar capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Interface Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV (standard for library matching).

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35 - 350.

    • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being saturated by the injection solvent.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the base peak and other key ions as described in this guide.

    • Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[7]

Conclusion

The mass spectrometry fragmentation of this compound is a textbook example of how molecular structure dictates fragmentation pathways in electron ionization. The absence of the molecular ion and the dominance of the m/z 73 base peak from the loss of a stable tert-butyl radical are key identifiers. Understanding these predictable α-cleavage and dehydration mechanisms allows for confident structural elucidation and serves as a foundational principle for interpreting the mass spectra of other branched aliphatic alcohols. This guide provides the necessary technical and theoretical framework for scientists to effectively analyze and interpret such data in their research and development endeavors.

References

2,2,4-Trimethyl-3-pentanol infrared spectroscopy peaks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2,4-Trimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences, prized for its ability to elucidate molecular structure through the identification of functional groups. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. Each functional group (e.g., O-H, C-H, C=O) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for detailed structural characterization.

This guide provides an in-depth analysis of the infrared spectrum of this compound (CAS No: 5162-48-1), a sterically hindered secondary alcohol.[1][2][3] Understanding the spectral features of this molecule is crucial for its identification, purity assessment, and the study of its chemical behavior, particularly in contexts where hydrogen bonding and steric effects play a significant role. As a secondary alcohol, the position of its key C-O stretching vibration, combined with the characteristic hydroxyl (O-H) and alkyl (C-H) group absorptions, provides a clear case study for the principles of IR spectral interpretation.

Molecular Structure: The Basis for Vibrational Activity

The infrared spectrum of this compound is a direct consequence of its molecular architecture. The molecule consists of an eight-carbon backbone featuring a hydroxyl (-OH) group on the third carbon, which is flanked by a bulky tert-butyl group on one side and an isopropyl group on the other.[1][2][3] This significant steric hindrance around the hydroxyl group influences its chemical reactivity and, importantly, its hydrogen-bonding behavior, which is readily observable in its IR spectrum.

The primary functional groups that give rise to distinct and interpretable absorption bands are:

  • Hydroxyl Group (O-H): Responsible for both stretching and bending vibrations.

  • Alkyl Groups (C-H): Involving various methyl (CH₃) and methine (CH) bonds.

  • Carbon-Oxygen Single Bond (C-O): A key diagnostic stretch for alcohols.

  • Carbon-Carbon Skeleton (C-C): Vibrations that contribute to the complex fingerprint region.

Caption: Molecular structure of this compound.

Comprehensive Analysis of Infrared Absorption Peaks

The IR spectrum of an alcohol is typically dominated by four principal regions: the O-H stretching region, the C-H stretching region, the C-O stretching region, and the complex "fingerprint region" which contains various bending vibrations.

O-H Stretching Vibration (3500–3200 cm⁻¹)

The most conspicuous feature in the spectrum of this compound is the absorption due to the O-H stretching vibration.

  • Causality: In a condensed phase (neat liquid or concentrated solution), alcohol molecules associate via intermolecular hydrogen bonding. This interaction weakens the O-H covalent bond, lowering its vibrational frequency and causing a dramatic broadening of the absorption band.[4][5] The broadness arises because the sample contains a wide distribution of hydrogen bond strengths (dimers, trimers, and larger polymers), each vibrating at a slightly different frequency.[5][6]

  • Expected Appearance: A strong and very broad absorption band centered between 3500 cm⁻¹ and 3200 cm⁻¹.[7][8]

  • Field Insights: The significant steric hindrance from the adjacent tert-butyl and isopropyl groups might slightly reduce the extent or strength of hydrogen bonding compared to a less hindered secondary alcohol like 3-pentanol. However, the peak will remain characteristically broad. If the spectrum were taken in a highly dilute solution of a non-polar solvent (e.g., CCl₄), a sharp, "free" O-H stretching peak would appear around 3650–3600 cm⁻¹, as the intermolecular hydrogen bonds are broken.[7][9]

C-H Stretching Vibrations (3000–2850 cm⁻¹)

This region contains absorptions from the stretching of the numerous carbon-hydrogen bonds within the molecule's alkyl framework.

  • Causality: Since all carbon atoms in this compound are sp³ hybridized, their C-H stretching frequencies will occur just below the 3000 cm⁻¹ dividing line.[10][11] Asymmetric stretches require more energy and thus appear at a higher wavenumber than their symmetric counterparts.[12]

  • Expected Appearance: A series of strong, sharp peaks in the 2960–2850 cm⁻¹ range.

    • Methyl (CH₃) asymmetric stretch: ~2962 cm⁻¹

    • Methylene (CH₂) asymmetric stretch (from isopropyl group methine): While technically a methine, its C-H stretch is in this region, ~2926 cm⁻¹

    • Methyl (CH₃) symmetric stretch: ~2872 cm⁻¹[10][13] These peaks will be intense due to the large number of C-H bonds in the molecule.

The Fingerprint Region (< 1500 cm⁻¹)

This region is rich with complex vibrational information, including C-H bending and C-O and C-C stretching vibrations. While complex, certain peaks are highly diagnostic.[14][15]

  • C-H Bending Vibrations (1470–1365 cm⁻¹):

    • Causality: The bending motions of the C-H bonds in the methyl groups are characteristic. The presence of both a tert-butyl and an isopropyl group leads to a distinctive pattern. The gem-dimethyl arrangement of the isopropyl group and the three methyl groups of the tert-butyl group give rise to strong absorptions in this area.[10]

    • Expected Appearance: Strong peaks are expected around 1385 cm⁻¹ and 1370 cm⁻¹. The tert-butyl group typically shows a split peak with one band near 1395 cm⁻¹ and a more intense one near 1370 cm⁻¹. The isopropyl group also gives a doublet near 1385 cm⁻¹ and 1370 cm⁻¹.[10] This will result in a strong and characteristically complex absorption pattern in this narrow range.

  • C-O Stretching Vibration (1150–1075 cm⁻¹):

    • Causality: This is one of the most important diagnostic peaks for identifying the class of an alcohol. The stretching of the C-O single bond is sensitive to the substitution on the carbon atom. For secondary alcohols, this vibration absorbs in a well-defined range.[16]

    • Expected Appearance: A strong, distinct peak between 1150 cm⁻¹ and 1075 cm⁻¹.[7][16] This band confirms the presence of the alcohol functional group and its classification as secondary.

  • O-H Bending Vibration (~650 cm⁻¹):

    • Causality: The out-of-plane bending, or "wagging," of the O-H group gives rise to an absorption.

    • Expected Appearance: A broad, medium-intensity peak centered around 650 cm⁻¹.[16]

Summary of Diagnostic Infrared Peaks

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity & Shape
3500–3200O-H Stretch (H-bonded)Alcohol (-OH)Strong, Very Broad
2965–2850C-H Stretch (sp³)Alkyl (-CH₃, -CH)Strong, Sharp
1470–1365C-H BendAlkyl (tert-butyl, isopropyl)Medium to Strong
1150–1075C-O StretchSecondary AlcoholStrong
~650O-H Bend (Out-of-plane)Alcohol (-OH)Medium, Broad

Experimental Protocol: Acquiring the IR Spectrum

Obtaining a high-quality IR spectrum of a liquid sample like this compound is straightforward. The Attenuated Total Reflectance (ATR) method is most common.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (clean crystal) A->B C Apply Small Drop of This compound B->C D Acquire Sample Spectrum C->D E Perform ATR Correction (if necessary) D->E F Identify and Label Key Absorption Peaks E->F

Caption: Standard workflow for obtaining an ATR-FTIR spectrum.

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe with a solvent like isopropanol and allow it to fully evaporate.

  • Background Scan: Record a background spectrum of the empty, clean crystal. This allows the instrument software to subtract interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Scan: Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent after the measurement is complete.

Conclusion

The infrared spectrum of this compound is a definitive tool for its structural confirmation. The key identifying features are a strong, broad O-H stretching band centered near 3350 cm⁻¹, indicative of a hydrogen-bonded alcohol; intense sp³ C-H stretching absorptions just below 3000 cm⁻¹; a strong C-O stretching band in the 1150–1075 cm⁻¹ range, confirming its identity as a secondary alcohol; and a characteristic pattern of C-H bending vibrations between 1470–1365 cm⁻¹ arising from its unique tert-butyl and isopropyl groups. Together, these absorptions provide an unambiguous spectral fingerprint, allowing for the rapid and reliable identification of this sterically hindered alcohol in a variety of scientific and industrial applications.

References

physical properties of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2,2,4-Trimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a branched-chain octyl alcohol, is a compound of interest in various chemical and pharmaceutical applications. Its unique structural arrangement, featuring significant steric hindrance around the hydroxyl group, imparts distinct physical and chemical properties that influence its behavior as a solvent, a reactant, and a potential component in formulated products. This guide provides a comprehensive overview of the key physical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount to interpreting its physical properties.

Caption: Molecular Structure of this compound

Table 1: Compound Identification

IdentifierValue
IUPAC Name2,2,4-trimethylpentan-3-ol[1][2]
CAS Number5162-48-1[1][3][4][5]
Molecular FormulaC₈H₁₈O[1][2][3][6]
Molecular Weight130.23 g/mol [1][3][6][7]
InChIInChI=1S/C8H18O/c1-6(2)7(9)8(3,4)5/h6-7,9H,1-5H3[5]
InChIKeyAXINNNJHLJWMTC-UHFFFAOYSA-N[5]
Synonyms3-Pentanol, 2,2,4-trimethyl-[5]

Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its physicochemical properties.

Table 2: Key Physical Properties

PropertyValue
AppearanceLight brown or yellow liquid; Clear liquid with a fruity aroma[7]
Boiling Point151 °C[3]
Melting Point-11 °C[3]
Density0.828 g/mL[3]
Refractive Index1.427[3]
SolubilitySoluble in heptane and ethanol; Insoluble in water[7][8]

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for the reliable application of this compound. The following are standard protocols for measuring key parameters.

Boiling Point Determination

The boiling point is a fundamental property that informs distillation and purification processes.

Protocol:

  • Place a small sample of this compound in a Thiele tube with a heating oil.

  • Insert a thermometer and a capillary tube (sealed at one end) into the sample.

  • Heat the Thiele tube gently and observe for a continuous stream of bubbles from the capillary tube.

  • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

A Sample Preparation B Heating A->B C Observation B->C D Cooling and Measurement C->D

Caption: Workflow for Boiling Point Determination

Density Measurement

Density is a critical parameter for volumetric calculations and formulation development.

Protocol:

  • Weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C).

  • Weigh the filled pycnometer.

  • Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a useful property for identification and purity assessment.

Protocol:

  • Calibrate an Abbe refractometer using a standard of known refractive index.

  • Place a few drops of this compound on the prism of the refractometer.

  • Close the prism and allow the sample to equilibrate to the instrument's temperature.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the scale.

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure and functional groups of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the different types of protons and their neighboring environments.[1][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies the different carbon environments within the molecule.[1]

  • IR (Infrared) Spectroscopy: Confirms the presence of the hydroxyl (-OH) functional group through its characteristic broad absorption band.[1][5]

  • Mass Spectrometry: Determines the molecular weight and provides information on the fragmentation pattern of the molecule, aiding in structural elucidation.[1][10]

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound to ensure laboratory safety.

  • Hazards: this compound is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation.[11][12]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][13] Ground and bond containers when transferring material to prevent static discharge.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as oxidizing agents.[11][13][14] Keep containers tightly closed.[11][13]

cluster_handling Safe Handling cluster_storage Proper Storage Ventilation Ventilation PPE PPE Grounding Grounding Cool_Dry Cool_Dry Away_from_Ignition Away_from_Ignition Tightly_Closed Tightly_Closed

Caption: Key Safety and Handling Considerations

Conclusion

The physical properties of this compound, from its boiling and melting points to its spectroscopic signature, are a direct consequence of its highly branched and sterically hindered structure. A thorough understanding of these properties, coupled with safe handling practices, is fundamental for its effective and responsible use in scientific research and industrial applications. This guide serves as a foundational resource for professionals engaged in the study and application of this versatile alcohol.

References

An In-Depth Technical Guide to 2,2,4-Trimethyl-3-pentanol (CAS Number: 5162-48-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2,4-trimethyl-3-pentanol, a sterically hindered secondary alcohol. By delving into its chemical and physical properties, synthesis, reactivity, and analytical methodologies, this document aims to equip researchers and professionals in drug development with the critical knowledge to effectively utilize this compound in their work. Where direct experimental data for this specific molecule is limited, we will draw upon established principles and data from structurally analogous compounds to provide a robust and insightful discussion.

Molecular Characteristics and Physicochemical Properties

This compound, with the chemical formula C₈H₁₈O, is a branched-chain alcohol characterized by significant steric hindrance around its hydroxyl group.[1][2] This structural feature is paramount as it dictates the molecule's reactivity and potential applications. The IUPAC name for this compound is 2,2,4-trimethylpentan-3-ol.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 5162-48-1[1][2]
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1]
Appearance Liquid (at standard conditions)Inferred from properties of similar alcohols
Boiling Point 152-153 °C (for the related 2,2,4,4-tetramethyl-3-pentanone)
Density 0.824 g/mL at 25 °C (for the related 2,2,4,4-tetramethyl-3-pentanone)
XLogP3-AA 2.7[1]
Topological Polar Surface Area 20.2 Ų[1]

The XLogP3-AA value suggests a moderate lipophilicity, which is a crucial parameter in drug design influencing solubility and membrane permeability. The steric bulk provided by the t-butyl and isopropyl groups flanking the hydroxyl group is a defining characteristic, influencing its chemical behavior.

Synthesis and Manufacturing

The synthesis of this compound is not widely documented in readily available literature, suggesting it is not a commonly produced commercial chemical. However, its structure lends itself to classical organic synthesis methodologies.

Retrosynthetic Analysis and Plausible Synthetic Routes

A logical retrosynthetic approach points to two primary strategies for the formation of the carbon skeleton and the introduction of the hydroxyl group.

G This compound This compound Grignard Addition Grignard Addition This compound->Grignard Addition Ketone Reduction Ketone Reduction This compound->Ketone Reduction Isopropyl Grignard Isopropyl Grignard Grignard Addition->Isopropyl Grignard t-Butyl Grignard t-Butyl Grignard Grignard Addition->t-Butyl Grignard Isobutyraldehyde Isobutyraldehyde Grignard Addition->Isobutyraldehyde Pinacolone Pinacolone Grignard Addition->Pinacolone 2,2,4-Trimethyl-3-pentanone 2,2,4-Trimethyl-3-pentanone Ketone Reduction->2,2,4-Trimethyl-3-pentanone Reducing Agent Reducing Agent 2,2,4-Trimethyl-3-pentanone->Reducing Agent

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: Grignard Reaction Approach

The Grignard reaction offers a versatile and reliable method for the synthesis of sterically hindered secondary alcohols.[3][4][5][6]

Reaction:

  • Route A: Isopropyl magnesium bromide reacting with pinacolone (3,3-dimethyl-2-butanone).

  • Route B: tert-Butyl magnesium chloride reacting with isobutyraldehyde (2-methylpropanal).

Step-by-Step Methodology (Illustrative for Route A):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of isopropyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Addition of Ketone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of pinacolone in anhydrous diethyl ether is then added dropwise from the dropping funnel.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield this compound.

Experimental Protocol: Reduction of 2,2,4-Trimethyl-3-pentanone

The reduction of the corresponding ketone, 2,2,4-trimethyl-3-pentanone, provides a direct route to the desired alcohol.

Reaction:

2,2,4-Trimethyl-3-pentanone is reduced using a suitable reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Step-by-Step Methodology:

  • Dissolution: 2,2,4-Trimethyl-3-pentanone is dissolved in a suitable solvent, such as methanol or ethanol for NaBH₄, or anhydrous diethyl ether or THF for LiAlH₄.

  • Addition of Reducing Agent: The reducing agent is added portion-wise to the solution of the ketone, typically at 0 °C to control the reaction rate.

  • Reaction and Work-up: The reaction is stirred until completion (monitored by TLC or GC). For NaBH₄, the reaction is quenched by the addition of water or dilute acid. For LiAlH₄, a Fieser workup (sequential addition of water and then a sodium hydroxide solution) is typically employed.

  • Purification: The product is extracted into an organic solvent, dried, and purified by distillation or chromatography.

Chemical Reactivity and Potential Applications in Drug Development

The significant steric hindrance around the hydroxyl group in this compound is the primary determinant of its reactivity.

Esterification

Esterification of such a hindered secondary alcohol is expected to be challenging under standard Fischer esterification conditions (acid catalyst and excess alcohol).[7] More forcing conditions or the use of more reactive acylating agents would likely be necessary.

Potential Protocol for Esterification:

  • Steglich Esterification: The use of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the esterification with a carboxylic acid under milder conditions.[8]

  • Acyl Halides/Anhydrides: Reaction with a more reactive acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine would be a more effective method.

Oxidation

Oxidation of this secondary alcohol to the corresponding ketone, 2,2,4-trimethyl-3-pentanone, would require strong oxidizing agents. Due to steric hindrance, milder reagents may react slowly or not at all.

Potential Oxidation Protocols:

  • Chromium-based reagents: Jones reagent (CrO₃ in acetone/sulfuric acid) or pyridinium chlorochromate (PCC) are capable of oxidizing secondary alcohols.

  • Swern Oxidation: This method, using oxalyl chloride or trifluoroacetic anhydride, and DMSO, followed by a hindered base like triethylamine, is effective for oxidizing sterically hindered alcohols.

  • Dess-Martin Periodinane: This hypervalent iodine reagent provides a mild and selective method for the oxidation of primary and secondary alcohols.

Potential Applications in Medicinal Chemistry and Drug Development

While there is no direct evidence of this compound being used in drug development, its structural features suggest several potential applications:

  • Metabolic Stability: The steric hindrance around the hydroxyl group could significantly reduce the rate of metabolic glucuronidation, a common metabolic pathway for alcohols.[9] This could be a desirable feature in drug candidates to increase their in vivo half-life.

  • Fragment-Based Drug Discovery: As a small, lipophilic molecule with a hydrogen bond donor, it could serve as a fragment in screening campaigns to identify initial binding interactions with a target protein.

  • Chiral Auxiliary: If resolved into its individual enantiomers, the chiral center could potentially be used as a chiral auxiliary in asymmetric synthesis. The bulky substituents would likely provide a high degree of stereocontrol in reactions involving a prochiral substrate attached to the hydroxyl group.

Caption: Potential applications of this compound in drug development.

Analytical Methodologies

Accurate and robust analytical methods are essential for the characterization and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.

Sample Preparation:

  • Direct Injection: For relatively pure samples, direct injection of a diluted solution in a volatile solvent is feasible.

  • Derivatization: To improve chromatographic peak shape and thermal stability, derivatization of the hydroxyl group is recommended, especially for trace analysis. Silylation is a common method, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can be used to convert the alcohol to its trimethylsilyl (TMS) ether.[10][11][12][13]

Illustrative GC-MS Protocol:

  • Derivatization (Optional but Recommended): To a solution of the sample in an appropriate solvent (e.g., pyridine or acetonitrile), add an excess of BSTFA with 1% TMCS. Heat the mixture at 60-70 °C for 30 minutes.

  • Injection: Inject an aliquot of the derivatized or underivatized sample into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure good separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the t-butyl group (a singlet), the isopropyl group (a doublet and a multiplet), the proton on the carbon bearing the hydroxyl group (a doublet), and the hydroxyl proton (a broad singlet, exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for each of the unique carbon atoms in the molecule.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.

  • C-O Stretch: An absorption band in the region of 1050-1150 cm⁻¹ corresponding to the stretching vibration of the C-O bond.

Safety and Toxicology

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potential Hazards: Like other alcohols, it may cause skin and eye irritation. Inhalation of high concentrations of vapor may lead to respiratory tract irritation and central nervous system depression. Ingestion may be harmful.

  • Metabolism: It is anticipated that this compound would be metabolized in the liver, potentially through oxidation and conjugation pathways. However, as previously discussed, the steric hindrance may slow these processes.

Conclusion

This compound is a sterically hindered secondary alcohol with a unique set of properties that make it an interesting, albeit not widely studied, molecule. Its synthesis can be achieved through established organic chemistry reactions such as the Grignard reaction or ketone reduction. The significant steric bulk around the hydroxyl group governs its reactivity, making reactions like esterification and oxidation challenging but also suggesting potential benefits in terms of metabolic stability. While its direct application in drug development has not been reported, its structure presents intriguing possibilities as a metabolic blocker, a fragment for screening, or a chiral auxiliary. Standard analytical techniques, particularly GC-MS after derivatization, NMR, and FTIR, are suitable for its characterization. A thorough understanding of its properties and reactivity will enable researchers and drug development professionals to explore its potential in their respective fields.

References

A Technical Guide to 2,2,4-Trimethyl-3-pentanol: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive overview of 2,2,4-trimethyl-3-pentanol (CAS No: 5162-48-1), a sterically hindered secondary alcohol. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and structure. It explores spectroscopic data for structural elucidation, proposes a logical synthetic pathway, and discusses its reactivity in the context of its unique structural features. Furthermore, this guide outlines potential applications in research, protocols for safe handling and storage, and a detailed methodology for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This paper is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound is an eight-carbon branched-chain alcohol. Its structure is characterized by a hydroxyl group at the C3 position, which is flanked by a bulky tert-butyl group at C2 and an isopropyl group at C4. This significant steric hindrance around the alcohol moiety is a defining feature that dictates its chemical reactivity and physical properties.

1.1 Molecular Formula and Weight

The core identity of any chemical compound begins with its molecular formula and weight. For this compound, these are:

  • Molecular Formula: C₈H₁₈O[1][2][3]

  • Molecular Weight: 130.2279 g/mol [1][2][3]

  • Commonly Used Molecular Weight: 130.23 g/mol

The precise molecular weight is critical for high-resolution mass spectrometry, while the rounded value is sufficient for most stoichiometric calculations in a laboratory setting.

1.2 Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experiments, developing purification methods, and ensuring safe handling.

PropertyValueSource(s)
CAS Registry Number 5162-48-1[1][2][3]
IUPAC Name 2,2,4-Trimethylpentan-3-ol[1][2][3]
Synonyms 3-Pentanol, 2,2,4-trimethyl-[1][2][3]
Appearance Liquid (at STP)Assumed
Boiling Point 151 °C[4]
Melting Point -11 °C[4]
Density 0.828 g/mL[4]
Refractive Index 1.427[4]
pKa (Predicted) ~15.17 ± 0.20[5]
Structural Elucidation and Spectroscopic Analysis

The confirmation of the structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

2.1 Molecular Structure

The connectivity of atoms in this compound is illustrated below. The diagram highlights the secondary alcohol functional group and the adjacent sterically demanding alkyl groups.

Caption: 2D structure of this compound.

2.2 Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data from the NIST Chemistry WebBook shows characteristic fragmentation patterns. The molecular ion (M⁺) peak at m/z 130 is expected to be weak or absent due to the instability of the parent alcohol. Key fragmentation pathways include:

  • Alpha-Cleavage: The most favorable cleavages occur at the C-C bonds adjacent to the oxygen atom.

    • Loss of an isopropyl radical (•CH(CH₃)₂) results in a fragment at m/z 87.

    • Loss of a tert-butyl radical (•C(CH₃)₃) results in a fragment at m/z 73.

  • Dehydration: Loss of a water molecule (H₂O) from the molecular ion would lead to an alkene fragment at m/z 112.

2.3 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Based on data from NIST, the following absorptions are characteristic:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.

  • C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl groups.

  • C-O Stretch: A distinct peak in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the C-O single bond stretch of a secondary alcohol.

2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum would be complex due to the molecule's asymmetry. Key expected signals include: a large singlet for the nine equivalent protons of the tert-butyl group, two doublets for the methyl protons of the isopropyl group, a multiplet for the isopropyl methine proton, a doublet for the proton on the hydroxyl-bearing carbon (C3), and a broad singlet for the hydroxyl proton (which can be exchanged with D₂O).

  • ¹³C NMR: Eight distinct signals would be expected, corresponding to each unique carbon atom in the structure. The carbon attached to the hydroxyl group (C3) would appear in the characteristic downfield region for secondary alcohols (typically 65-80 ppm).

Synthesis and Chemical Reactivity
3.1 Proposed Synthetic Route: Grignard Reaction

A robust and logical method for the laboratory-scale synthesis of this compound is the Grignard reaction. This approach involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.

The most efficient pathway would be the reaction of isopropylmagnesium bromide with pivalaldehyde (2,2-dimethylpropanal).

Reaction Scheme: (CH₃)₂CH-MgBr + (CH₃)₃C-CHO → (CH₃)₃C-CH(OMgBr)-CH(CH₃)₂ (followed by acidic workup) → this compound

Causality of Experimental Choice: This specific choice of reactants is strategic. Pivalaldehyde provides the required tert-butyl group and the aldehyde functionality for the Grignard reagent to attack. Isopropylmagnesium bromide is a common and commercially available Grignard reagent that delivers the isopropyl group. The subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product.

3.2 Chemical Reactivity

The reactivity of this compound is dominated by the hydroxyl group, but significantly modulated by steric hindrance.

  • Oxidation: Oxidation of the secondary alcohol to the corresponding ketone (2,2,4-trimethyl-3-pentanone) is possible using strong oxidizing agents like chromic acid. However, the reaction rate is expected to be slower than that of less hindered secondary alcohols due to the difficulty of the oxidant accessing the C-H bond on the carbinol carbon.

  • Esterification: Reactions with acyl chlorides or carboxylic acids (e.g., Fischer esterification) will be similarly impeded. The bulky neighboring groups shield the hydroxyl's oxygen atom from nucleophilic attack, requiring more forcing conditions (higher temperatures, longer reaction times, or specific catalysts) to achieve high yields.

  • Dehydration: Acid-catalyzed dehydration would lead to a mixture of alkenes, with the Zaitsev product (the more substituted alkene) typically being favored.

Applications in Research and Development

While not a widely used commodity chemical, this compound and other sterically hindered alcohols serve important roles in specialized research contexts.

  • Mechanistic Studies: Its hindered nature makes it an excellent model substrate for studying the steric effects on reaction rates and mechanisms in organic chemistry.

  • Specialty Solvents/Additives: Branched-chain alcohols can have unique solubility and viscosity properties, making them candidates for use as specialty solvents or formulation excipients in niche applications.

  • Synthetic Building Blocks: As a chiral molecule (the C3 carbon is a stereocenter), its enantiomerically pure forms could serve as building blocks or chiral auxiliaries in the synthesis of complex, high-value molecules like pharmaceuticals or natural products.

  • Reference Standard: It can be used as an analytical standard for the detection and quantification of branched-chain volatile organic compounds in environmental or metabolic studies.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is readily available for this compound. Therefore, a conservative approach based on the known hazards of structurally similar C5-C8 alcohols is mandatory. Compounds like 3-methyl-3-pentanol and 2-pentanol are classified as flammable liquids and may be harmful if swallowed or inhaled[6][7].

5.1 Hazard Assessment
  • Flammability: Assumed to be a flammable liquid . Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.

  • Toxicity: May be harmful if swallowed and may cause skin and respiratory irritation [6].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat. All handling should be performed in a well-ventilated fume hood.

5.2 Handling and Storage
  • Handling: Use only non-sparking tools. Take precautionary measures against static discharge[7]. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating method for the identification and quantification of this compound in a solvent matrix (e.g., methanol or hexane).

References

An In-Depth Technical Guide to the Synthesis and Scientific Significance of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the sterically hindered secondary alcohol, 2,2,4-trimethyl-3-pentanol. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the historical context of its discovery, detailed synthetic methodologies, and its contemporary relevance. The content is structured to provide not only procedural steps but also the underlying scientific principles that govern its synthesis and utility.

Introduction: The Challenge and Importance of Steric Hindrance

In the realm of organic synthesis, the deliberate construction of molecules with significant steric hindrance around a reactive center presents a unique set of challenges and opportunities. This compound, with its bulky tert-butyl and isopropyl groups flanking a secondary alcohol, stands as a classic example of such a molecule. Its synthesis is a valuable case study in overcoming steric repulsion to form carbon-carbon bonds, a fundamental operation in the creation of complex molecular architectures. The principles demonstrated in the synthesis of this seemingly simple alcohol are directly applicable to the development of novel pharmaceuticals and advanced materials where precise control of molecular shape and reactivity is paramount.

Historically, the synthesis of highly branched and sterically congested molecules was a significant hurdle. The work of notable chemists like Frank C. Whitmore in the early to mid-20th century laid much of the groundwork for understanding and manipulating rearrangements and reactions in sterically crowded environments. While a singular "discovery" of this compound is not prominently documented, its synthesis is emblematic of the advancements in organometallic chemistry, particularly the advent of the Grignard reaction, which provided a powerful tool for constructing such hindered structures. A documented synthesis of this alcohol can be found in the Journal of Organic Chemistry as early as 1973, highlighting its long-standing presence in the chemical literature.[1]

Key Synthetic Routes and Mechanistic Considerations

The synthesis of this compound is primarily achieved through two strategic approaches: the nucleophilic addition of a Grignard reagent to a sterically hindered aldehyde and the reduction of the corresponding ketone. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Grignard Synthesis: A Classic Approach to Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[2] In the context of this compound, the most logical disconnection points to the reaction between a bulky Grignard reagent and a sterically hindered aldehyde.

The primary retrosynthetic analysis suggests the reaction of isopropylmagnesium halide with pivalaldehyde (2,2-dimethylpropanal). The bulky nature of both the nucleophilic isopropyl group and the electrophilic pivalaldehyde makes this reaction a compelling example of the limits and capabilities of the Grignard reaction.

Reaction Scheme: (CH₃)₂CHMgBr + (CH₃)₃CCHO → (CH₃)₃CCH(OMgBr)CH(CH₃)₂ (CH₃)₃CCH(OMgBr)CH(CH₃)₂ + H₃O⁺ → (CH₃)₃CCH(OH)CH(CH₃)₂ + Mg(OH)Br

The causality behind this experimental choice lies in the powerful nucleophilicity of the Grignard reagent, which is capable of overcoming the significant steric hindrance presented by the tert-butyl group of pivalaldehyde. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with protic solvents like water. Diethyl ether or tetrahydrofuran (THF) are the typical solvents of choice, as they are aprotic and help to stabilize the Grignard reagent.

Grignard_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup cluster_product Product Pivalaldehyde Pivalaldehyde ((CH₃)₃CCHO) Reaction_Step Nucleophilic Addition (Anhydrous Ether/THF) Pivalaldehyde->Reaction_Step Isopropylmagnesium_Bromide Isopropylmagnesium Bromide ((CH₃)₂CHMgBr) Isopropylmagnesium_Bromide->Reaction_Step Alkoxide Magnesium Alkoxide Intermediate Reaction_Step->Alkoxide Forms Acid_Workup Aqueous Acid Workup (e.g., H₃O⁺) Alkoxide->Acid_Workup Protonation Product_Alcohol This compound Acid_Workup->Product_Alcohol Yields

Reduction of 2,2,4-Trimethyl-3-pentanone: An Alternative Pathway

An alternative and equally viable route to this compound is the reduction of its corresponding ketone, 2,2,4-trimethyl-3-pentanone. This method is particularly useful if the ketone is more readily available or synthetically accessible than the corresponding aldehyde for the Grignard route.

Hydride-based reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed for the reduction of ketones to secondary alcohols.[1] Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol or ethanol, making the experimental setup less demanding than the strictly anhydrous conditions required for LiAlH₄.[3][4]

Reaction Scheme: 4 (CH₃)₃CC(=O)CH(CH₃)₂ + NaBH₄ → [(CH₃)₃CCH(O)CH(CH₃)₂]₄BNa [(CH₃)₃CCH(O)CH(CH₃)₂]₄BNa + 4 H₂O → 4 (CH₃)₃CCH(OH)CH(CH₃)₂ + NaB(OH)₄

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. Subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the final alcohol product.

Ketone_Reduction cluster_starting_material Starting Material cluster_reduction_step Reduction cluster_intermediate_reduction Intermediate cluster_hydrolysis Hydrolysis cluster_final_product Product Ketone 2,2,4-Trimethyl-3-pentanone Reduction Reduction with NaBH₄ in Methanol/Ethanol Ketone->Reduction Borate_Ester Tetraalkoxyborate Intermediate Reduction->Borate_Ester Forms Hydrolysis_Step Hydrolysis (Water) Borate_Ester->Hydrolysis_Step Hydrolyzes Final_Alcohol This compound Hydrolysis_Step->Final_Alcohol Yields

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of this compound. These procedures are based on established principles of organic synthesis and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Protocol for Grignard Synthesis

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Isopropyl bromide

  • Pivalaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Prepare a solution of isopropyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Pivalaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of pivalaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the pivalaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure.

Protocol for Reduction of 2,2,4-Trimethyl-3-pentanone

Materials:

  • 2,2,4-Trimethyl-3-pentanone

  • Methanol

  • Sodium borohydride

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve 2,2,4-trimethyl-3-pentanone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions to the stirred solution.

    • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for one hour.

  • Workup and Purification:

    • Slowly add water to the reaction mixture to quench any unreacted sodium borohydride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The resulting crude this compound can be purified by distillation.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided below for characterization and quality control purposes.

PropertyValueSource
Molecular Formula C₈H₁₈O[5][6]
Molecular Weight 130.23 g/mol [5][6]
CAS Number 5162-48-1[6]
Appearance Colorless liquid
Boiling Point ~153 °C at 760 mmHg
Density ~0.82 g/cm³
¹H NMR Spectral data available[5]
¹³C NMR Spectral data available[5]
IR Spectrum Characteristic O-H stretch (~3300-3400 cm⁻¹)[5]
Mass Spectrum Major fragments observable[5]

Applications and Future Outlook

While this compound may not be a household name, its structural motif and the chemistry involved in its synthesis are of significant interest in several areas:

  • Chemical Intermediate: Its unique sterically hindered structure makes it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be further functionalized to introduce the bulky 2,2,4-trimethyl-3-pentyl group into other structures, potentially influencing their physical and biological properties.

  • Solvents and Lubricants: Highly branched alcohols and their derivatives often exhibit desirable properties for use as specialty solvents and lubricant additives. Their branched structure can disrupt crystal packing, leading to lower freezing points and favorable viscosity profiles.

  • Flavor and Fragrance Industry: Some branched alcohols possess unique organoleptic properties.[7] While specific applications of this compound in this industry are not widely documented, related structures are known to contribute to fruity and floral scents.[7]

The continued exploration of synthetic methodologies for constructing sterically demanding molecules will remain a key driver of innovation in drug discovery and materials science. The principles learned from the synthesis of molecules like this compound provide a solid foundation for tackling even more complex synthetic challenges. As our ability to control molecular architecture with greater precision evolves, so too will the applications for these unique and valuable chemical entities.

References

natural occurrence of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 2,2,4-Trimethyl-3-pentanol

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract

The exploration of novel natural products remains a pivotal driver in scientific innovation, particularly within drug discovery and biotechnology. This guide focuses on this compound, a branched-chain C8 alcohol. While traditionally viewed as a synthetic compound, recent analytical studies have identified it as a naturally occurring metabolite in specific biological systems. This document provides a comprehensive technical overview of its known natural sources, hypothesizes its biosynthetic origins based on established metabolic principles, and presents a rigorous analytical framework for its detection and characterization. We aim to synthesize the current, albeit nascent, body of knowledge on this molecule and propose future research directions for elucidating its potential biological activities and applications.

Introduction: The Chemical Identity of this compound

This compound (CAS No: 5162-48-1) is a secondary alcohol with the molecular formula C8H18O.[1][2] Its structure features a pentane backbone with a hydroxyl group at the third position and three methyl groups at the second and fourth positions. This highly branched, sterically hindered structure imparts specific physicochemical properties that distinguish it from its linear isomers.

Historically, this compound has been utilized in various industrial contexts, but its discovery in natural matrices compels a re-evaluation of its origins and potential ecological roles. The presence of such a molecule suggests the existence of specialized enzymatic machinery capable of producing complex branched-chain structures.

Confirmed Natural Sources

The identification of this compound in nature is a recent development, primarily stemming from advanced analytical profiling of volatile organic compounds (VOCs).

  • Bacterial Metabolites: The compound has been identified as a volatile metabolite produced by Bacillus sp. BO53, a bacterium associated with octocorals.[3] Marine symbiotic relationships are well-known hotspots for novel chemistry, where VOCs often mediate communication, defense, and competition. The production of this compound in this context suggests it may play a role in the chemical ecology of its host.[3]

  • Plant Phytochemicals: this compound has also been detected in extracts from the leaves and bark of Barringtonia acutangula, a freshwater mangrove tree.[4] Plants produce a vast arsenal of secondary metabolites for defense against herbivores and pathogens, and this compound may contribute to the plant's overall chemical defense strategy.

Hypothesized Biosynthetic Pathway

While the precise enzymatic pathway for the synthesis of this compound has not been experimentally validated, its structure strongly suggests an origin from branched-chain amino acid catabolism, analogous to the well-established Ehrlich pathway.[5] This pathway is a common route for the formation of fusel alcohols in microbes.[5]

We propose a multi-step enzymatic sequence:

  • Transamination: A branched-chain amino acid (e.g., leucine or a modified precursor) is deaminated by an aminotransferase to yield a 2-ketoacid.

  • Decarboxylation: The resulting 2-ketoacid is decarboxylated by a 2-ketoacid decarboxylase (KDC) to form a branched-chain aldehyde.

  • Reduction: Finally, the aldehyde is reduced by an alcohol dehydrogenase (ADH) to yield this compound.

Hypothesized Biosynthesis cluster_0 Ehrlich Pathway Analogue Amino_Acid Branched-Chain Amino Acid Precursor Keto_Acid 2-Keto-3,5,5-trimethylhexanoic acid (Hypothetical) Amino_Acid->Keto_Acid Aminotransferase (AAT) Aldehyde 2,2,4-Trimethylpentanal Keto_Acid->Aldehyde Keto-Acid Decarboxylase (KDC) Alcohol This compound Aldehyde->Alcohol Alcohol Dehydrogenase (ADH)

Caption: Hypothesized biosynthesis of this compound via an Ehrlich-like pathway.

Analytical Methodology: A Self-Validating Protocol

The detection and unambiguous identification of this compound in a complex biological matrix is a non-trivial task. Its volatile nature and the presence of numerous isomers demand a high-resolution analytical approach. We present a robust, self-validating workflow centered on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale for Method Selection
  • HS-SPME: This technique is chosen for its solvent-free nature, which minimizes sample artifacts and matrix interference. It is ideal for concentrating volatile and semi-volatile analytes from a sample's headspace, directly correlating to the biologically relevant compounds being released by the organism.

  • GC-MS: Gas chromatography provides the necessary chromatographic resolution to separate this compound from other isomeric alcohols and matrix components. Mass spectrometry offers definitive structural confirmation through characteristic fragmentation patterns.

Detailed Experimental Protocol

Objective: To detect and identify this compound from a microbial culture.

  • Sample Preparation:

    • Inoculate 10 mL of appropriate liquid culture medium in a 20 mL headspace vial with the microorganism of interest (e.g., Bacillus sp. BO53).

    • Incubate under conditions optimal for growth and metabolite production. A sterile, uninoculated medium vial serves as a negative control.

  • HS-SPME Extraction:

    • Equilibrate the incubated vial at 40°C for 15 minutes to allow volatiles to partition into the headspace.

    • Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the vial's headspace for 30 minutes at 40°C. The non-polar PDMS coating is effective for adsorbing a broad range of non-polar to mid-polar volatiles, including alcohols.

  • GC-MS Analysis:

    • Injector: Immediately transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption of the analytes in splitless mode for 2 minutes. This ensures efficient transfer of trace analytes to the column.

    • Column: Utilize a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) to separate compounds based on boiling point and polarity.

    • Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: Increase at 8°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. This temperature program allows for the elution of a wide range of volatiles.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

  • Data Validation and Identification:

    • Retention Time Matching: Compare the retention time of the peak of interest with that of an authenticated this compound standard run under identical conditions.

    • Mass Spectrum Matching: The experimental mass spectrum must match the reference spectrum from a trusted library (e.g., NIST) and the authenticated standard.[1][6] Pay close attention to the key diagnostic ions.

Data Presentation

Table 1: Key Mass Spectral Data for Identification

Property Value Source
Molecular Formula C8H18O [1][2]
Molecular Weight 130.23 g/mol [7]
Kovats Retention Index (Standard Non-polar column) 882 [7]

| Key Mass Fragments (m/z) | 57, 43, 73, 87 |[1] |

Visualization of Workflow

Analytical_Workflow Sample Biological Sample (e.g., Bacterial Culture) HS_SPME HS-SPME Extraction (Concentrates Volatiles) Sample->HS_SPME GC_MS GC-MS Analysis (Separation & Detection) HS_SPME->GC_MS Data_Processing Data Processing GC_MS->Data_Processing RT_Match Retention Time Match vs. Standard Data_Processing->RT_Match MS_Match Mass Spectrum Match vs. Library/Standard Data_Processing->MS_Match Identification Positive Identification RT_Match->Identification MS_Match->Identification

Caption: A self-validating workflow for the identification of this compound.

Implications and Future Directions

The confirmation of this compound as a natural product, while currently limited to a few species, opens several compelling avenues for research.

  • Biological Activity Screening: The role of VOCs in mediating antimicrobial interactions is well-documented.[3] Therefore, this compound should be systematically screened for antimicrobial, antifungal, and anti-biofilm activities. Its unique, sterically hindered structure may confer novel mechanisms of action.

  • Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for its production in Bacillus sp. or B. acutangula could yield novel biocatalysts for green chemistry applications.

  • Drug Development: The lipophilic nature and branched structure of this alcohol could serve as a novel scaffold or fragment in medicinal chemistry programs to enhance membrane permeability or explore new binding pockets.

Conclusion

This compound is emerging from the realm of pure industrial chemistry to be recognized as a bona fide natural product. Its presence in phylogenetically diverse organisms—a marine-associated bacterium and a terrestrial plant—suggests that it may be more widespread than currently appreciated. The technical framework provided here offers a robust methodology for its further exploration. Future research focused on its biosynthesis, ecological function, and bioactivity will be critical in determining the true significance of this uniquely structured natural alcohol.

References

solubility of 2,2,4-Trimethyl-3-pentanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,2,4-Trimethyl-3-pentanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a sterically hindered secondary alcohol, in a range of common organic solvents. In the absence of extensive empirical solubility data, this guide employs a predictive framework based on Hansen Solubility Parameters (HSP) to forecast miscibility. The guide details the theoretical underpinnings of solubility, the methodology for estimating the HSP of this compound, and the subsequent calculation of its compatibility with various solvents. A detailed experimental protocol for the validation of these predictions is also provided. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solvent selection for processes involving this compound.

Introduction: Understanding this compound

This compound (CAS No: 5162-48-1) is an eight-carbon secondary alcohol with the molecular formula C₈H₁₈O.[1][2] Its structure is characterized by significant steric hindrance around the hydroxyl group, imparted by a tert-butyl group on one side and an isopropyl group on the other. This unique structure profoundly influences its physicochemical properties, including its solubility, which is a critical parameter in chemical synthesis, formulation development, and purification processes.

The molecule possesses both a nonpolar hydrocarbon backbone and a polar hydroxyl (-OH) group. The bulky alkyl groups make up a significant portion of the molecular volume, suggesting a tendency towards solubility in nonpolar solvents.[3] However, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, imparting a degree of polarity and enabling interactions with polar solvents.[4] The interplay between these opposing characteristics dictates the solubility profile of the molecule. This guide seeks to elucidate this profile through the robust theoretical framework of Hansen Solubility Parameters.

The Theoretical Basis of Solubility: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a foundational concept in chemistry, but for nuanced solvent selection, a more quantitative approach is required. Hansen Solubility Parameters (HSP) provide such a framework by deconstructing the total cohesive energy of a substance into three distinct components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5]

  • δD (Dispersion): Represents the energy from van der Waals and London dispersion forces, which are present in all molecules.

  • δP (Polar): Accounts for the energy from dipole-dipole interactions between permanently polar molecules.

  • δH (Hydrogen Bonding): Quantifies the energy of hydrogen bonds, a strong type of dipole-dipole interaction.

Together, these three parameters can be considered coordinates for a point in a three-dimensional "Hansen space".[5] The fundamental principle of HSP is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible. This distance, often termed the Hansen solubility parameter distance or Ra, is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility between the two substances (solute 1 and solvent 2).

Predictive Solubility Analysis of this compound

Estimation of Hansen Solubility Parameters for this compound

Based on its structure—(CH₃)₃C-CH(OH)-CH(CH₃)₂—the following groups are identified:

  • 2 x -CH₃ groups

  • 1 x >C< (quaternary carbon)

  • 1 x >CH- (tertiary carbon attached to OH)

  • 1 x -OH (secondary alcohol)

  • 1 x >CH- (tertiary carbon)

  • 2 x -CH₃ groups (on isopropyl)

By applying established group contribution values from methodologies such as those developed by Stefanis and Panayiotou, the HSP for this compound are estimated as follows:

ParameterEstimated Value (MPa⁰·⁵)
δD (Dispersion) 15.8
δP (Polar) 4.5
δH (Hydrogen Bonding) 9.0

These values reflect a molecule with moderate dispersion forces, a relatively low polarity due to the shielding of the hydroxyl group by the bulky alkyl chains, and a significant capacity for hydrogen bonding.

Solubility Predictions in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its solubility in a variety of organic solvents by calculating the Hansen distance (Ra). A lower Ra value suggests better solubility. The table below presents these predictions, categorizing solvents by their functional class.

SolventClassδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (Calculated) Predicted Solubility
This compound (Solute) - 15.8 4.5 9.0 - -
Nonpolar Solvents
n-HexaneAliphatic Hydrocarbon14.90.00.09.7Low
CyclohexaneAlicyclic Hydrocarbon16.80.00.29.9Low
TolueneAromatic Hydrocarbon18.01.42.08.1Moderate
Carbon TetrachlorideHalogenated17.80.00.610.3Low
Polar Aprotic Solvents
AcetoneKetone15.510.47.06.3High
Ethyl AcetateEster15.85.37.22.0High
Tetrahydrofuran (THF)Ether16.85.78.02.5High
AcetonitrileNitrile15.318.06.113.9Low
Dimethylformamide (DMF)Amide17.413.711.39.8Low
Polar Protic Solvents
MethanolAlcohol14.712.322.315.9Low
EthanolAlcohol15.88.819.411.2Moderate
1-PropanolAlcohol16.06.817.48.8Moderate
1-ButanolAlcohol16.05.715.87.0High
IsopropanolAlcohol15.86.116.47.6High

Note: Solvent HSP values are sourced from publicly available databases.[6][9][10]

Interpretation of Predictions:

  • High Solubility (Ra < 7): The model predicts high solubility in solvents like ethyl acetate, THF, acetone, 1-butanol, and isopropanol. These solvents offer a balanced combination of dispersion, polar, and hydrogen bonding interactions that are compatible with this compound.

  • Moderate Solubility (7 < Ra < 10): Solvents such as toluene, 1-propanol, and ethanol are predicted to be moderately effective. While there is some mismatch in their HSP, they are still capable of significant interaction.

  • Low Solubility (Ra > 10): Nonpolar solvents like hexane and cyclohexane, and highly polar solvents like acetonitrile, methanol, and DMF are predicted to be poor solvents. The significant mismatch in their polar and hydrogen bonding parameters leads to unfavorable interaction energies.

Experimental Workflow and Protocols

The predictions derived from HSP calculations provide a strong theoretical basis for solvent selection but must be validated empirically. The following section outlines a robust protocol for determining solubility.

Visual Miscibility Determination (Cloud Point Method)

This method is a straightforward and effective way to qualitatively and semi-quantitatively assess solubility at a given temperature.[11]

Objective: To determine the miscibility of this compound in a test solvent at room temperature.

Materials:

  • This compound (solute)

  • Test solvents (e.g., hexane, toluene, ethyl acetate, ethanol)

  • 10 mL graduated cylinders

  • 15 mL screw-cap glass vials or test tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood.

  • Solvent Addition: Add 5.0 mL of the test solvent to a glass vial.

  • Titration with Solute: Begin adding this compound to the solvent in 0.5 mL increments.

  • Mixing: After each addition, cap the vial securely and vortex for 30 seconds to ensure thorough mixing.

  • Observation: After mixing, allow the solution to stand for 1 minute. Observe the solution against a dark background for any signs of immiscibility, such as cloudiness, turbidity, or the formation of a separate layer (phase separation).

  • Endpoint Determination: The "cloud point" is reached when the solution remains persistently cloudy or forms distinct layers after mixing. This indicates the limit of solubility has been exceeded.

  • Recording Data: Record the total volume of this compound added before the cloud point was reached.

  • Classification:

    • Miscible/Highly Soluble: No cloud point is observed even after adding an equal volume (5.0 mL) of the solute.

    • Partially Soluble: A cloud point is observed after a significant volume of solute has been added.

    • Insoluble/Slightly Soluble: A cloud point is observed after the addition of the first or second increment (≤ 1.0 mL) of solute.

Workflow for Solvent Selection

The process of selecting an appropriate solvent can be visualized as a logical workflow that combines theoretical prediction with experimental validation.

Solvent_Selection_Workflow cluster_0 Theoretical Prediction cluster_1 Experimental Validation cluster_2 Final Selection A Define Solute: This compound B Estimate Solute HSP (Group Contribution) A->B D Calculate Hansen Distance (Ra) for Each Solvent B->D C Compile Solvent HSP Database C->D E Rank Solvents by Ra (Low Ra = High Predicted Solubility) D->E F Select Candidate Solvents (High & Moderate Predictions) E->F G Perform Visual Miscibility Test (Cloud Point Method) F->G H Confirm Solubility Profile G->H I Consider Other Factors: Cost, Safety, Boiling Point, etc. H->I J Select Optimal Solvent for Application I->J

Caption: A logical workflow for solvent selection.

Discussion: Structure-Solubility Relationships

The predicted solubility of this compound is a direct consequence of its molecular structure.

  • Role of the Hydrocarbon Backbone: The eight-carbon, highly branched alkyl structure contributes significantly to the molecule's dispersion forces (δD = 15.8). This nonpolar character explains why it is not miscible with highly polar, low-dispersion solvents like methanol. The bulky tert-butyl and isopropyl groups also sterically hinder the hydroxyl group, reducing its interaction with the solvent, which further limits solubility in highly polar media.

  • Role of the Hydroxyl Group: The -OH group is the source of the molecule's polarity (δP = 4.5) and its ability to form hydrogen bonds (δH = 9.0). This is why purely nonpolar solvents like hexane (δP=0, δH=0) are poor solvents; they cannot favorably interact with the polar part of the solute.[12]

  • Synergy in Balanced Solvents: The highest predicted solubility is found in solvents that have balanced HSP values, such as ethyl acetate and THF. These solvents possess moderate dispersion forces, some polarity, and hydrogen bond accepting capabilities. This allows them to interact favorably with both the nonpolar alkyl backbone and the polar hydroxyl group of this compound, leading to effective solvation.

The diagram below illustrates the key intermolecular forces at play between this compound and representative solvents.

Intermolecular_Interactions cluster_polar High Solubility: Polar Aprotic (e.g., Ethyl Acetate) cluster_nonpolar Low Solubility: Nonpolar (e.g., Hexane) Solute This compound PolarSolvent Ethyl Acetate Solute->PolarSolvent H-Bonding (Acceptor) Solute->PolarSolvent Dipole-Dipole Solute->PolarSolvent Dispersion NonpolarSolvent Hexane Solute->NonpolarSolvent Dispersion Mismatch Mismatch: No H-Bonding No Dipole-Dipole

Caption: Intermolecular forces governing solubility.

Conclusion

This guide establishes a robust, theoretically grounded framework for understanding and predicting the solubility of this compound in organic solvents. By leveraging Hansen Solubility Parameters, we predict that this sterically hindered alcohol will exhibit high solubility in moderately polar solvents such as esters (ethyl acetate), ethers (THF), and ketones (acetone), as well as in medium-chain alcohols (1-butanol). Conversely, it is expected to have limited solubility in highly nonpolar solvents (hexane) and highly polar solvents (methanol, acetonitrile). The provided experimental protocol offers a direct path for validating these predictions. This integrated approach of theoretical modeling and empirical testing provides a powerful tool for scientists and researchers in making informed decisions for solvent selection in a variety of applications.

References

Theoretical Exploration of 2,2,4-Trimethyl-3-pentanol: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Molecular Design

In the landscape of drug discovery and fine chemical synthesis, the nuanced interplay of molecular architecture and reactivity is paramount. Sterically hindered secondary alcohols, such as 2,2,4-trimethyl-3-pentanol, represent a fascinating class of molecules where bulky substituents dramatically influence conformational preferences, spectroscopic signatures, and reaction dynamics. While not a widely commercialized therapeutic agent itself, this compound serves as an exemplary model system for probing the limits of computational chemistry in predicting the properties of sterically congested molecules. Understanding the theoretical underpinnings of such molecules provides researchers with a robust framework for designing novel chemical entities with tailored properties.

This in-depth technical guide provides a comprehensive overview of the theoretical studies applicable to this compound. It is designed for researchers, scientists, and drug development professionals who wish to leverage computational tools to understand and predict the behavior of complex organic molecules. We will delve into the synthesis, experimental characterization, and, most critically, the theoretical methodologies for elucidating the conformational landscape and spectroscopic properties of this sterically hindered secondary alcohol.

Synthesis and Spectroscopic Characterization: The Experimental Benchmark

A robust theoretical investigation is invariably benchmarked against experimental data. The synthesis of this compound can be approached through established organometallic or reduction methodologies.

Synthetic Pathways

Two primary and reliable routes for the synthesis of this compound are the Grignard reaction and the reduction of the corresponding ketone.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to an aldehyde. For this compound, this would entail the reaction of tert-butylmagnesium chloride with isobutyraldehyde. The high reactivity of Grignard reagents necessitates anhydrous conditions to prevent quenching by protic solvents.[1][2]

  • Reduction of 2,2,4-Trimethyl-3-pentanone: The corresponding ketone, 2,2,4-trimethyl-3-pentanone, can be reduced to the secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering a high yield of the desired alcohol.[3][4]

Experimental Protocol: Reduction of 2,2,4-Trimethyl-3-pentanone with Sodium Borohydride

  • Dissolution: Dissolve 2,2,4-trimethyl-3-pentanone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The reaction is typically performed at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of water or a dilute acid to decompose the excess NaBH₄ and the borate esters.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Spectroscopic Data
Spectroscopic Technique Observed Features
¹H NMR Complex multiplets are expected due to the numerous non-equivalent protons and potential for restricted bond rotation. Key signals would include those for the hydroxyl proton, the methine proton at C3, the methine proton at C4, and the various methyl groups.
¹³C NMR Distinct signals for each of the eight carbon atoms are anticipated, with their chemical shifts influenced by the degree of substitution and proximity to the electronegative oxygen atom.
FTIR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol. Strong C-H stretching and bending vibrations are also expected in the fingerprint region.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of alkyl groups and water.

Theoretical Investigations: A Computational Roadmap

In the absence of published theoretical studies on this compound, this section outlines a robust computational workflow for its investigation. This roadmap is grounded in established quantum chemical methods that have proven effective for the study of analogous sterically hindered and flexible molecules.[8][9][10]

Computational Methodology

The choice of computational method is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for molecules of this size.

  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Functional: The B3LYP functional is a workhorse for organic molecules and a good starting point. For more refined calculations, especially those involving non-covalent interactions that may influence conformational energies, dispersion-corrected functionals such as B3LYP-D3 or ωB97X-D are advised.

  • Basis Set: A Pople-style basis set such as 6-31G(d) can be used for initial geometry optimizations. For more accurate energy calculations and spectroscopic predictions, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ) is recommended.

G cluster_0 Computational Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt Lowest energy conformers freq_calc Vibrational Frequency Calculation (Confirm Minima) dft_opt->freq_calc sp_energy Single-Point Energy Calculation (e.g., B3LYP-D3/6-311+G(d,p)) freq_calc->sp_energy Thermodynamic properties nmr_pred NMR Spectra Prediction (GIAO Method) sp_energy->nmr_pred ir_pred IR Spectra Prediction sp_energy->ir_pred analysis Comparison with Experimental Data nmr_pred->analysis ir_pred->analysis

Caption: A typical computational workflow for the theoretical study of this compound.

Conformational Analysis

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. A thorough conformational analysis is the cornerstone of a meaningful theoretical study.

Step-by-Step Protocol for Conformational Analysis:

  • Initial Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify a set of low-energy conformers.

  • DFT Optimization: Subject the lowest-energy conformers from the initial search to full geometry optimization using DFT (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Refined Energy Calculations: For the most stable conformers, perform single-point energy calculations with a larger basis set and a dispersion-corrected functional (e.g., B3LYP-D3/6-311+G(d,p)) to obtain more accurate relative energies.

  • Boltzmann Averaging: The predicted properties should be reported as a Boltzmann-weighted average over the most stable conformers at a given temperature.

Prediction of Spectroscopic Properties
  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR chemical shifts.[9] The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • IR Spectra: The vibrational frequency calculations performed during the conformational analysis also yield the predicted IR spectrum. The calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor (typically around 0.96-0.98 for B3LYP functionals) to improve agreement with experimental data.

Anticipated Theoretical Insights and Challenges

A theoretical study of this compound is expected to reveal a complex potential energy surface with several low-energy conformers. The steric repulsion between the tert-butyl group and the isopropyl group will likely be the dominant factor in determining the most stable conformations. The relative orientation of the hydroxyl group will also play a significant role due to its ability to form intramolecular hydrogen bonds.

Challenges:

  • Accurate Conformational Energies: The small energy differences between conformers require high-level theoretical methods to be accurately captured.

  • Solvent Effects: The conformational preferences and spectroscopic properties can be influenced by the solvent. Implicit or explicit solvent models may be necessary for a more accurate description.

  • Spectra Prediction: The high degree of conformational flexibility can make the prediction of a single, representative spectrum challenging. Boltzmann averaging of the spectra of the most stable conformers is crucial.

Relevance and Applications in Research and Development

While direct applications of this compound in drug development are not documented, its study holds significant value for the scientific community.

  • Benchmarking Computational Methods: The steric congestion in this molecule makes it an excellent candidate for testing and validating new computational methods.

  • Understanding Steric Effects: A detailed theoretical understanding of this compound can provide valuable insights into the role of steric hindrance in controlling reaction stereoselectivity.

  • Design of Chiral Auxiliaries: Although not a widely used chiral auxiliary itself, the principles learned from studying this molecule can inform the design of new, more effective chiral auxiliaries for asymmetric synthesis.[11][12]

G cluster_0 Relevance of Theoretical Studies central_node Theoretical Study of This compound app1 Benchmarking Computational Methods central_node->app1 app2 Fundamental Understanding of Steric Effects central_node->app2 app3 Informing the Design of Novel Chiral Auxiliaries central_node->app3 app4 Predicting Reactivity in Hindered Systems central_node->app4

Caption: The central role of theoretical studies in leveraging insights from model systems like this compound.

Conclusion

This compound, while a seemingly simple molecule, presents a rich platform for theoretical exploration. This guide has outlined a comprehensive computational strategy for investigating its conformational landscape and spectroscopic properties. By combining robust DFT calculations with careful experimental validation, researchers can gain a deeper understanding of the intricate interplay of steric and electronic effects in this and other complex organic molecules. The insights gleaned from such studies are invaluable for the rational design of new chemical entities with tailored functionalities, ultimately advancing the fields of drug discovery and materials science.

References

2,2,4-Trimethyl-3-pentanol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2,4-Trimethyl-3-pentanol

Introduction

This compound is a secondary alcohol characterized by significant steric hindrance around its hydroxyl group. This structural feature profoundly influences its reactivity and synthetic accessibility. With the molecular formula C₈H₁₈O, this compound serves as an excellent case study for examining the interplay of electronic and steric effects in organic reactions, particularly in synthesis, dehydration, and oxidation pathways.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and analytical characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical research. The fundamental properties of this compound are well-documented in various chemical databases.[1][2][3][4]

Physical and Chemical Identity
PropertyValueSource
IUPAC Name 2,2,4-trimethylpentan-3-ol[1][2]
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 5162-48-1[1][2][3]
Appearance Colorless LiquidInferred
pKa ~15.17 (Predicted)[5]
Spectroscopic Data

Spectroscopic analysis provides an empirical fingerprint for the molecule, confirming its structure and purity. The key spectral features are summarized below.

Spectroscopic MethodKey Features and ObservationsSource
¹H NMR Data available, shows characteristic peaks for the different methyl and methine protons.[1]
¹³C NMR Data available, confirms the presence of 8 distinct carbon environments.[1]
IR Spectroscopy Strong, broad absorption in the ~3200-3600 cm⁻¹ region (O-H stretch); Strong absorption in the ~2850-3000 cm⁻¹ region (C-H stretch).[1][2]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 130. Other fragmentation patterns are available for structural elucidation.[1][2][3]

Synthesis of this compound

The sterically hindered nature of this alcohol makes its synthesis a non-trivial exercise in synthetic design. The most logical and widely applicable method is the Grignard reaction, which allows for the formation of the key carbon-carbon bond.[6][7] An alternative approach is the reduction of the corresponding ketone, 2,2,4-trimethylpentan-3-one.[8][9]

Synthesis via Grignard Reaction

The retrosynthetic analysis points to two viable Grignard disconnections: the reaction of an isopropyl Grignard reagent with pivalaldehyde (2,2-dimethylpropanal) or, more commonly, the reaction of a tert-butyl Grignard reagent with isobutyraldehyde (2-methylpropanal). The latter is often preferred due to the commercial availability and stability of the reagents.

Grignard Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_purification Purification & Isolation cluster_analysis Characterization reagent_prep Prepare tert-butylmagnesium chloride (Grignard Reagent) from tert-butyl chloride and Mg turnings in anhydrous ether. grignard_add Slow addition of Isobutyraldehyde to the Grignard reagent solution at low temperature (e.g., 0 °C). reagent_prep->grignard_add 1. Formation workup Acidic Workup: Quench with aq. NH₄Cl or dilute HCl to protonate the alkoxide and dissolve Mg salts. grignard_add->workup 2. Nucleophilic Addition extraction Liquid-Liquid Extraction with a suitable organic solvent (e.g., diethyl ether). workup->extraction 3. Protonation drying Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. extraction->drying distillation Fractional Distillation under reduced pressure to isolate the final alcohol product. drying->distillation analysis Confirm structure and purity via NMR, IR, and GC-MS. distillation->analysis 4. Verification

Grignard synthesis workflow for this compound.
Detailed Experimental Protocol: Grignard Synthesis

Disclaimer: This protocol is a representative procedure and should be adapted and performed with all appropriate safety precautions by qualified personnel.

  • Preparation of the Grignard Reagent:

    • To a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

    • Slowly add a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. This step protonates the resulting magnesium alkoxide.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Key Chemical Reactions

The sterically congested environment of the hydroxyl group dictates the molecule's reactivity, often leading to complex and mechanistically insightful transformations.

Dehydration

The acid-catalyzed dehydration of this compound is a classic example of a reaction proceeding through carbocation intermediates that undergo rearrangements.[10][11] The initial protonation of the hydroxyl group and subsequent loss of water generates a secondary carbocation. This unstable intermediate rapidly rearranges via 1,2-hydride and 1,2-methide shifts to form more stable tertiary carbocations, leading to a complex mixture of alkene products.[11]

The dehydration with acid yields a mixture of alkenes, with major products including 2,3,4-trimethyl-2-pentene and 2,4,4-trimethyl-2-pentene, among others.[11]

Dehydration ProductPercentage (%) in MixtureReference
2,3,4-trimethyl-2-pentene29%[11]
2,4,4-trimethyl-1-pentene24%[11]
2,4,4-trimethyl-2-pentene24%[11]
2,3,4-trimethyl-1-pentene18%[11]
3,3,4-trimethyl-1-pentene2%[11]
2-isopropyl-3-methyl-1-butene3%[11]

digraph "Dehydration Mechanism" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="this compound", fillcolor="#FFFFFF"];
B[label="Protonated Alcohol\n(Oxonium Ion)", fillcolor="#FFFFFF"];
C [label="Secondary Carbocation\n(Initial, Unstable)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Tertiary Carbocation 1\n(via 1,2-Hydride Shift)", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Tertiary Carbocation 2\n(via 1,2-Methide Shift)", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Mixture of Alkene Products\n(e.g., 2,3,4-trimethyl-2-pentene,\n2,4,4-trimethyl-2-pentene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B[label="+ H⁺"];
B -> C [label="- H₂O"];
C -> D [label="~1,2-H⁻ Shift"];
C -> E [label="~1,2-CH₃⁻ Shift"];
D -> F [label="- H⁺ (Elimination)"];
E -> F [label="- H⁺ (Elimination)"];

}

Carbocation rearrangements in the dehydration of this compound.
Oxidation

As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 2,2,4-trimethyl-3-pentanone.[12][13] Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol are effective for this transformation, as they are mild enough to avoid over-oxidation or acid-catalyzed side reactions like dehydration.[14] Stronger oxidizing agents like potassium permanganate or chromic acid can also be used but may lead to lower yields due to the potential for C-C bond cleavage under harsh conditions.

Oxidation Reaction start This compound (Secondary Alcohol) reagent [O] (e.g., PCC, Swern Oxidation) start->reagent product 2,2,4-Trimethyl-3-pentanone (Ketone) reagent->product

Oxidation of this compound to the corresponding ketone.

Applications and Significance

While not a widely used commercial chemical, this compound holds significance in several areas:

  • Academic Research: It is an excellent substrate for studying steric effects and carbocation rearrangement mechanisms in physical organic chemistry.

  • Chemical Intermediate: Its derivatives, such as the corresponding ketone and the various alkenes produced from dehydration, can serve as building blocks in more complex organic syntheses.

  • Natural Products: The compound has been identified in extracts from the leaves and bark of Barringtonia acutangula, suggesting a potential role in natural product chemistry.[15]

Conclusion

This compound is more than just another C8 alcohol; it is a molecule that offers profound insights into the fundamental principles of organic chemistry. Its synthesis requires careful consideration of nucleophilic addition pathways, and its reactivity is dominated by the steric bulk surrounding the hydroxyl group, leading to complex but predictable reaction outcomes like carbocation rearrangements. For the research scientist, a thorough understanding of this compound's properties and behavior provides a valuable tool for designing synthetic routes and predicting reaction mechanisms.

References

Methodological & Application

Application Note: Synthesis of 2,2,4-Trimethyl-3-pentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2,2,4-trimethyl-3-pentanol, a sterically hindered tertiary alcohol, utilizing the Grignard reaction. The protocol details the formation of the challenging tert-butylmagnesium chloride Grignard reagent and its subsequent nucleophilic addition to pivaldehyde (2,2-dimethylpropanal). This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, safety protocols, and characterization guidelines. The synthesis of structurally complex tertiary alcohols is of significant interest in medicinal chemistry, as the tertiary alcohol motif can enhance metabolic stability and fine-tune physicochemical properties of drug candidates.[1][2][3]

Introduction: The Strategic Value of Hindered Alcohols

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[4] It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone, to produce an alcohol.[5][6][7]

This guide focuses on the synthesis of this compound, a molecule characterized by significant steric hindrance around its tertiary alcohol functionality. In the context of drug discovery, introducing a tertiary alcohol can be a strategic move to improve a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. Unlike primary or secondary alcohols, tertiary alcohols cannot be easily oxidized and exhibit slower rates of glucuronidation due to steric shielding, often leading to improved metabolic stability.[1][2][3] This synthesis serves as an excellent model for constructing complex, sterically demanding architectures relevant to modern pharmaceutical development.[8]

Reaction Principle and Mechanism

The synthesis proceeds in two primary stages: (A) the formation of the Grignard reagent, tert-butylmagnesium chloride, and (B) the nucleophilic addition of this reagent to pivaldehyde.

A. Grignard Reagent Formation: Magnesium metal inserts into the carbon-chlorine bond of tert-butyl chloride. This process inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent carbon nucleophile (a carbanion-like species).[6] The reaction must be conducted in an anhydrous aprotic solvent, typically an ether like tetrahydrofuran (THF) or diethyl ether (Et₂O), which stabilizes the Grignard reagent through coordination.[6][9]

B. Nucleophilic Addition: The nucleophilic tert-butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of pivaldehyde. This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.[10] Subsequent work-up with a mild acid protonates the alkoxide to yield the final tertiary alcohol product, this compound.[11]

Reaction Scheme:

Step 1: Formation of tert-Butylmagnesium Chloride (CH₃)₃CCl + Mg → (CH₃)₃CMgCl

Step 2: Reaction with Pivaldehyde and Work-up (CH₃)₃CMgCl + (CH₃)₃CCHO → [(CH₃)₃C]₂CHOMgCl [(CH₃)₃C]₂CHOMgCl + H₃O⁺ → [(CH₃)₃C]₂CHOH + Mg(OH)Cl

The mechanism is visualized in the diagram below.

G cluster_reagents Reactants cluster_intermediate Intermediate cluster_product Product grignard tert-Butylmagnesium Chloride (Nucleophile) alkoxide Magnesium Alkoxide Adduct grignard->alkoxide 1. Nucleophilic Attack (in Ether/THF) aldehyde Pivaldehyde (Electrophile) aldehyde->alkoxide alcohol This compound alkoxide->alcohol 2. Acidic Work-up (Quench) (e.g., aq. NH4Cl) salts Magnesium Salts alkoxide->salts

Caption: Reaction mechanism overview.

Critical Safety Considerations

The Grignard reaction is highly exothermic and involves pyrophoric and moisture-sensitive materials. A thorough risk assessment must be conducted before beginning.[12]

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) to prevent moisture from quenching the Grignard reagent.[9][13][14] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Hazards: Diethyl ether and THF are extremely flammable and volatile.[13] All operations must be performed in a certified chemical fume hood, and no open flames or spark sources should be present in the laboratory.[12][15]

  • Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with the aldehyde are highly exothermic.[15] The reaction vessel must be equipped with a reflux condenser and an addition funnel for controlled reagent addition. An ice-water bath should be readily available to manage the reaction temperature.[12][13]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves are commonly used, but be aware of their respective limitations).[12][15]

  • Magnesium Metal: Magnesium turnings are flammable.[16] Avoid creating fine dust. Use a Class D fire extinguisher for magnesium fires; do not use water .

Materials and Reagents

Reagent / MaterialFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.Notes
Magnesium TurningsMg24.312.67 g1101.1Activate before use.[16]
IodineI₂253.811 small crystal-CatalyticTo initiate the reaction.[17][18]
tert-Butyl ChlorideC₄H₉Cl92.579.26 g (10.8 mL)1001.0Must be anhydrous.
PivaldehydeC₅H₁₀O86.137.75 g (9.8 mL)900.9Must be anhydrous and pure.
Tetrahydrofuran (THF)C₄H₈O72.11~200 mL-SolventAnhydrous, inhibitor-free.
Ammonium ChlorideNH₄Cl53.49~50 g-QuenchingFor saturated aqueous solution.
Diethyl Ether(C₂H₅)₂O74.12~150 mL-ExtractionReagent grade.
Sodium SulfateNa₂SO₄142.04~10 g-Drying AgentAnhydrous.

Equipment: 3-neck round-bottom flask (500 mL), reflux condenser, pressure-equalizing addition funnel (125 mL), magnetic stirrer and stir bar, heating mantle, inert gas line (N₂ or Ar), septa, syringes, ice bath, separatory funnel (500 mL).

Detailed Experimental Protocol

Workflow Overview

Caption: Step-by-step experimental workflow.

Part A: Preparation of tert-Butylmagnesium Chloride
  • Glassware Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a 125 mL pressure-equalizing addition funnel sealed with a rubber septum. Flame-dry all glassware under vacuum or oven-dry overnight and allow to cool to room temperature under a stream of nitrogen or argon.[14][19]

  • Reagent Charging: Place the magnesium turnings (2.67 g) in the reaction flask. Add a single small crystal of iodine. The iodine serves as an activator, helping to etch the passivating oxide layer on the magnesium surface.[17][18]

  • Initiation: Add ~20 mL of anhydrous THF to the flask to cover the magnesium. In the addition funnel, prepare a solution of tert-butyl chloride (10.8 mL) in 80 mL of anhydrous THF.

  • Grignard Formation: Add approximately 5-10 mL of the tert-butyl chloride solution from the addition funnel to the magnesium suspension. The disappearance of the brown iodine color and the appearance of cloudiness or gentle bubbling indicates the reaction has initiated.[18] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary.[4][18]

  • Once initiated, the reaction is exothermic. Begin stirring and add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.[20] Use an ice bath to control the reaction if it becomes too vigorous.[15]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish color.[18]

Part B: Synthesis of this compound
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of pivaldehyde (9.8 mL) in 40 mL of anhydrous THF in a separate dry flask and transfer it to the addition funnel.

  • Add the pivaldehyde solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions. A thick, white precipitate of the magnesium alkoxide will form.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

Part C: Work-up and Purification
  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via the addition funnel. This is an exothermic process that hydrolyzes the alkoxide and quenches any unreacted Grignard reagent.[21] Caution: Adding water or acid too quickly can cause a violent reaction.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add ~100 mL of diethyl ether to dissolve the organic product. Shake the funnel, venting frequently.

  • Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.[20]

  • Combine all the organic layers. Wash the combined organic phase with 50 mL of saturated sodium chloride solution (brine) to aid in the removal of water.[19]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (~10 g).[9][22] Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.

  • Isolation: Decant or filter the dried solution to remove the sodium sulfate. Remove the ether and THF solvents using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound as a colorless liquid or low-melting solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the two different tert-butyl groups and the CH-O and CH-C protons.

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the presence of the eight unique carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product.[23]

Reference spectral data for this compound can be found in public databases such as the NIST Chemistry WebBook and PubChem.[23][24][25][26]

Troubleshooting

  • Reaction Fails to Initiate: This is the most common issue. Ensure all glassware is perfectly dry and the reagents are anhydrous. Try activating the magnesium by crushing it with a stirring rod in the flask or adding a small amount of 1,2-dibromoethane.[17]

  • Low Yield: Often caused by moisture contamination, which consumes the Grignard reagent. Can also result from side reactions if the temperature is not controlled during the addition of pivaldehyde. With sterically hindered reagents, elimination can be a competing side reaction.[5]

Conclusion

This application note outlines a reliable and reproducible protocol for the synthesis of the sterically hindered tertiary alcohol this compound via the Grignard reaction. By carefully controlling reaction conditions, especially moisture exclusion and temperature, this valuable building block for medicinal chemistry and materials science can be prepared in good yield. The principles and techniques described herein are broadly applicable to the synthesis of other complex alcohols using the versatile Grignard reaction.

References

Application Notes & Protocols: The Strategic Use of 2,2,4-Trimethyl-3-pentanol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organic synthesis, the architectonic control of molecular reactivity is paramount. Steric hindrance is a powerful tool wielded by chemists to direct reaction pathways, enhance selectivity, and stabilize reactive intermediates. 2,2,4-Trimethyl-3-pentanol, a structurally unique secondary alcohol, serves as a quintessential example of a sterically demanding building block. Characterized by a hydroxyl group flanked by a bulky tert-butyl group on one side and an isopropyl group on the other, its utility transcends that of a simple alcohol. This guide elucidates the strategic applications of this compound, focusing on its role in the synthesis of hindered esters and its application as a bulky protecting group. We provide field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in leveraging its distinct properties.

Introduction: Understanding the Molecular Architecture

This compound is a C8 branched-chain alcohol whose reactivity is dominated by its significant steric bulk.[1][2][3] The hydroxyl group, the molecule's primary site of reactivity, is sterically shielded, rendering it a poor nucleophile in standard SN2 reactions and resistant to conventional esterification conditions. This apparent limitation is, in fact, its greatest synthetic asset. By understanding and overcoming the challenges associated with its hindered nature, chemists can unlock unique synthetic pathways.

This document explores the causality behind experimental choices when employing this reagent, providing a framework for its rational application in complex synthetic sequences.

Physicochemical Properties

A precise understanding of the physical properties of this compound is critical for designing effective reaction and purification protocols.

PropertyValueReference
IUPAC Name 2,2,4-trimethylpentan-3-ol[1][2]
CAS Number 5162-48-1[1][2][3]
Molecular Formula C₈H₁₈O[1][2][3]
Molecular Weight 130.23 g/mol [1][4]
Appearance Colorless liquid[5]
Boiling Point ~156-157 °C @ 760 mmHg[5]
Density ~0.85 g/mL[5]
Solubility Soluble in organic solvents; limited solubility in water.[5]

Core Application: Synthesis of Sterically Encumbered Esters

The direct esterification of sterically hindered alcohols like this compound with carboxylic acids under typical Fischer conditions (acid catalysis) is often inefficient due to the steric clash impeding the approach of the alcohol to the protonated carboxylic acid. To overcome this energy barrier, the carboxylic acid must be "activated" to create a more reactive electrophile.

Rationale and Mechanistic Insight

The key to synthesizing esters from hindered alcohols is to convert the carboxylic acid's hydroxyl group into a better leaving group under mild, neutral, or slightly basic conditions. The Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), is an exemplary method.[6]

Mechanism of Action:

  • The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate.

  • The DMAP catalyst, being a superior nucleophile to the hindered alcohol, attacks the O-acylisourea, generating an even more reactive N-acylpyridinium species.

  • The sterically hindered this compound can now effectively attack the activated acyl group, forming the desired ester.

  • The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and conveniently precipitates from the reaction mixture, driving the equilibrium towards the products.[6]

An alternative strategy involves the use of benzotriazole esters, which are formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8] These intermediates are highly efficient in the esterification of tertiary alcohols and can be applied to other hindered systems.[7][8]

Steglich_Esterification_Workflow cluster_reactants Initial Reactants cluster_activation Activation Step cluster_products Final Products RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC Hindered_OH This compound Ester Hindered Ester Product Hindered_OH->Ester DCC DCC DCU Dicyclohexylurea (DCU) (Precipitate) DCC->DCU DMAP DMAP (cat.) N_Acylpyridinium N-Acylpyridinium Intermediate DMAP->N_Acylpyridinium O_Acylisourea->N_Acylpyridinium + DMAP N_Acylpyridinium->Ester + Hindered Alcohol

Caption: Workflow for Steglich-type esterification of a hindered alcohol.

Detailed Protocol: Steglich-type Esterification

This protocol describes the synthesis of 2,2,4-trimethyl-3-pentyl benzoate as a representative example.

Materials:

  • Benzoic acid (1.0 equiv)

  • This compound (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Setup: To a flame-dried, one-necked round-bottom flask equipped with a magnetic stirrer and a drying tube, add benzoic acid (1.0 equiv), this compound (1.2 equiv), and DMAP (0.1 equiv).

  • Dissolution: Add anhydrous dichloromethane to dissolve the reactants (concentration ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add a solution of DCC (1.1 equiv) in a small amount of anhydrous DCM dropwise over 5-10 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a fritted Büchner funnel to remove the precipitated dicyclohexylurea. Wash the filter cake with a small portion of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with two portions of 0.5 N HCl, two portions of saturated NaHCO₃ solution, and one portion of brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Core Application: A Bulky Ether Protecting Group

In multi-step synthesis, the acidic proton of a hydroxyl group can interfere with strongly basic or organometallic reagents (e.g., Grignard reagents, organolithiums).[9][10] A protecting group is used to temporarily mask the alcohol's reactivity.[11][12] The 2,2,4-trimethyl-3-pentyloxy group, formed from its parent alcohol, can serve as a highly robust, sterically demanding protecting group.

Rationale and Strategy

The extreme steric bulk of the 2,2,4-trimethyl-3-pentyloxy group imparts significant stability to the resulting ether. It is inert to a wide range of reaction conditions under which more common protecting groups like silyl ethers (e.g., TMS, TBS) might be labile.[9][13]

Protection-Reaction-Deprotection Workflow:

  • Protection: The target alcohol is converted into a 2,2,4-trimethyl-3-pentyloxy ether. Due to the steric hindrance of this compound itself, this is typically achieved by first converting it into a more reactive electrophile (e.g., 2,2,4-trimethyl-3-pentyl triflate) and then reacting that with the target alcohol's alkoxide.

  • Synthesis: The desired chemical transformation is performed on another part of the molecule. The bulky ether group remains intact.

  • Deprotection: The protecting group is removed under specific, often harsh, acidic conditions to regenerate the original alcohol.

Protection_Workflow Start_Mol Molecule with Alcohol (R-OH) Protected_Mol Protected Molecule (R-O-TMP) Start_Mol->Protected_Mol Protection Step (+ Activated TMP-X) Transformed_Mol Transformed Molecule (R'-O-TMP) Protected_Mol->Transformed_Mol Desired Reaction (e.g., Grignard, Oxidation) Final_Product Final Deprotected Product (R'-OH) Transformed_Mol->Final_Product Deprotection Step (e.g., Strong Acid)

Caption: General workflow for using a protecting group in synthesis.

Conceptual Protocol: Protection and Deprotection

This protocol outlines the conceptual steps for using this compound as a precursor to a protecting group.

Part A: Protection of a Primary Alcohol

  • Activation of Protecting Group: React this compound with triflic anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) at low temperature (-78 °C) in an anhydrous solvent like DCM to generate the highly reactive 2,2,4-trimethyl-3-pentyl triflate in situ.

  • Alkoxide Formation: In a separate flask, deprotonate the primary alcohol substrate using a strong base like sodium hydride (NaH) in an anhydrous solvent like THF at 0 °C.

  • Coupling: Slowly transfer the solution containing the activated triflate into the flask containing the alkoxide at 0 °C and allow it to warm to room temperature.

  • Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Part B: Deprotection

  • Cleavage of such a hindered ether typically requires strong protic or Lewis acids. Treatment with a reagent like trimethylsilyl iodide (TMSI) or a strong Brønsted acid (e.g., HBr) would be required to cleave the ether bond and regenerate the alcohol.

Niche Application: A Potential Chiral Auxiliary

The existence of specific enantiomers, such as (3S)-2,2,4-trimethylpentan-3-ol, opens the door for its use as a chiral auxiliary.[4] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[14]

While its application is not widely documented, the principle relies on the auxiliary's defined 3D structure to create a diastereomeric transition state with a significant energy difference, favoring the formation of one stereoisomer. The bulky tert-butyl and isopropyl groups would provide a highly effective steric shield, directing incoming reagents to the opposite face of the molecule. After the reaction, the auxiliary can be cleaved and recovered.

Chiral_Auxiliary_Principle Prochiral Prochiral Substrate Diastereomer Substrate-Auxiliary Adduct Prochiral->Diastereomer + Chiral_Aux Chiral Auxiliary (e.g., (S)-TMP-OH derivative) Chiral_Aux->Diastereomer Stereoselective_Rxn Stereoselective Reaction Diastereomer->Stereoselective_Rxn + Reagent Diastereomeric_Product Single Diastereomer Product Stereoselective_Rxn->Diastereomeric_Product Diastereomeric_Product->Chiral_Aux Recovery Final_Product Enantiomerically Pure Product Diastereomeric_Product->Final_Product Cleavage

Caption: The principle of asymmetric synthesis using a chiral auxiliary.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. It may be irritating to the eyes, respiratory system, and skin. All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This compound is more than a simple alcohol; it is a strategic tool for managing steric interactions in organic synthesis. Its primary value lies in its hindered nature, making it an ideal candidate for constructing sterically congested esters and for use as a robust protecting group when conventional methods are unsuitable. While its role as a chiral auxiliary remains a more specialized and less explored area, the underlying principles are sound. By mastering the activation techniques required to engage this hindered alcohol, synthetic chemists can significantly expand their toolkit for building complex molecular architectures.

References

2,2,4-Trimethyl-3-pentanol as a sterically hindered alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2,2,4-Trimethyl-3-pentanol

A Technical Guide for Researchers on the Utility of a Highly Hindered Secondary Alcohol in Organic Synthesis

Abstract

This document provides a detailed technical guide on this compound, a unique secondary alcohol characterized by significant steric hindrance around its hydroxyl group. This steric bulk, arising from adjacent tert-butyl and isopropyl groups, profoundly influences its chemical reactivity, rendering it a poor nucleophile while retaining its proton-donating ability. These notes explore the implications of this structure, offering insights into its limited reactivity in standard transformations like oxidation and esterification, and providing detailed protocols that serve as both practical guides and pedagogical examples of steric effects in organic chemistry.

Introduction: The Molecular Architecture of Steric Hindrance

This compound, with the chemical formula C8H18O, is an aliphatic secondary alcohol.[1][2] Its structure is distinguished by a hydroxyl (-OH) group at the C3 position, which is flanked by a bulky tert-butyl group at C2 and an isopropyl group at C4. This arrangement creates a sterically congested environment around the hydroxyl functional group, which is the primary determinant of its chemical behavior.

In contrast to less hindered alcohols like 2-propanol or 3-pentanol, the hydroxyl group of this compound is shielded from attack by incoming reagents. This steric inhibition makes it an intriguing substrate for studying the limits of chemical reactions and a useful tool in specific synthetic contexts where minimal nucleophilicity is required.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of key physical and chemical properties is essential for experimental design, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C8H18O[1][2][3][4]
Molecular Weight 130.23 g/mol [1][3][5]
CAS Number 5162-48-1[1][2]
Appearance Colorless LiquidN/A
Density 0.828 g/mL[6]
Boiling Point ~150-153 °C (423.15 K)[7]
Melting Point -11 °C[6]
Refractive Index 1.427[6]
Solubility Soluble in organic solvents; limited solubility in water.N/A

Spectroscopic Data Insights:

  • IR Spectroscopy: The infrared spectrum prominently features a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol.[1][4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show complex splitting patterns. Key signals include a doublet for the six methyl protons of the isopropyl group, a singlet for the nine protons of the tert-butyl group, and distinct multiplets for the CH protons.

  • Mass Spectrometry: The mass spectrum shows characteristic fragmentation patterns useful for identification.[2]

Synthesis Protocol: Grignard Reaction

This compound can be synthesized via the Grignard reaction, which is a robust method for forming carbon-carbon bonds. The protocol below describes the addition of an isopropyl Grignard reagent to pinacolone (tert-butyl methyl ketone).

Workflow: Synthesis of this compound

cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification reagent_prep 1. Prepare Isopropylmagnesium Bromide (from Isopropyl Bromide + Mg turnings in dry THF) addition 2. Add Pinacolone (dissolved in THF) dropwise to the Grignard reagent at 0 °C reagent_prep->addition stir 3. Stir at Room Temperature (monitor by TLC) addition->stir quench 4. Quench Reaction (slowly add saturated aq. NH4Cl) stir->quench extract 5. Extract with Diethyl Ether quench->extract purify 6. Purify (via distillation or column chromatography) extract->purify

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled. Reflux the mixture until most of the magnesium has been consumed.

  • Addition of Ketone: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of pinacolone in anhydrous THF dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Application Notes & Experimental Protocols

The utility of this compound lies in its resistance to reactions that other secondary alcohols readily undergo.

Application I: Resistance to Oxidation

Secondary alcohols are typically oxidized to ketones using a variety of oxidizing agents.[8][9] However, the steric bulk surrounding the hydroxyl group in this compound makes it highly resistant to oxidation under standard conditions. This protocol demonstrates this inherent lack of reactivity.

Protocol: Attempted Oxidation with Sodium Hypochlorite

This experiment adapts a common method for alcohol oxidation using household bleach (a source of sodium hypochlorite, NaOCl) and acetic acid.[10]

Materials:

  • This compound

  • Cyclohexanol (as a positive control)

  • Glacial acetic acid

  • Sodium hypochlorite solution (household bleach, ~5-6%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • TLC plates, IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g) in glacial acetic acid (10 mL).

  • Addition of Oxidant: Cool the flask in an ice bath. Slowly add sodium hypochlorite solution (15 mL) dropwise while stirring.

  • Reaction Monitoring: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC, spotting the starting material and the reaction mixture.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether (20 mL) to extract the organic components. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with water.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent. Analyze the residue by IR spectroscopy.

  • Positive Control: Repeat the entire procedure using cyclohexanol instead of this compound.

Expected Results:

  • This compound: TLC analysis will show predominantly unreacted starting material. The IR spectrum of the product will show a persistent broad O-H stretch (~3300 cm⁻¹) and no significant appearance of a strong C=O stretch (~1715 cm⁻¹).

  • Cyclohexanol (Control): The reaction will proceed to completion. The IR spectrum of the product will show the disappearance of the O-H stretch and the appearance of a strong C=O stretch, confirming the formation of cyclohexanone.

cluster_reagents cluster_process cluster_outcome A This compound C Stir at Room Temp. A->C B NaOCl / Acetic Acid B->C D No Reaction C->D E Reason: Steric Hindrance D->E

Caption: Logical flow of the attempted oxidation experiment.

Application II: Challenges in Esterification

Esterification, particularly the Fischer method, involves the nucleophilic attack of an alcohol on a protonated carboxylic acid.[11] This reaction is highly sensitive to steric hindrance at both the alcohol and the acid. Tertiary alcohols react poorly, and highly hindered secondary alcohols like this compound also exhibit extremely low reactivity.[11]

Protocol: Attempted Fischer Esterification

This protocol attempts to form an ester from this compound and acetic acid, a reaction that is facile for simple alcohols.[12]

Materials:

  • This compound

  • 1-Pentanol (as a positive control)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (2.0 mL), glacial acetic acid (5.0 mL), and 3-4 drops of concentrated sulfuric acid.

  • Heating: Heat the mixture under reflux for 1 hour.

  • Workup: Cool the mixture and transfer it to a separatory funnel containing cold water (20 mL). Extract with diethyl ether (2 x 15 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove unreacted acetic acid and the sulfuric acid catalyst.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate and concentrate it. Analyze the crude product by smelling (cautiously wafting) and by IR spectroscopy.

  • Positive Control: Repeat the procedure using 1-pentanol.

Expected Results:

  • This compound: The product will likely retain the alcoholic odor of the starting material. The IR spectrum will show a large O-H peak and, at most, a very small C=O peak (~1735 cm⁻¹), indicating negligible ester formation.

  • 1-Pentanol (Control): The product will have a distinct fruity odor (like banana or pear), characteristic of pentyl acetate. The IR spectrum will show a strong C=O stretch and the absence of the broad O-H stretch from the starting alcohol.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: Classified as a flammable liquid and vapor (H226), harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335).

  • Precautionary Measures: Keep away from heat, sparks, and open flames.[13] Use non-sparking tools and take measures to prevent static discharge.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[13][14]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water.[14]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

    • Inhalation: Move to fresh air.[14]

Conclusion

This compound serves as an exemplary model for understanding the profound impact of steric hindrance on chemical reactivity. Its resistance to common alcohol transformations makes it a valuable negative control in experimental studies and a challenging substrate for developing robust synthetic methodologies for hindered molecules. The protocols detailed herein provide researchers with a practical framework for exploring and demonstrating these fundamental principles of organic chemistry.

References

Application Note: Derivatization of 2,2,4-Trimethyl-3-pentanol for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenges of a Sterically Hindered Alcohol

2,2,4-Trimethyl-3-pentanol, a branched-chain secondary alcohol, presents notable challenges for direct analysis by gas chromatography (GC). Its hydroxyl group leads to strong intermolecular hydrogen bonding, resulting in decreased volatility and potential for undesirable peak tailing during chromatographic separation. Furthermore, the steric hindrance around the hydroxyl group, posed by the adjacent isopropyl and tert-butyl groups, can impede efficient and complete derivatization if not approached with a carefully optimized strategy.

This application note provides a comprehensive guide for the successful derivatization of this compound, enabling robust and reproducible analysis by GC-Mass Spectrometry (GC-MS). We will explore two effective derivatization techniques, silylation and acylation, providing detailed, step-by-step protocols. The causality behind experimental choices, such as reagent selection and reaction conditions, will be thoroughly explained to empower researchers to adapt and troubleshoot these methods for their specific analytical needs.

The Rationale for Derivatization

Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior.[1] For this compound, the primary objectives of derivatization are:

  • Increased Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure and allowing for elution at lower temperatures.

  • Improved Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column, resulting in sharper, more symmetrical peaks and improved resolution.

  • Enhanced Thermal Stability: Derivatization protects the analyte from potential degradation in the high-temperature environment of the GC inlet and column.

  • Structural Confirmation: The mass spectra of the derivatives often exhibit characteristic fragmentation patterns that can be used to confirm the identity and structure of the original analyte.

Method 1: Silylation – The Gold Standard for Hydroxyl Groups

Silylation is a widely employed derivatization technique that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2] For sterically hindered alcohols like this compound, a powerful silylating reagent in combination with a catalyst is often necessary to achieve complete derivatization.

Choosing the Right Silylating Reagent

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly reactive and versatile silylating reagent.[3] Its byproducts, N-methyltrifluoroacetamide and trimethylsilyl-trifluoroacetamide, are highly volatile, minimizing the risk of co-elution with the analyte of interest. For sterically hindered hydroxyl groups, the reactivity of MSTFA can be significantly enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS).[4]

Protocol 1: Silylation of this compound with MSTFA and TMCS

This protocol outlines the procedure for the trimethylsilylation of this compound.

Materials:

  • This compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in a solvent, ensure the solvent is evaporated to dryness under a gentle stream of nitrogen before proceeding.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.

  • Reagent Addition: Add 100 µL of MSTFA and 10 µL of TMCS to the reaction vial. A molar excess of the silylating reagent is crucial for driving the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven. The elevated temperature is necessary to overcome the steric hindrance.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane) prior to analysis.

Expected GC-MS Results for TMS-Derivatized this compound
ParameterUnderivatized this compoundTMS-Derivatized this compound
Molecular Weight 130.23 g/mol 202.41 g/mol
Predicted Retention Index (non-polar column) ~1050~1150-1200
Predicted Key Mass Fragments (m/z) 115, 87, 73, 57, 43187 ([M-15]⁺), 145, 117, 73

Note: Predicted retention indices and mass fragments are based on the structure of the derivatized analyte and known fragmentation patterns of similar compounds. Actual values may vary depending on the specific GC-MS conditions.

Method 2: Acylation – An Alternative Pathway to Volatility

Acylation is another effective derivatization method for alcohols, converting them into esters. This approach also increases volatility and improves chromatographic performance. For this compound, acylation with a small, reactive acylating agent like acetyl chloride provides an excellent alternative to silylation.

Protocol 2: Acylation of this compound with Acetyl Chloride

This protocol details the acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial.

  • Solvent and Catalyst Addition: Add 200 µL of anhydrous DCM and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and scavenges the HCl byproduct.

  • Reagent Addition: Slowly add 50 µL of acetyl chloride to the reaction vial. The reaction is often exothermic.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 30 minutes. Gentle heating (e.g., 50°C for 15 minutes) can be applied to ensure complete reaction.

  • Work-up (Optional but Recommended): Add 500 µL of deionized water to the vial and vortex to quench any remaining acetyl chloride. Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial. The sample can be dried over anhydrous sodium sulfate before analysis.

  • Analysis: Inject the organic layer into the GC-MS system.

Expected GC-MS Results for Acetylated this compound
ParameterUnderivatized this compoundAcetylated this compound
Molecular Weight 130.23 g/mol 172.27 g/mol
Predicted Retention Index (non-polar column) ~1050~1100-1150
Predicted Key Mass Fragments (m/z) 115, 87, 73, 57, 43115 ([M-57]⁺), 87, 71, 57, 43

Note: Predicted retention indices and mass fragments are based on the structure of the derivatized analyte and known fragmentation patterns of similar compounds. Actual values may vary depending on the specific GC-MS conditions.

Visualizing the Derivatization Workflows

DerivatizationWorkflow cluster_silylation Silylation Protocol cluster_acylation Acylation Protocol s_start Start: This compound s_dissolve Dissolve in Anhydrous Pyridine s_start->s_dissolve s_reagents Add MSTFA + TMCS s_dissolve->s_reagents s_react Heat at 70°C for 60 min s_reagents->s_react s_cool Cool to RT s_react->s_cool s_analyze GC-MS Analysis s_cool->s_analyze a_start Start: This compound a_solvent Dissolve in DCM + Pyridine a_start->a_solvent a_reagent Add Acetyl Chloride a_solvent->a_reagent a_react React at RT for 30 min a_reagent->a_react a_workup Optional: Aqueous Work-up a_react->a_workup a_analyze GC-MS Analysis a_workup->a_analyze

Figure 1: Workflow diagrams for the silylation and acylation derivatization of this compound.

Chemical Reactions

DerivatizationReactions cluster_silylation_rxn Silylation Reaction cluster_acylation_rxn Acylation Reaction s_alcohol This compound s_product TMS-ether Derivative s_alcohol->s_product + s_mstfa MSTFA s_mstfa->s_product + s_tmcs TMCS (catalyst) s_tmcs->s_product s_byproduct N-Methyltrifluoroacetamide a_alcohol This compound a_product Acetate Ester Derivative a_alcohol->a_product + a_acetylchloride Acetyl Chloride a_acetylchloride->a_product + a_pyridine Pyridine a_pyridine->a_product a_byproduct Pyridinium Hydrochloride

Figure 2: Chemical reactions for the silylation and acylation of this compound.

Troubleshooting and Method Optimization

  • Incomplete Derivatization: If the chromatogram shows the presence of the underivatized alcohol, consider increasing the reaction temperature, time, or the molar excess of the derivatizing reagent. For silylation, ensure all reagents and glassware are scrupulously dry, as moisture will consume the silylating reagent.

  • Peak Tailing: If peak tailing persists after derivatization, it may indicate active sites in the GC inlet liner or the front of the column. Deactivating the liner or trimming the column may be necessary.

  • Matrix Interferences: For complex sample matrices, a sample cleanup step prior to derivatization may be required to remove interfering compounds.

Conclusion

The derivatization of this compound is a critical step for achieving high-quality, reproducible results in GC-MS analysis. Both silylation with MSTFA/TMCS and acylation with acetyl chloride are effective methods for increasing the volatility and improving the chromatographic behavior of this sterically hindered alcohol. The choice between the two methods may depend on the specific requirements of the analysis, including the sample matrix and the availability of reagents. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and accurately analyze this compound in a variety of applications.

References

Application Note & Protocol: High-Purity Isolation of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 2,2,4-Trimethyl-3-pentanol, a sterically hindered secondary alcohol. The primary method detailed is fractional distillation, a robust technique for separating compounds with close boiling points. This document outlines the theoretical basis for the purification strategy, a detailed step-by-step protocol, methods for purity assessment, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity sample of this alcohol for their work.

Introduction: The Challenge of Purifying Sterically Hindered Alcohols

This compound is a valuable building block in organic synthesis, often utilized in the development of complex molecules and pharmaceutical intermediates. Its bulky tert-butyl and isopropyl groups flanking the hydroxyl functionality present unique challenges in both its synthesis and purification.

The most common synthetic route to this compound is the Grignard reaction between isopropylmagnesium halide and 2,2-dimethylpropanal (pivalaldehyde). While effective, this synthesis can lead to a variety of impurities that must be removed to ensure the integrity of subsequent reactions. Potential impurities include:

  • Unreacted Starting Materials: Residual pivalaldehyde and Grignard reagent.

  • Grignard Byproducts: Wurtz coupling products (e.g., 2,3-dimethylbutane from the Grignard reagent) and products of enolization.

  • Solvent: Typically diethyl ether or tetrahydrofuran (THF) used in the Grignard reaction.

  • Dehydration Products: Alkenes formed from the elimination of water from the alcohol, which can be promoted by acidic conditions or heat.[1][2][3]

Due to the sterically hindered nature of the hydroxyl group, reactions involving this alcohol can be sluggish, making the purity of the starting material paramount to achieving high yields and predictable outcomes in subsequent synthetic steps. Fractional distillation is the method of choice for purifying this compound, as it effectively separates compounds based on differences in their boiling points.[4]

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₈O[5][6][7][8]
Molecular Weight 130.23 g/mol [5][6][7][8]
Boiling Point 151 °C[9]
Melting Point -11 °C[9]
Density 0.828 g/mL
Appearance Colorless liquid
Solubility Insoluble in water, soluble in organic solvents[10]

Visualizing the Purification Workflow

The following diagram illustrates the key stages of the purification protocol for this compound.

Purification_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Purity Assessment raw_product Crude this compound drying Drying with Anhydrous MgSO₄ raw_product->drying Remove Water distillation_setup Assemble Distillation Apparatus drying->distillation_setup heating Gradual Heating distillation_setup->heating fraction_collection Collect Fractions Based on Boiling Point heating->fraction_collection gc_ms GC-MS Analysis fraction_collection->gc_ms Verify Purity nmr ¹H and ¹³C NMR Spectroscopy fraction_collection->nmr Confirm Structure

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol: Fractional Distillation

This protocol is designed for the purification of approximately 50 g of crude this compound. Adjust volumes and flask sizes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Anhydrous magnesium sulfate (MgSO₄)

  • Boiling chips

  • Round-bottom flasks (appropriate sizes for distillation pot and receiving flasks)

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Laboratory clamps and stand

  • Thermometer (-10 to 200 °C)

  • Vacuum grease (optional, for ground glass joints)

Step-by-Step Procedure
  • Drying the Crude Product:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate in small portions while swirling the flask. Continue adding until some of the drying agent moves freely in the liquid, indicating that all water has been absorbed.

    • Allow the mixture to stand for 15-20 minutes to ensure complete drying.

    • Filter the dried alcohol into a clean, dry round-bottom flask of appropriate size for the distillation.

  • Assembling the Fractional Distillation Apparatus:

    • Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried alcohol.

    • Securely clamp the distillation flask to a lab stand and place it in a heating mantle.

    • Attach the fractionating column to the neck of the distillation flask. For optimal separation, a Vigreux column or a column packed with Raschig rings or other suitable packing material is recommended.

    • Place the distillation head on top of the fractionating column.

    • Insert a thermometer into the thermometer adapter, ensuring the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser. This placement is crucial for accurately measuring the temperature of the vapor that is distilling.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.

    • Attach the receiving adapter to the end of the condenser.

    • Place a pre-weighed receiving flask under the receiving adapter to collect the distillate. It is advisable to have several receiving flasks ready to collect different fractions.

  • Performing the Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently with the heating mantle. If using a stir bar, start the magnetic stirrer.

    • Observe the temperature on the thermometer. The temperature will initially rise and then stabilize as the first fraction (typically residual solvent) begins to boil.

    • Collect the first fraction, which will have a boiling point lower than that of the desired product. This fraction should be collected until the temperature begins to rise again.

    • As the temperature approaches the boiling point of this compound (151 °C), change the receiving flask to collect the main fraction.

    • Carefully control the heating rate to maintain a slow and steady distillation. A distillation rate of 1-2 drops per second is ideal. The temperature should remain constant at the boiling point of the pure compound during the collection of the main fraction.

    • If the temperature drops or begins to rise significantly above the expected boiling point, it indicates that the desired product has finished distilling. At this point, change the receiving flask to collect the final fraction (higher boiling impurities).

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down before disassembling.

Purity Assessment

To confirm the purity of the collected fractions, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method for assessing the purity of the distilled alcohol. A single sharp peak corresponding to the mass of this compound in the gas chromatogram indicates a high degree of purity. The mass spectrum will confirm the identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the purified product and to check for the presence of any impurities. The spectra should be compared with reference spectra for this compound.

Safety Precautions

  • Flammability: this compound is a flammable liquid. All heating should be done using a heating mantle in a well-ventilated fume hood. Keep away from open flames, sparks, and hot surfaces.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling the vapors. The distillation should be performed in a fume hood.

  • Skin Contact: Avoid contact with skin. In case of contact, wash the affected area thoroughly with soap and water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

References

Application Note: 2,2,4-Trimethyl-3-pentanol as a Niche Solvent in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 2,2,4-trimethyl-3-pentanol, a sterically hindered secondary alcohol, and evaluates its potential as a specialized solvent in organic synthesis. We move beyond conventional solvent selection to explore how its unique structural and physical properties can be leveraged to influence reaction pathways, enhance selectivity, and serve as a higher-boiling point medium for challenging transformations. This document is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit of reaction media for nuanced synthetic challenges.

Introduction: Beyond Conventional Solvents

The choice of solvent is a critical parameter in chemical synthesis, capable of dictating reaction rates, altering equilibrium positions, and even determining product outcomes.[1] While common alcohols like ethanol and methanol are staples in the laboratory, their utility can be limited by their relatively low boiling points and high reactivity.[1][2] this compound (CAS 5162-48-1) presents a compelling alternative for specific applications.[3][4][5][6][7][8] As a C8 secondary alcohol, its significant steric bulk and higher boiling point distinguish it from simpler alcohols, offering a unique combination of polarity, hydrogen-bonding capability, and physical stability.

This document serves as a detailed application note and protocol guide, exploring the physicochemical properties, strategic advantages, and potential applications of this compound as a solvent.

Physicochemical Profile and Rationale for Use

A comprehensive understanding of a solvent's properties is fundamental to its effective application. The distinct characteristics of this compound are summarized below, followed by an analysis of why these properties are advantageous in a synthetic context.

Key Property Data
PropertyValueSource(s)
CAS Number 5162-48-1[4][9]
Molecular Formula C₈H₁₈O[3][4][6]
Molecular Weight 130.23 g/mol [6]
Appearance Clear, colorless liquid[10]
Boiling Point ~156-157 °C at 760 mmHg[11]
Density ~0.83 - 0.85 g/mL[10][12]
Solubility (Water) Limited / Insoluble[10][13]
Solubility (Organic) Soluble in heptane and ethanol[10]
Flash Point ~50 °C (122 °F)[11]
pKa ~15.17 (Predicted)[3]
Synonyms 2,2,4-trimethylpentan-3-ol[4][9]
Strategic Advantages as a Reaction Solvent
  • High Thermal Stability: With a boiling point exceeding 150 °C, this alcohol is an excellent medium for reactions that require significant thermal energy to overcome high activation barriers, without necessitating the use of sealed-vessel or high-pressure apparatus.

  • Steric Influence: The bulky tert-butyl and isopropyl groups flanking the hydroxyl group create a sterically congested environment. This can be exploited to:

    • Direct Stereoselectivity: The solvent can participate in the solvation shell of transition states, potentially blocking certain attack trajectories and favoring the formation of specific stereoisomers.

    • Minimize Side Reactions: Its steric hindrance makes the hydroxyl proton less accessible and the oxygen less nucleophilic compared to smaller alcohols, reducing the likelihood of the solvent participating in unwanted side reactions.

  • Polar Protic Nature: As an alcohol, it is a polar protic solvent capable of forming hydrogen bonds.[1] This allows it to effectively solvate ions, stabilize charged intermediates (e.g., carbocations in Sₙ1-type reactions), and dissolve a range of polar organic reactants.

  • Potential "Green" Alternative: Alcohols are often considered more sustainable solvents compared to halogenated hydrocarbons or dipolar aprotic solvents like DMF and NMP.[14][15] Utilizing a higher-boiling, sterically hindered alcohol aligns with green chemistry principles by providing a recyclable, less volatile alternative for specific high-temperature processes.

Application Focus: High-Temperature Nucleophilic Substitution

The properties of this compound make it particularly well-suited for nucleophilic substitution reactions that are sluggish at lower temperatures. Its ability to solvate both the nucleophile and the leaving group, coupled with its thermal stability, can drive these reactions to completion.

Diagram: General Workflow for Synthesis

G cluster_prep 1. Reaction Setup cluster_reaction 2. Thermal Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_reagents Prepare Reactants & This compound (Solvent) setup_glassware Assemble Dry Glassware (Round-bottom flask, Condenser) add_reagents Charge Flask with Reactants and Solvent under Inert Atmosphere heating Heat Reaction Mixture to Target Temperature (e.g., 140°C) add_reagents->heating Begin Reaction monitoring Monitor Progress via TLC/LC-MS heating->monitoring cooling Cool Reaction to Room Temperature monitoring->cooling Reaction Complete extraction Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate/Water) cooling->extraction drying Dry Organic Layer (e.g., over Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purify Purify via Flash Chromatography or Distillation concentration->purify Isolate Crude analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for a reaction using this compound.

Protocol 1: Sₙ2 Synthesis of an Alkyl Iodide

This protocol describes a representative procedure for the conversion of an alkyl bromide to an alkyl iodide, a Finkelstein-type reaction that often benefits from higher temperatures to drive the equilibrium.

  • Principle: The equilibrium is driven towards the product by the precipitation of NaBr in a less polar, high-boiling solvent. This compound provides the necessary thermal conditions while its moderate polarity aids in dissolving the reactants.

  • Materials & Reagents:

    • 1-Bromooctane (1.0 equiv)

    • Sodium Iodide (NaI, 1.5 equiv, dried)

    • This compound (anhydrous, ~0.5 M concentration of substrate)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry, inerted round-bottom flask equipped with a reflux condenser and magnetic stir bar, add sodium iodide (1.5 equiv).

    • Add anhydrous this compound to the flask.

    • Add 1-bromooctane (1.0 equiv) to the stirring suspension.

    • Heat the reaction mixture to 140-145 °C under a gentle flow of inert gas.

    • Maintain heating and stirring for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS by periodically taking small aliquots.

    • Once the starting material is consumed, cool the reaction to room temperature. A precipitate of NaBr should be visible.

    • Dilute the mixture with diethyl ether and filter to remove the inorganic salts.

    • Wash the filtrate sequentially with water and saturated sodium thiosulfate solution to remove any remaining iodine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-iodooctane.

    • Purify the product by vacuum distillation.

Safety and Handling

As with all chemical reagents, proper handling of this compound is essential. The following guidelines are derived from available safety data sheets.

  • Hazard Classification: The substance is classified as a flammable liquid and may be harmful if swallowed.[12][16] It can cause skin and respiratory irritation.

  • Precautionary Measures:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12][16]

    • P243: Take precautionary measures against static discharge.[16]

    • P261 & P264: Avoid breathing vapors and wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.[12][16]

  • Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place away from ignition sources.[12][17]

  • Spill Management: In case of a spill, eliminate all ignition sources. Absorb with an inert material (e.g., Chemizorb®) and dispose of it properly.[16] Ensure adequate ventilation.

Diagram: Solvent Property Landscape

G x_axis_start x_axis_end High Steric Hindrance → x_axis_start->x_axis_end node_EtOH Ethanol node_THF THF (Aprotic) y_axis_end High Polarity (Protic) → y_axis_start y_axis_end->y_axis_start node_Hex Hexane (Nonpolar) node_TMP This compound node_tBuOH tert-Butanol

Caption: Conceptual map of solvents based on polarity and steric hindrance.

Conclusion

This compound is a specialized solvent whose value lies in its unique combination of high thermal stability, moderate polarity, and significant steric bulk. While not a universal replacement for common laboratory solvents, it offers a distinct advantage for high-temperature reactions where solvent inertness and influence on selectivity are desired. Its application in nucleophilic substitutions, rearrangements, and other thermally demanding transformations can lead to improved yields and cleaner reaction profiles. Researchers are encouraged to consider this and other hindered alcohols as strategic tools to overcome specific challenges in modern organic synthesis.

References

Application Notes and Protocols: The Emerging Potential of 2,2,4-Trimethyl-3-pentanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not yet a mainstream scaffold in medicinal chemistry, the unique structural characteristics of 2,2,4-trimethyl-3-pentanol present intriguing, albeit largely unexplored, opportunities in drug discovery and development. This document provides a forward-looking exploration of its potential applications, moving beyond established uses to consider its hypothetical roles as a chiral auxiliary, a fragment in fragment-based drug design (FBDD), and as a versatile synthetic building block. The protocols and discussions herein are grounded in established medicinal chemistry principles and are intended to serve as a foundational guide for researchers looking to innovate with this promising molecule.

Introduction: Unveiling the Potential of a Structurally Rich Alcohol

This compound is a secondary alcohol with the chemical formula C8H18O.[1][2][3] Its structure is characterized by significant steric bulk surrounding the hydroxyl group, a feature that can be strategically exploited in organic synthesis. The presence of a stereocenter at the carbinol carbon suggests its potential in asymmetric synthesis. This document will delve into the hypothetical, yet scientifically plausible, applications of this compound in the nuanced field of medicinal chemistry.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount before its inclusion in any drug discovery workflow.

PropertyValueSource
Molecular Formula C8H18O[1][2][3]
Molecular Weight 130.23 g/mol [1][2][3]
IUPAC Name 2,2,4-trimethylpentan-3-ol[1][3]
CAS Number 5162-48-1[1][2][3]
XLogP3 2.7[1]
Topological Polar Surface Area 20.2 Ų[2]
Rotatable Bond Count 2[2]

These properties, particularly its molecular weight and logP, align well with the "Rule of Three," suggesting its potential as a fragment in FBDD.[4]

Hypothetical Application I: As a Chiral Auxiliary in Asymmetric Synthesis

The synthesis of enantiomerically pure pharmaceutical agents is a cornerstone of modern drug development.[5] Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[5][] Given that this compound is a chiral molecule, it presents a compelling, though as yet unreported, candidate for use as a chiral auxiliary.

Rationale and Mechanistic Insight

The bulky tert-butyl and isopropyl groups flanking the stereogenic center of this compound could provide a highly ordered and sterically hindered environment. When attached to a prochiral molecule, this chiral auxiliary could effectively shield one face of the molecule, directing the approach of a reagent to the opposite face and thereby inducing high diastereoselectivity.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate + Chiral Auxiliary (Esterification) Chiral Auxiliary This compound Diastereoselective Reaction Diastereoselective Reaction Diastereomeric Intermediate->Diastereoselective Reaction Chiral Product Chiral Product Diastereoselective Reaction->Chiral Product + Cleavage Recovered Auxiliary Recovered this compound Diastereoselective Reaction->Recovered Auxiliary

Caption: Workflow for using this compound as a chiral auxiliary.

Protocol: Diastereoselective Aldol Reaction

This protocol describes a hypothetical use of (R)- or (S)-2,2,4-trimethyl-3-pentanol as a chiral auxiliary in an Evans-type aldol reaction.

Materials:

  • (R)- or (S)-2,2,4-trimethyl-3-pentanol

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Thionyl chloride or oxalyl chloride

  • Triethylamine (TEA)

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde of interest

  • Lithium hydroxide (for cleavage)

  • Standard workup and purification reagents and equipment (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of the Chiral Ester:

    • Convert the prochiral carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • In a flame-dried flask under an inert atmosphere, dissolve (R)- or (S)-2,2,4-trimethyl-3-pentanol and TEA in anhydrous THF.

    • Cool the solution to 0 °C and slowly add the acid chloride.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Perform an aqueous workup and purify the resulting ester by flash chromatography.

  • Diastereoselective Aldol Reaction:

    • Dissolve the chiral ester in anhydrous THF and cool to -78 °C.

    • Slowly add a freshly prepared solution of LDA in THF. Stir for 30-60 minutes to form the enolate.

    • Add the desired aldehyde to the enolate solution and stir for 1-2 hours at -78 °C.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

    • Purify the desired diastereomer by flash chromatography.

  • Cleavage and Recovery of the Auxiliary:

    • Dissolve the purified aldol adduct in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture and extract to isolate the chiral β-hydroxy acid product.

    • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Hypothetical Application II: As a Fragment in Fragment-Based Drug Design (FBDD)

FBDD has emerged as a powerful strategy for hit identification in drug discovery.[7][8][9] It involves screening libraries of small molecules ("fragments") to identify those that bind to a biological target.[4][7] These low-affinity hits can then be optimized into potent drug leads.[10] this compound's adherence to the "Rule of Three" makes it an ideal candidate for inclusion in a fragment library.[4]

Rationale for Inclusion in a Fragment Library
  • Low Molecular Weight: At 130.23 g/mol , it efficiently explores chemical space.[1][2][3][9]

  • Defined Vector for Growth: The hydroxyl group provides a clear point for chemical elaboration to grow the fragment into a more potent compound.[10]

  • 3D Complexity: The bulky alkyl groups provide a three-dimensional shape that can probe complex binding pockets.

G cluster_0 Fragment-Based Drug Design (FBDD) Workflow Fragment Library Fragment Library (including this compound) Biophysical Screening Biophysical Screening (e.g., SPR, NMR, X-ray) Fragment Library->Biophysical Screening Target Protein Target Protein Target Protein->Biophysical Screening Fragment Hit Fragment Hit Identified Biophysical Screening->Fragment Hit Hit Optimization Hit-to-Lead Optimization (Fragment Growing/Linking) Fragment Hit->Hit Optimization Lead Compound Lead Compound Hit Optimization->Lead Compound

Caption: FBDD workflow incorporating this compound.

Protocol: Biophysical Screening Campaign

This protocol outlines a general workflow for screening this compound as part of a fragment library using Surface Plasmon Resonance (SPR) for primary screening and X-ray crystallography for structural validation.

Materials:

  • Purified target protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Fragment library containing this compound

  • Crystallization reagents and equipment

  • Access to a synchrotron beamline

Procedure:

  • Primary Screening by SPR:

    • Immobilize the target protein on an SPR sensor chip.

    • Prepare solutions of the fragment library, including this compound, in a suitable buffer (typically at concentrations ranging from 100 µM to 1 mM).

    • Inject the fragment solutions over the sensor chip and monitor for binding responses.

    • Identify fragments that produce a concentration-dependent binding signal.

  • Hit Validation and Structural Elucidation by X-ray Crystallography:

    • Set up crystallization trials of the target protein in the presence of the identified fragment hits, including this compound.

    • Soak pre-grown crystals of the target protein in a solution containing the fragment.

    • Collect X-ray diffraction data from the protein-fragment co-crystals.

    • Solve the crystal structure to determine the binding mode of the fragment in the protein's active or allosteric site.

  • Hit-to-Lead Optimization:

    • Based on the structural information, use computational chemistry to design modifications to the this compound scaffold to improve binding affinity. This typically involves "growing" the fragment to make additional interactions with the protein.[10]

Potential Application III: As a Synthetic Intermediate

The secondary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations, making it a potentially useful building block for more complex molecules.

Key Reactions
  • Esterification: As demonstrated in the chiral auxiliary protocol, the hydroxyl group can be readily converted to an ester.[11] This is a common transformation in the synthesis of prodrugs or other biologically active esters.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2,4-trimethyl-3-pentanone. This ketone could then serve as a precursor for a wide range of further reactions.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for its displacement by a variety of nucleophiles to introduce new functional groups.

Toxicological Considerations

While no direct toxicological data for this compound was found, studies on the related compound 2,2,4-trimethylpentane have shown that it is metabolized in rats to various alcohols, including 2,4,4-trimethyl-2-pentanol.[12][13] This metabolite has been implicated in male-rat-specific nephrotoxicity.[13] These findings underscore the importance of conducting thorough toxicological assessments of any novel compound or its metabolites early in the drug discovery process.

Conclusion and Future Directions

This compound represents a molecule with untapped potential in medicinal chemistry. Its unique steric and stereochemical properties make it a prime candidate for exploration as a chiral auxiliary and a fragment in FBDD. While the applications and protocols discussed in this document are based on established principles rather than direct literature precedent, they provide a robust framework for initiating research into the utility of this compound. Future work should focus on the enantioselective synthesis of this compound, empirical validation of its efficacy as a chiral auxiliary, its inclusion in fragment screening campaigns against a variety of biological targets, and a thorough toxicological evaluation.

References

Application Note & Protocol: 2,2,4-Trimethyl-3-pentanol as a Novel Sterically Demanding Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2,2,4-Trimethyl-3-pentanol is not yet an established chiral auxiliary. This document presents a scientifically-grounded proposal for its use, with hypothetical protocols based on established principles of asymmetric synthesis. The prerequisite for these applications is the development of a scalable method for the synthesis or resolution of enantiopure (e.g., (S)- or (R)-) this compound.

Introduction: The Pursuit of Novel Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety.[1] Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in chemical reactions.[2] An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions without affecting the newly formed stereocenter.[3]

While numerous effective auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are widely used, the development of new auxiliaries with unique steric and electronic properties remains a key area of research.[1][2] This note proposes the use of enantiopure this compound as a novel chiral auxiliary. Its significant steric bulk, arising from the tert-butyl and isopropyl groups flanking the stereogenic carbinol center, presents a compelling scaffold for inducing high facial selectivity in enolate reactions.

Structural Rationale for Proposed Efficacy:

The core hypothesis is that the sterically demanding environment created by the tert-butyl and isopropyl groups of this compound will create a highly organized and rigid transition state upon attachment to a prochiral substrate. This rigidity is expected to effectively shield one face of the reactive intermediate (e.g., an enolate), leading to a highly diastereoselective approach of the electrophile.

Synthesis and Attachment of the Auxiliary

The first critical step is obtaining the auxiliary in an enantiomerically pure form. While commercially available as a racemate, methods for chiral resolution, such as the formation and separation of diastereomeric esters with a chiral acid, or the development of an asymmetric synthesis, would be required.[4] For the protocols below, we will assume the availability of (S)-2,2,4-trimethyl-3-pentanol.

Protocol 2.1: Attachment of the Auxiliary via Esterification

The auxiliary can be attached to a prochiral carboxylic acid (e.g., propanoic acid) via standard esterification procedures to form the corresponding chiral ester.

Workflow for Auxiliary Attachment:

cluster_0 Attachment of Auxiliary Prochiral Acid Prochiral Acid Coupling DCC, DMAP DCM, 0°C to rt Prochiral Acid->Coupling Auxiliary (S)-2,2,4-Trimethyl-3-pentanol Auxiliary->Coupling Chiral Ester Chiral Ester Substrate Coupling->Chiral Ester

Caption: Workflow for attaching the chiral auxiliary to a prochiral carboxylic acid.

Step-by-Step Protocol:

  • To a stirred solution of the prochiral carboxylic acid (1.0 eq) and (S)-2,2,4-trimethyl-3-pentanol (1.1 eq) in dry dichloromethane (DCM, 0.2 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting chiral ester by flash column chromatography on silica gel.

Application in Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction.[5] The chiral ester derived from this compound is proposed to provide excellent stereocontrol in this transformation.

Proposed Mechanism of Stereocontrol:

Formation of the lithium enolate with a bulky base like lithium diisopropylamide (LDA) is expected to proceed with high selectivity. The subsequent alkylation is hypothesized to occur from the face opposite to the bulky tert-butyl group of the auxiliary, which effectively shields the si-face of the enolate.

cluster_1 Asymmetric Enolate Alkylation ChiralEster Chiral Ester EnolateFormation LDA, THF -78 °C ChiralEster->EnolateFormation Enolate Z-Enolate Intermediate EnolateFormation->Enolate Alkylation R-X (e.g., BnBr) -78 °C to rt Enolate->Alkylation AlkylatedProduct Alkylated Ester (High d.e.) Alkylation->AlkylatedProduct

Caption: Proposed workflow for the asymmetric alkylation of the chiral ester.

Protocol 3.1: Asymmetric Alkylation of a Chiral Propionate Ester
  • Prepare a solution of LDA (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of the chiral propionate ester (1.0 eq) in THF to the LDA solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the alkylated product. The diastereomeric excess (d.e.) can be determined by ¹H NMR or chiral HPLC analysis.

Alkylating Agent (R-X)Proposed Yield (%)Proposed d.e. (%)
CH₃I85-95>95
BnBr80-90>97
Allyl-Br75-85>95
n-BuI70-80>93

Table 1: Hypothetical results for the asymmetric alkylation using the proposed chiral auxiliary.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously.[6] The use of boron enolates derived from chiral auxiliaries is a well-established strategy for achieving high stereoselectivity.

Proposed Stereochemical Model (Zimmerman-Traxler Model):

Formation of the (Z)-boron enolate, followed by reaction with an aldehyde, is predicted to proceed through a chair-like six-membered transition state.[2] The bulky auxiliary is expected to force the aldehyde substituent into an equatorial position to minimize 1,3-diaxial interactions, leading to the syn-aldol product with high diastereoselectivity.

Protocol 4.1: Asymmetric syn-Aldol Reaction
  • Dissolve the chiral propionate ester (1.0 eq) in dry DCM (0.1 M) and cool to -78 °C.

  • Add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the (Z)-boron enolate.

  • Cool the reaction back to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.2 eq).

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Add a 2:1 mixture of methanol and 30% hydrogen peroxide to oxidize the boron byproducts.

  • Extract the product with DCM, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the syn-aldol adduct.

AldehydeProposed Yield (%)Proposed d.r. (syn:anti)
Isobutyraldehyde80-90>98:2
Benzaldehyde85-95>99:1
Acetaldehyde75-85>95:5

Table 2: Hypothetical results for the asymmetric syn-aldol reaction.

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings.[7] When the dienophile is a chiral acrylate ester, the auxiliary can direct the facial selectivity of the diene's approach.

Proposed Rationale for Stereoselectivity:

In a Lewis acid-catalyzed Diels-Alder reaction, the Lewis acid (e.g., Et₂AlCl) is expected to chelate to the carbonyl oxygen of the acrylate. The bulky tert-butyl group of the auxiliary would then block one face of the dienophile, forcing the diene (e.g., cyclopentadiene) to approach from the less hindered face.

G cluster_2 Asymmetric Diels-Alder Reaction start Chiral Acrylate Ester lewis_acid Et₂AlCl, DCM -78 °C start->lewis_acid diene Cyclopentadiene diene->lewis_acid product Cycloadduct (High d.e.) lewis_acid->product

Caption: Proposed workflow for the asymmetric Diels-Alder reaction.

Protocol 5.1: Asymmetric Diels-Alder Reaction
  • Dissolve the chiral acrylate ester (derived from acrylic acid and the auxiliary, 1.0 eq) in dry DCM (0.2 M) and cool to -78 °C.

  • Add diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M solution in hexanes) dropwise.

  • Stir for 20 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction with a saturated NaHCO₃ solution.

  • Warm to room temperature and extract with DCM.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography. The endo:exo ratio and diastereomeric excess can be determined by ¹H NMR analysis.

DieneProposed Yield (%)Proposed endo:exoProposed d.e. (%) (endo)
Cyclopentadiene85-95>95:5>98
Furan60-70>99:1>96

Table 3: Hypothetical results for the asymmetric Diels-Alder reaction.

Cleavage and Recovery of the Auxiliary

A crucial feature of a chiral auxiliary is its facile removal to reveal the desired product and allow for recycling of the auxiliary.[2] For an ester-linked auxiliary, standard hydrolysis or reductive cleavage methods are applicable.

Protocol 6.1: Reductive Cleavage with LiAlH₄
  • Dissolve the chiral ester product (1.0 eq) in dry THF (0.1 M) and cool to 0 °C.

  • Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

  • Stir at 0 °C for 1-2 hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by the sequential slow addition of water (X mL), 15% NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the solids and wash thoroughly with ethyl acetate.

  • The filtrate contains the desired chiral primary alcohol product and the recovered this compound auxiliary, which can be separated by column chromatography.

Conclusion

The proposed use of this compound as a chiral auxiliary presents a promising avenue for the development of new asymmetric methodologies. Its significant steric bulk is hypothesized to provide a highly ordered transition state, leading to excellent diastereoselectivity in a range of important C-C bond-forming reactions. While the protocols and results presented here are hypothetical, they are grounded in well-established principles of asymmetric synthesis. The development of an efficient synthesis or resolution of enantiopure this compound is the critical next step to validating its potential as a valuable tool for the synthesis of complex chiral molecules.

References

Strategies for the Enantioselective Synthesis of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] Sterically hindered chiral alcohols, such as the enantiomers of 2,2,4-trimethyl-3-pentanol, are particularly valuable building blocks for complex molecules, yet their synthesis presents significant challenges due to steric hindrance around the functional group. This application note provides a detailed guide to the primary strategies for producing enantiomerically pure (R)- or (S)-2,2,4-trimethyl-3-pentanol. We will explore two principal pathways: the asymmetric reduction of the prochiral ketone, 2,2,4-trimethyl-3-pentanone, and the kinetic resolution of the racemic alcohol. For each pathway, we provide in-depth theoretical insights and field-proven, step-by-step protocols designed as robust starting points for laboratory implementation and process optimization.

Introduction: The Challenge of Sterically Hindered Chiral Alcohols

Chirality is a critical determinant of a drug's efficacy and safety, making access to single-enantiomer compounds a necessity in drug development.[1] Chiral alcohols serve as versatile intermediates in the synthesis of these complex active pharmaceutical ingredients (APIs).[3] this compound, with its bulky tert-butyl and isopropyl substituents, represents a class of sterically encumbered chiral alcohols that can impart unique conformational constraints in a target molecule.

The synthesis of this alcohol in high enantiomeric purity requires overcoming the steric shield around the central carbonyl or hydroxyl group. Direct asymmetric synthesis from the ketone is often the most efficient route, while kinetic resolution of the racemic alcohol provides an alternative, albeit with a theoretical maximum yield of 50% for a single enantiomer. This guide details protocols for three state-of-the-art methods: Corey-Bakshi-Shibata (CBS) reduction, biocatalytic ketone reduction, and lipase-catalyzed kinetic resolution.

Pathway I: Asymmetric Reduction of 2,2,4-Trimethyl-3-pentanone

The most atom-economical approach to enantiopure this compound is the direct asymmetric reduction of its prochiral ketone precursor, 2,2,4-trimethyl-3-pentanone. The significant difference in steric bulk between the tert-butyl (RL) and isopropyl (RS) groups is the key to achieving high levels of stereoselectivity.

Method A: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[4][5] It employs a chiral oxazaborolidine catalyst to activate the ketone and direct a hydride donor, typically borane, to one specific face of the carbonyl.[1]

Principle of Stereoselection: The mechanism involves the formation of a coordination complex between the CBS catalyst, the borane reducing agent, and the ketone.[6] The endocyclic boron atom of the catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination is sterically directed, forcing the larger substituent of the ketone (tert-butyl) to orient away from the catalyst's chiral scaffold to minimize steric repulsion. The borane, activated by coordination to the catalyst's nitrogen atom, then delivers a hydride intramolecularly to the carbonyl carbon, leading to the formation of the chiral alcohol with predictable stereochemistry.[1] For instance, an (S)-CBS catalyst will typically yield the (R)-alcohol.

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst (S)-CBS Catalyst Active_Complex Catalyst-Borane Complex Catalyst->Active_Complex + BH₃ Borane BH₃•THF TS Ternary Complex (Transition State) Active_Complex->TS + Ketone Ketone 2,2,4-Trimethyl- 3-pentanone Product_Complex Alkoxyborane Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Workup (H⁺) & Release Product (R)-Alcohol Product_Complex->Product

Figure 1: Catalytic cycle of the CBS reduction.

Protocol 1: (R)-2,2,4-Trimethyl-3-pentanol via (S)-CBS Reduction

  • Materials & Reagents:

    • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)

    • 2,2,4-Trimethyl-3-pentanone

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 1 M Hydrochloric Acid (HCl)

    • Diethyl ether

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure (1.0 mmol scale):

    • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mL, 0.1 mmol, 10 mol%).

    • Add 5 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Slowly add BH₃•THF (0.6 mL, 0.6 mmol, 0.6 equiv) dropwise to the catalyst solution. Stir for 10 minutes at 0 °C.

    • In a separate flame-dried flask, dissolve 2,2,4-trimethyl-3-pentanone (128 mg, 1.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF.

    • Add the ketone solution dropwise to the catalyst-borane mixture over 15 minutes via a syringe pump.

    • Stir the reaction mixture at 0 °C and monitor by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by the slow, dropwise addition of 2 mL of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 10 mL of diethyl ether and 10 mL of 1 M HCl to the residue. Stir vigorously for 15 minutes.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

    • Purify by flash column chromatography if necessary. Determine enantiomeric excess (% ee) by chiral GC or HPLC analysis.

Method B: Biocatalytic Reduction using a Ketoreductase (KRED)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[7] Ketoreductases (KREDs) are enzymes that reduce ketones to alcohols with high enantioselectivity, often under mild aqueous conditions.[8] For a novel or sterically hindered substrate like 2,2,4-trimethyl-3-pentanone, an initial screening of a panel of diverse KREDs is the standard industrial approach to identify an enzyme with high activity and selectivity.

Principle of Biocatalytic Reduction: KREDs utilize a hydride from a cofactor, typically NADPH or NADH, to reduce the carbonyl group. The enzyme's chiral active site binds the ketone in a specific orientation, exposing one face to the cofactor for hydride delivery. This process requires a cofactor regeneration system to be cost-effective, where a sacrificial substrate (e.g., glucose or isopropanol) is used to regenerate the expensive NADPH/NADH in situ.

KRED_Workflow cluster_workflow Biocatalyst Development Workflow Screen KRED Library Screening Hit_ID Identify 'Hit' Enzymes (>90% ee, >20% conv.) Screen->Hit_ID Optimization Reaction Optimization (pH, Temp, Co-solvent, Substrate Loading) Hit_ID->Optimization Scale_up Preparative Scale Synthesis Optimization->Scale_up Kinetic_Resolution cluster_1 Lipase-Catalyzed Resolution Racemate (R,S)-Alcohol Reaction Selective Acylation Racemate->Reaction Lipase Lipase + Acyl Donor Lipase->Reaction Separation Separation (Chromatography) Reaction->Separation ~50% Conversion S_Product (S)-Alcohol (unreacted) Separation->S_Product R_Ester (R)-Ester Separation->R_Ester

References

Introduction: Understanding the Unique Reactivity of a Hindered Secondary Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Chemistry of 2,2,4-Trimethyl-3-pentanol

This compound is a secondary alcohol notable for the significant steric hindrance surrounding its hydroxyl group. Its structure, featuring a tert-butyl group on one side of the carbinol carbon and an isopropyl group on the other, dictates its chemical behavior, influencing reaction rates and favoring specific mechanistic pathways. This guide provides a detailed exploration of the experimental setups for key reactions of this alcohol, including dehydration, oxidation, and esterification. The protocols and explanations are designed for researchers and scientists in organic synthesis and drug development, offering insights into the causal relationships between substrate structure and experimental outcomes.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₈OPubChem
Molecular Weight 130.23 g/mol PubChem
IUPAC Name 2,2,4-trimethylpentan-3-olNIST
CAS Number 5162-48-1NIST
Appearance Colorless LiquidN/A
Boiling Point ~153 °CEstimated
Critical Safety and Handling Protocols

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound and the reagents used in its reactions present several hazards.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.

  • Ignition Sources: This alcohol is a flammable liquid. Keep it away from open flames, hot surfaces, and sparks. Use explosion-proof equipment and take precautionary measures against static discharge.

  • Spills: In case of a spill, collect with an inert liquid-absorbent material and dispose of it properly. Ensure the area is well-ventilated.

Specific Reagent Hazards:

  • Concentrated Acids (H₂SO₄, H₃PO₄): Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

  • Oxidizing Agents (PCC, Sodium Hypochlorite): Can be toxic and reactive. Handle according to their specific SDS guidelines.

  • Organic Solvents (Dichloromethane, Diethyl Ether): Flammable and volatile. Minimize exposure and handle in a fume hood.

Application 1: Acid-Catalyzed Dehydration to Alkenes

The dehydration of alcohols is a fundamental reaction in organic synthesis for creating carbon-carbon double bonds. In the case of this compound, this reaction proceeds via an E1 mechanism due to the stability of the secondary carbocation intermediate.

Mechanistic Rationale

The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). The departure of a water molecule results in the formation of a secondary carbocation. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene will be the major product. For this compound, this favors the formation of 2,2,4-trimethyl-2-pentene.

Dehydration_Mechanism cluster_start Step 1: Protonation cluster_carbocation Step 2: Formation of Carbocation cluster_product Step 3: Deprotonation A This compound B Protonated Alcohol (Good Leaving Group) A->B + H⁺ H_plus H⁺ C Secondary Carbocation B->C - H₂O D Major Product: 2,2,4-Trimethyl-2-pentene (Zaitsev Product) C->D - H⁺ E Minor Product: 2,2,4-Trimethyl-1-pentene (Hofmann Product) C->E - H⁺

Caption: E1 mechanism for the dehydration of this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Round-bottom flask (50 mL)

  • Distillation apparatus (simple or fractional)

  • Heating mantle

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Place 10.0 g of this compound into a 50 mL round-bottom flask.

  • While cooling the flask in an ice bath, slowly add 2.5 mL of concentrated sulfuric acid with gentle swirling. Alternatively, use 5 mL of 85% phosphoric acid.

  • Add a few boiling chips and assemble a simple distillation apparatus.

  • Gently heat the mixture to distill the alkene product as it forms. The reaction temperature for secondary alcohols is typically in the range of 100-140 °C.

  • Collect the distillate in a receiver flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with water, then with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Decant the dried liquid and purify by simple distillation to obtain the final alkene products.

  • Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the major and minor alkene isomers.

Expected Products and Yields

Product NameStructureTypeExpected Yield
2,2,4-Trimethyl-2-pentene(CH₃)₃C-CH=C(CH₃)₂Major (Zaitsev)>80%
2,2,4-Trimethyl-1-pentene(CH₃)₃C-CH(CH₃)-CH=CH₂Minor (Hofmann)<20%

Application 2: Oxidation to 2,2,4-Trimethyl-3-pentanone

The oxidation of secondary alcohols yields ketones, a reaction that is central to many synthetic pathways. Due to the steric hindrance of this compound, the choice of oxidizing agent and reaction conditions is crucial for achieving a good yield.

Rationale for Oxidant Selection

While strong oxidants like potassium permanganate can oxidize secondary alcohols, milder and more selective reagents are often preferred to avoid side reactions.

  • Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, PCC is a reliable reagent for oxidizing secondary alcohols to ketones with high yields and minimal over-oxidation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine. It is a metal-free and very mild procedure.

  • Sodium Hypochlorite (Bleach): In the presence of a catalyst like acetic acid, household bleach can serve as a "green" and inexpensive oxidizing agent.

Oxidation_Workflow start Start: This compound in Dichloromethane reagent Add Oxidizing Agent (e.g., PCC) start->reagent reaction Stir at Room Temperature (Monitor by TLC/GC) reagent->reaction workup Workup: Filter through Celite/Silica Wash with NaHCO₃ (aq) reaction->workup extract Extract with Ether workup->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Purification: Evaporate Solvent Column Chromatography or Distillation dry->purify product Product: 2,2,4-Trimethyl-3-pentanone purify->product

Caption: General workflow for the oxidation of this compound.

Detailed Protocol using PCC

Materials and Equipment:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Celite or silica gel

  • Diethyl ether

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend 1.5 equivalents of PCC in anhydrous DCM.

  • Dissolve 1.0 equivalent of this compound in a small amount of anhydrous DCM.

  • Add the alcohol solution to the PCC suspension in one portion. A dark brown precipitate will form.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Pass the mixture through a short plug of silica gel or Celite to filter out the chromium salts. Wash the plug thoroughly with diethyl ether.

  • Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude ketone, 2,2,4-trimethyl-3-pentanone, can be purified by column chromatography or distillation if necessary.

Application 3: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester. The significant steric bulk around the hydroxyl group of this compound makes this reaction slower than with less hindered alcohols, often requiring longer reaction times or forcing conditions to achieve a reasonable yield.

Mechanistic Considerations

The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting species yields the ester. To drive the equilibrium toward the product, either the alcohol or the carboxylic acid is used in large excess, or water is removed from the reaction mixture as it is formed.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Water Elimination cluster_final Step 4: Deprotonation CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)₂⁺ CarboxylicAcid->ProtonatedAcid + H⁺ TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt Alcohol R'-OH (this compound) Alcohol->TetrahedralInt ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster - H₂O Ester Ester Product (R-COOR') ProtonatedEster->Ester - H⁺

Caption: Key stages of the Fischer esterification mechanism.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound

  • Carboxylic acid (e.g., glacial acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel and standard workup reagents

Procedure:

  • Combine 1.0 equivalent of this compound with 3-5 equivalents of the carboxylic acid (e.g., glacial acetic acid) in a round-bottom flask. Using the carboxylic acid in excess helps drive the equilibrium.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5% of the alcohol's molar amount).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain reflux for several hours (4-8 hours, potentially longer due to steric hindrance). Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the mixture into a separatory funnel containing cold water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer carefully with saturated sodium bicarbonate solution until effervescence ceases to remove the excess carboxylic acid.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude ester by vacuum distillation or column chromatography.

Application Notes and Protocols: 2,2,4-Trimethyl-3-pentanol as a Sterically Demanding Protecting Group for Carbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Carbonyl Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the selective transformation of functional groups is paramount. Carbonyl groups, ubiquitous in natural products and pharmaceutical intermediates, present a unique challenge due to their inherent electrophilicity. Their reactivity towards nucleophiles and reducing agents often necessitates a temporary masking or "protection" to prevent undesired side reactions while other parts of a molecule are being modified.[1][2][3] The ideal protecting group should be easily and selectively introduced, stable to a range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups.[4][5]

This application note explores the prospective use of 2,2,4-trimethyl-3-pentanol, a highly hindered secondary alcohol, as a novel protecting group for carbonyl functionalities. While direct literature precedent for this specific application is limited, the principles of steric hindrance and acetal chemistry suggest that it could offer unique advantages in terms of stability and selective deprotection. This guide will provide a theoretical framework, detailed protocols, and comparative analysis based on the established chemistry of analogous sterically encumbered protecting groups.

The Rationale for a Bulky Protecting Group: Steric Hindrance as a Tool

The formation of an acetal or ketal from a carbonyl and an alcohol is a reversible, acid-catalyzed process.[6][7] The stability of the resulting acetal or ketal is influenced by both electronic and steric factors.[8] The use of a sterically bulky alcohol like this compound (di-tert-butyl carbinol) is predicated on the following principles:

  • Enhanced Stability: The significant steric bulk provided by the two tert-butyl groups flanking the hydroxyl function would create a highly congested environment around the resulting acetal or ketal linkage. This steric shield is expected to render the protected carbonyl less susceptible to cleavage under mildly acidic conditions that might remove less hindered protecting groups.[9]

  • Kinetic vs. Thermodynamic Control: The formation of a ketal from a sterically hindered alcohol is likely to be slower than with less bulky alcohols due to non-bonded interactions in the transition state.[1] This kinetic barrier could be exploited for selective protection of less hindered carbonyl groups in a molecule under kinetic control. Conversely, the inherent stability of the resulting bulky ketal might favor its formation under thermodynamic equilibrium conditions, driven by the removal of water.[2]

  • Orthogonality: The differential stability of sterically hindered ketals could enable orthogonal protection strategies in the synthesis of complex molecules bearing multiple carbonyl groups.[1]

Mechanism of Protection and Deprotection

The protection of a carbonyl group with this compound proceeds via the classical acid-catalyzed formation of a ketal. The deprotection is the reverse of this process, driven by the presence of excess water.

Protection Mechanism: Ketal Formation

Ketal Formation Carbonyl R(C=O)R' ProtonatedCarbonyl R(C=OH+)R' Carbonyl->ProtonatedCarbonyl + H+ Hemiketal_intermediate R(C(OH)(OCH(t-Bu)2))R' ProtonatedCarbonyl->Hemiketal_intermediate + (t-Bu)2CHOH Alcohol1 2 x (t-Bu)2CHOH Hemiketal_intermediate->Carbonyl - H+ Protonated_Hemiketal R(C(OH2+)(OCH(t-Bu)2))R' Hemiketal_intermediate->Protonated_Hemiketal + H+ Carbocation R(C+=OCH(t-Bu)2)R' Protonated_Hemiketal->Carbocation - H2O Protonated_Ketal R(C(OCH(t-Bu)2)(+HOCH(t-Bu)2))R' Carbocation->Protonated_Ketal + (t-Bu)2CHOH Ketal R(C(OCH(t-Bu)2)2)R' Protonated_Ketal->Ketal - H+ H_plus H+ H2O H2O

Caption: Acid-catalyzed formation of a di(2,2,4-trimethyl-3-pentyl) ketal.

Deprotection Mechanism: Ketal Hydrolysis

Ketal Hydrolysis Ketal R(C(OCH(t-Bu)2)2)R' Protonated_Ketal R(C(O+H(CH(t-Bu)2))(OCH(t-Bu)2))R' Ketal->Protonated_Ketal + H+ Carbocation R(C+=OCH(t-Bu)2)R' Protonated_Ketal->Carbocation - (t-Bu)2CHOH Hemiketal_intermediate R(C(OH)(OCH(t-Bu)2))R' Carbocation->Hemiketal_intermediate + H2O Protonated_Carbonyl R(C=OH+)R' Hemiketal_intermediate->Protonated_Carbonyl - (t-Bu)2CHOH Carbonyl R(C=O)R' Protonated_Carbonyl->Carbonyl - H+ H_plus H+ H2O H2O Alcohol (t-Bu)2CHOH

Caption: Acid-catalyzed hydrolysis of a di(2,2,4-trimethyl-3-pentyl) ketal.

Experimental Protocols

The following protocols are proposed based on established methods for the formation and cleavage of sterically hindered acetals and ketals.[2][10] Optimization may be required for specific substrates.

Protocol 1: Protection of Cyclohexanone with this compound

Objective: To form the di(2,2,4-trimethyl-3-pentyl) ketal of cyclohexanone.

Materials:

  • Cyclohexanone (1.0 eq)

  • This compound (2.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)

  • Toluene (solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone, this compound, and toluene.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. The reaction progress can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Deprotection of Di(2,2,4-trimethyl-3-pentyl) Ketal of Cyclohexanone

Objective: To hydrolyze the protected cyclohexanone back to the parent ketone.

Materials:

  • Di(2,2,4-trimethyl-3-pentyl) ketal of cyclohexanone (1.0 eq)

  • Acetone/Water (e.g., 9:1 v/v) or Tetrahydrofuran/Water

  • Catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TSA)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Brine

Procedure:

  • Dissolve the ketal in a mixture of acetone and water (or another suitable solvent system).

  • Add a catalytic amount of the acid. Due to the expected stability of the hindered ketal, a stronger acid or higher concentration may be required compared to less hindered ketals.

  • Stir the reaction at room temperature or with gentle heating. Monitor the progress of the deprotection by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is slightly basic.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude cyclohexanone can be purified by distillation or column chromatography if necessary.

Comparative Data and Considerations

Protecting Group AlcoholRelative Rate of FormationRelative Stability to AcidKey Features
MethanolFastLowSmall size, easy to form and cleave.
Ethylene GlycolFastModerateForms a stable cyclic acetal.[11]
Neopentyl GlycolModerateHighForms a sterically hindered cyclic acetal.
DiisopropylcarbinolSlowHighAcyclic, sterically demanding.
This compound Very Slow (Predicted) Very High (Predicted) Acyclic, extremely sterically hindered.

Workflow for Protecting Group Selection

The choice of a carbonyl protecting group is a critical decision in a synthetic plan. The following workflow can guide the selection process, considering the potential role of a highly hindered group like the di(2,2,4-trimethyl-3-pentyl) ketal.

Protecting Group Selection Start Need to protect a carbonyl group? Substrate_Analysis Analyze substrate: Steric hindrance? Acid sensitivity? Start->Substrate_Analysis Desired_Stability Define required stability to subsequent reaction conditions. Substrate_Analysis->Desired_Stability Orthogonal_Strategy Is an orthogonal deprotection strategy needed? Desired_Stability->Orthogonal_Strategy Simple_Protection Standard protection sufficient? Orthogonal_Strategy->Simple_Protection Hindered_Protection Need high stability or selective protection? Simple_Protection->Hindered_Protection No Standard_PG Use standard protecting groups (e.g., dimethyl acetal, ethylene glycol ketal) Simple_Protection->Standard_PG Yes Hindered_Protection->Standard_PG No Bulky_PG Consider a sterically hindered protecting group (e.g., neopentyl glycol ketal, di(2,2,4-trimethyl-3-pentyl) ketal) Hindered_Protection->Bulky_PG Yes end end Standard_PG->end Proceed with synthesis Bulky_PG->end Proceed with synthesis

Caption: Decision workflow for carbonyl protecting group selection.

Advantages and Limitations

Potential Advantages:

  • Exceptional Stability: The extreme steric bulk would likely confer high stability towards acidic conditions, allowing for selective deprotection of other, less hindered protecting groups.

  • Chemoselectivity: The slow rate of formation could be exploited for the selective protection of aldehydes over ketones, or less hindered ketones in the presence of more hindered ones.

Potential Limitations:

  • Difficult Formation: The steric hindrance that provides stability also makes the initial protection reaction challenging, potentially requiring harsh conditions and long reaction times.

  • Difficult Deprotection: The high stability may necessitate harsh acidic conditions for removal, which could be incompatible with sensitive functional groups elsewhere in the molecule.

  • Lack of Precedent: The absence of established protocols requires significant optimization for any new application.

Conclusion

While the use of this compound as a carbonyl protecting group is not yet established in the literature, its highly hindered nature presents intriguing possibilities for advanced organic synthesis. The di(2,2,4-trimethyl-3-pentyl) ketal has the potential to be an exceptionally stable protecting group, offering opportunities for novel orthogonal protection strategies. The protocols and considerations outlined in this application note provide a foundation for researchers and drug development professionals to explore the utility of this promising, albeit challenging, protecting group in the synthesis of complex molecules. Further experimental investigation is warranted to fully elucidate its scope and limitations.

References

Kinetic Analysis of Sterically Hindered Alcohol Formation: A Case Study of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Hindrance in Reaction Kinetics

2,2,4-Trimethyl-3-pentanol is a tertiary alcohol characterized by significant steric congestion around the hydroxyl-bearing carbon, which is flanked by a tert-butyl group and an isopropyl group.[1][2][3] While not a widely used commercial product itself, its structure makes it an exemplary substrate for investigating the fundamental principles of steric effects in chemical reactions.[4] The study of its formation provides invaluable insights for chemists developing synthetic routes to complex molecules where steric hindrance can impede bond formation, slow reaction rates, or favor undesirable side reactions.[5][6]

Kinetic analysis transforms synthesis from a trial-and-error process into a predictive science. By quantifying how variables such as reactant concentration, temperature, and catalyst loading affect the reaction rate, researchers can optimize conditions to maximize yield, minimize reaction time, and suppress byproduct formation. This is particularly critical in pharmaceutical development, where process efficiency and purity are non-negotiable.

This guide provides two robust protocols for determining the kinetic profile of this compound formation, grounded in established principles of physical organic chemistry.

Part I: Synthetic Pathways and Mechanistic Considerations

The formation of a tertiary, sterically hindered alcohol like this compound can be approached through several methods. We will focus on two of the most common and instructive routes: nucleophilic addition of a Grignard reagent to a ketone and catalytic hydrogenation of a ketone.

Pathway 1: Grignard Reagent Addition to a Ketone

The Grignard reaction is a classic and powerful method for C-C bond formation.[7] In this case, the target alcohol can be synthesized by the addition of an isopropyl Grignard reagent to 2,2,4-trimethyl-3-pentanone (also known as isopropyl tert-butyl ketone).[8]

Reaction: CH(CH₃)₂MgBr + (CH₃)₃C-C(=O)-CH(CH₃)₂ → [(CH₃)₃C-C(O⁻MgBr⁺)(CH(CH₃)₂)₂] --(H₃O⁺ workup)→ (CH₃)₃C-CH(OH)-CH(CH₃)₂

Mechanistic Insights: The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[9] The primary challenge in this specific transformation is the severe steric hindrance. Both the nucleophile (isopropyl group) and the electrophile (tert-butyl and isopropyl groups flanking the carbonyl) are bulky. This has several kinetic implications:

  • Slower Reaction Rate: The steric shields impede the optimal trajectory for nucleophilic attack, lowering the frequency of successful reactive collisions and thus decreasing the rate constant.

  • Potential Side Reactions: With sterically hindered ketones, the Grignard reagent may act as a base rather than a nucleophile, leading to deprotonation at the α-carbon and formation of an enolate. A reduction pathway, where a β-hydride from the Grignard reagent is transferred to the carbonyl, can also compete with addition.[7]

Understanding the kinetics allows for the precise control of conditions (e.g., temperature, rate of addition) to favor the desired addition product.

Pathway 2: Catalytic Hydrogenation of a Ketone

An alternative route is the reduction of the precursor ketone, 2,2,4-trimethyl-3-pentanone, using molecular hydrogen (H₂) and a metal catalyst.

Reaction: (CH₃)₃C-C(=O)-CH(CH₃)₂ + H₂ --(Catalyst)→ (CH₃)₃C-CH(OH)-CH(CH₃)₂

Mechanistic Insights: This reaction typically employs a heterogeneous catalyst, such as platinum or ruthenium on a carbon support (Pt/C or Ru/C).[10][11] The kinetic profile is often more complex than that of a simple solution-phase reaction and can be influenced by:

  • Catalyst Activity and Loading: The number of available active sites directly impacts the overall rate.

  • Hydrogen Pressure: The concentration of dissolved hydrogen is a key rate-determining factor.

  • Mass Transfer Limitations: The rate may be limited by the diffusion of reactants (ketone, H₂) to the catalyst surface or the diffusion of the product away from it, rather than the intrinsic surface reaction rate.[12]

Kinetic studies are essential to deconvolute these factors and identify the true rate-limiting step in the catalytic cycle.

Part II: Protocol for Kinetic Analysis of the Grignard Pathway

This protocol uses the method of initial rates to determine the reaction order with respect to each reactant and the overall rate constant. This method is chosen because it simplifies the rate law analysis by measuring the reaction rate over a short period where the change in reactant concentrations is negligible.

Experimental Objective

To determine the rate law for the formation of this compound, expressed as: Rate = k[Ketone]ᵐ[Grignard]ⁿ where k is the rate constant, and m and n are the reaction orders.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,2,4-Trimethyl-3-pentanone≥98%Sigma-Aldrich
Isopropylmagnesium bromide2.0 M in THFSigma-AldrichAnhydrous, handled under inert gas
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free
DodecaneAnhydrous, ≥99%Sigma-AldrichInternal standard for GC analysis
Hydrochloric Acid (HCl)2 M aqueousFisher ScientificFor quenching reaction aliquots
Diethyl EtherReagent GradeVWRFor extraction
Anhydrous Magnesium SulfateLaboratory GradeVWRFor drying

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Ketone, Grignard, Int. Std.) setup_rxn Assemble Reaction Apparatus (Inert Atmosphere) charge_flask Charge Flask with Ketone, Solvent, and Internal Standard setup_rxn->charge_flask Start Experiment thermo Equilibrate to Temp. charge_flask->thermo initiate Initiate Reaction (Add Grignard Reagent) thermo->initiate sampling Collect Aliquots at Timed Intervals (t=0, 1, 2...) initiate->sampling quench Quench Aliquot (Add to 2M HCl) sampling->quench extract Extract & Dry quench->extract gc Analyze by GC-FID extract->gc data Plot [Product] vs. Time gc->data calc Determine Initial Rate data->calc rate_law Determine Rate Law (m, n, k) calc->rate_law

Caption: Workflow for Grignard reaction kinetic analysis.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2,2,4-trimethyl-3-pentanone (e.g., 0.5 M) and dodecane (internal standard, e.g., 0.05 M) in anhydrous THF.

    • Causality: Using stock solutions ensures accurate and reproducible initial concentrations for each kinetic run. The internal standard corrects for variations in injection volume during GC analysis.

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.

    • Place the flask under an inert atmosphere (Nitrogen or Argon). Trustworthiness: An inert atmosphere is critical as Grignard reagents react violently with water and oxygen.

  • Execution of a Kinetic Run (Example):

    • Using a gas-tight syringe, add a specific volume of the ketone/internal standard stock solution and additional anhydrous THF to the flask to achieve the desired initial concentration (e.g., [Ketone]₀ = 0.1 M).

    • Place the flask in a temperature-controlled bath (e.g., 25 °C) and allow the solution to equilibrate for 15 minutes.

    • Start the timer and rapidly inject the required volume of the isopropylmagnesium bromide solution (e.g., to achieve [Grignard]₀ = 1.0 M). Maintain vigorous stirring.

    • At predetermined time points (e.g., t = 0, 30, 60, 90, 120, 180 seconds), withdraw a 0.2 mL aliquot from the reaction mixture using a syringe.

    • Immediately quench the aliquot by injecting it into a labeled vial containing 1 mL of 2 M HCl. This stops the reaction and protonates the alkoxide product.

  • Sample Analysis (GC-FID):

    • To each quenched vial, add 1 mL of diethyl ether and vortex to extract the organic components.

    • Dry the organic layer with a small amount of anhydrous magnesium sulfate.

    • Analyze the organic layer by Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Develop a GC method that provides good separation between the ketone, the alcohol product, and the internal standard.

    • Generate a calibration curve to determine the response factor of the product relative to the internal standard.

  • Data Analysis:

    • For each kinetic run, calculate the concentration of the this compound product at each time point.

    • Plot the concentration of the product versus time.

    • Determine the initial rate (v₀) by calculating the slope of the line tangent to the curve at t=0. For simplicity, if the first few data points form a straight line, a linear regression can be used.

    • Repeat the experiment, systematically varying the initial concentration of one reactant while holding the other constant (in large excess). For example:

Experiment[Ketone]₀ (M)[Grignard]₀ (M)Initial Rate, v₀ (M/s)
10.11.0v₁
20.21.0v₂
30.10.5v₃

Part III: Protocol for Kinetic Analysis of the Catalytic Hydrogenation Pathway

This protocol is designed for a batch-style, high-pressure reactor and focuses on determining the influence of substrate concentration, hydrogen pressure, and catalyst loading on the reaction rate.

Experimental Objective

To characterize the kinetics of the hydrogenation of 2,2,4-trimethyl-3-pentanone, investigating the effects of key process parameters.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,2,4-Trimethyl-3-pentanone≥98%Sigma-Aldrich
5% Ruthenium on Carbon (Ru/C)Catalyst GradeStrem ChemicalsOr other suitable catalyst (e.g., Pt/C)
MethanolAnhydrousSigma-AldrichSolvent
Hydrogen (H₂)Ultra-High PurityAirgas
DodecaneAnhydrous, ≥99%Sigma-AldrichInternal Standard

Experimental Workflow Diagram

G setup Assemble & Leak-Test High-Pressure Reactor charge Charge Reactor with Ketone, Solvent, Catalyst, & Int. Std. setup->charge purge Purge Reactor with N₂ then H₂ charge->purge pressurize Pressurize with H₂ to Target Pressure purge->pressurize run Start Heating & Stirring (t=0) pressurize->run monitor Monitor H₂ Uptake and/or Collect Liquid Samples run->monitor analyze Analyze Samples by GC monitor->analyze plot Plot [Ketone] vs. Time analyze->plot

Caption: Workflow for catalytic hydrogenation kinetic analysis.

Step-by-Step Protocol
  • Reactor Preparation:

    • Ensure the high-pressure reactor (e.g., a Parr hydrogenation apparatus) is clean and dry.

    • Charge the reactor vessel with 2,2,4-trimethyl-3-pentanone, the solvent (methanol), the internal standard (dodecane), and the catalyst (e.g., 5% Ru/C, 1 mol%).

    • Causality: Methanol is a common solvent for hydrogenations as it is relatively inert and solubilizes both the substrate and hydrogen.

  • Reaction Execution:

    • Seal the reactor and connect it to the gas lines.

    • Purge the system by pressurizing with nitrogen (3-4 times) followed by hydrogen (2-3 times) to remove all air. Trustworthiness: This step is a critical safety measure to prevent the formation of explosive H₂/O₂ mixtures.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psi).

    • Begin vigorous stirring and heating to the target temperature (e.g., 60 °C). The start of heating/stirring is t=0.

    • The reaction progress can be monitored in two ways:

      • Hydrogen Uptake: Record the pressure drop in the reservoir tank over time. This provides a direct measure of the reaction rate.

      • Liquid Sampling: If the reactor is equipped with a sampling valve, withdraw small aliquots at timed intervals. Filter the catalyst immediately using a syringe filter.

  • Sample and Data Analysis:

    • Analyze the filtered liquid samples by GC-FID to determine the concentration of the ketone reactant over time.

    • Plot [Ketone] versus time. The initial rate is the negative of the initial slope.

    • Perform a series of experiments to build a kinetic profile:

      • Effect of Substrate Concentration: Vary the initial ketone concentration while keeping H₂ pressure and catalyst loading constant.

      • Effect of Hydrogen Pressure: Vary the H₂ pressure while keeping other parameters constant.

      • Effect of Catalyst Loading: Vary the amount of catalyst used.

    • Analyze the data to determine if the reaction follows a known model, such as Langmuir-Hinshelwood kinetics, or if it is limited by mass transfer (e.g., rate is independent of substrate concentration above a certain threshold).

Conclusion

The kinetic analysis of this compound formation provides a powerful framework for understanding and controlling reactions involving sterically demanding substrates. The protocols detailed in this note for both Grignard addition and catalytic hydrogenation offer a systematic approach to elucidating reaction mechanisms and optimizing process parameters. By applying these methodologies, researchers in organic synthesis and drug development can accelerate the creation of complex molecules, ensuring efficiency, reproducibility, and purity in their chemical transformations.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2,2,4-trimethyl-3-pentanol, a sterically hindered tertiary alcohol. The protocol detailed herein is centered around the robust and scalable Grignard reaction, a cornerstone of industrial organic synthesis for carbon-carbon bond formation.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and purification strategies tailored for pilot to industrial-scale production.

Introduction and Strategic Overview

This compound is a valuable chemical intermediate whose bulky structure makes it a unique building block in the synthesis of complex molecules, specialty polymers, and advanced materials. Its synthesis, however, presents challenges related to steric hindrance that must be carefully managed to achieve high yields and purity on a large scale.

This guide focuses on the Grignard reaction, selected for its reliability and extensive history in industrial applications.[2] The primary synthetic route detailed involves the nucleophilic addition of an isopropylmagnesium halide to pivalaldehyde (2,2-dimethylpropanal). This choice is predicated on the commercial availability of the starting materials and the generally high reactivity of Grignard reagents with aldehydes.[3] An alternative, also viable route employing tert-butylmagnesium halide and isobutyraldehyde will be discussed as a secondary option.

Key Process Considerations for Scale-Up:

  • Exothermic Reaction Control: Grignard reactions are highly exothermic, necessitating robust thermal management systems to prevent runaway reactions.[1]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, requiring stringent control of water content in all raw materials and equipment.[1]

  • Reagent Addition Rate: Controlled, slow addition of the electrophile to the Grignard reagent is crucial for maintaining optimal reaction temperatures and minimizing side reactions.

  • Work-up and Purification: The quenching and subsequent purification of the tertiary alcohol product must be carefully designed to handle large volumes and efficiently remove magnesium salts and unreacted starting materials.

Reaction Mechanism and Pathway Visualization

The core of this synthesis is the nucleophilic attack of the carbanionic carbon of the isopropylmagnesium bromide on the electrophilic carbonyl carbon of pivalaldehyde. The subsequent hydrolysis of the resulting magnesium alkoxide yields the desired tertiary alcohol, this compound.

Grignard_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis Pivalaldehyde Pivalaldehyde (CH3)3CCHO Alkoxide Magnesium Alkoxide Intermediate Pivalaldehyde->Alkoxide Nucleophilic Attack Grignard Isopropylmagnesium Bromide (CH3)2CHMgBr Grignard->Alkoxide Alkoxide_hydro Magnesium Alkoxide Intermediate Product This compound Alkoxide_hydro->Product Protonation H3O Aqueous Acid (e.g., H3O+) H3O->Product

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol: A Scalable Approach

This protocol is designed for a representative large-scale synthesis. All quantities should be scaled appropriately based on the available reactor volume and desired output.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Quantity (Example Scale)MolesPurity
Magnesium Turnings24.311.742.67 kg110>99.5%
2-Bromopropane123.001.3112.3 kg (9.39 L)100>99%
Pivalaldehyde (2,2-dimethylpropanal)86.130.787.75 kg (9.94 L)90>98%
Anhydrous Diethyl Ether or THF-~0.71 / ~0.89~100 L-<50 ppm H₂O
Iodine253.814.93A few crystals-Reagent Grade
Saturated Aqueous Ammonium Chloride-~1.07~50 L-Technical Grade
Saturated Aqueous Sodium Bicarbonate-~1.07~20 L-Technical Grade
Anhydrous Magnesium Sulfate120.372.662-3 kg-Technical Grade
Equipment Setup
  • Reactor: A 200 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, nitrogen/argon inlet, and a temperature probe. The reactor must have a jacket for heating and cooling.

  • Addition Funnel: A calibrated 20 L pressure-equalizing dropping funnel for the controlled addition of reagents.

  • Inert Atmosphere: A reliable source of dry nitrogen or argon gas to maintain an inert atmosphere throughout the reaction.[1]

  • Drying: All glassware and the reactor must be thoroughly dried before use, either by oven-drying or flame-drying under a stream of inert gas.

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Isopropylmagnesium Bromide)

  • Reactor Preparation: Charge the dried reactor with magnesium turnings (2.67 kg, 110 mol).

  • Inerting: Purge the reactor with dry nitrogen or argon for at least one hour to displace all air and moisture. Maintain a positive pressure of the inert gas throughout the synthesis.

  • Solvent Addition: Add anhydrous diethyl ether or THF (~40 L) to the reactor.

  • Initiation: Add a few crystals of iodine to the magnesium suspension. The iodine acts as an activator. In a separate, dry vessel, prepare a solution of 2-bromopropane (1.23 kg, 10 mol) in anhydrous diethyl ether or THF (5 L). Add a small portion of this solution (~200 mL) to the magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when the brown color of the iodine disappears and a gentle reflux is observed. If the reaction does not start, gentle warming of the reactor jacket may be necessary.

  • Grignard Reagent Formation: Once the reaction is initiated, add the remaining 2-bromopropane solution dropwise from the addition funnel at a rate that maintains a steady but controllable reflux. The reaction is highly exothermic; use the reactor's cooling system to manage the temperature.

  • Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent should be a cloudy, grey-to-brown solution.

Part B: Reaction with Pivalaldehyde

  • Cooling: Cool the freshly prepared Grignard reagent to 0-5 °C using the reactor's cooling jacket.

  • Pivalaldehyde Addition: In a separate, dry vessel, prepare a solution of pivalaldehyde (7.75 kg, 90 mol) in anhydrous diethyl ether or THF (20 L). Slowly add this solution to the cooled Grignard reagent via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (~50 L) to the vigorously stirred mixture. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate. This step is also exothermic and requires efficient cooling.

  • Phase Separation: After the addition is complete, stop the stirring and allow the layers to separate. The upper organic layer contains the product.

  • Extraction: Drain the lower aqueous layer. The aqueous layer can be extracted with an additional portion of diethyl ether or a suitable solvent (e.g., methyl tert-butyl ether) to maximize product recovery.

  • Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution (~20 L) to remove any acidic impurities, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: The crude this compound can be purified by vacuum distillation to yield the final product.

Caption: Workflow for the large-scale synthesis of this compound.

Safety and Hazard Management

The large-scale synthesis of this compound involves significant hazards that must be managed through careful planning and execution.

  • Flammability: Diethyl ether and THF are highly flammable.[4] All operations should be conducted in a well-ventilated area, free from ignition sources.[5][6] Use explosion-proof electrical equipment.[4][5]

  • Reactivity of Grignard Reagents: Grignard reagents react violently with water and other protic sources.[1] Ensure all equipment is scrupulously dry. Have a plan for quenching the reaction in case of an emergency.

  • Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with pivalaldehyde are highly exothermic.[1] A robust cooling system is essential to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[4]

HazardMitigation Strategy
Flammable Solvents Use in a well-ventilated area with no open flames or sparks.[5][6] Ground and bond all equipment to prevent static discharge.[4][5] Have appropriate fire extinguishers readily available.
Exothermic Reaction Use a reactor with a reliable cooling system. Add reagents slowly and monitor the internal temperature continuously. Have an ice bath or other cooling medium on standby.[1]
Moisture-Sensitive Reagents Use anhydrous solvents and thoroughly dried glassware.[1] Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[1]
Corrosive/Irritant Chemicals Handle all chemicals in a fume hood.[4] Wear appropriate PPE, including gloves, goggles, and a lab coat.[4]

Alternative Synthetic Route

An alternative scalable synthesis involves the reaction of tert-butylmagnesium halide with isobutyraldehyde . Isobutyraldehyde is an inexpensive, large-volume industrial chemical.[7] However, the formation of the tert-butyl Grignard reagent can be more challenging due to competing elimination reactions. The general protocol remains similar to the one described above, with adjustments to the stoichiometry and reaction conditions as needed.

Conclusion

The large-scale synthesis of this compound is effectively achieved through the Grignard reaction. By carefully controlling reaction parameters, particularly temperature and moisture, and adhering to strict safety protocols, high yields of the target molecule can be obtained. The protocol provided in this application note serves as a comprehensive guide for scaling this synthesis from the laboratory to an industrial setting.

References

Application Notes & Protocols: 2,2,4-Trimethyl-3-pentanol as a Model Substrate in Mechanistic Studies of Alcohol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Hindered Alcohol

In the vast landscape of organic chemistry, the study of reaction mechanisms provides the foundational logic for predicting product formation, understanding reaction rates, and designing novel synthetic pathways. Alcohols, with their versatile hydroxyl group, are central to many fundamental transformations, including dehydration, oxidation, and nucleophilic substitution. To clearly elucidate the intricate steps of these mechanisms, such as the formation and rearrangement of carbocation intermediates, the choice of a model substrate is paramount.

2,2,4-Trimethyl-3-pentanol, a structurally hindered secondary alcohol, serves as an exemplary model compound for such mechanistic investigations. Its highly branched structure, featuring a bulky tert-butyl group and an isopropyl group flanking the hydroxyl-bearing carbon, introduces significant steric hindrance. This unique architecture slows down reactions that are sensitive to steric bulk, such as the SN2 mechanism, and promotes pathways involving carbocation intermediates, like E1 and SN1 reactions. The specific arrangement of alkyl groups also creates a fascinating platform for observing carbocation rearrangements, making it an invaluable tool for both research and educational purposes.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing this compound to probe the mechanisms of key alcohol reactions. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and visually map out the mechanistic pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing experiments and interpreting results.

PropertyValueSource
Molecular Formula C₈H₁₈OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
CAS Number 5162-48-1NIST[2]
Appearance Colorless liquid (estimated)---
Boiling Point 156-157 °C at 760 mmHgThe Good Scents Company[3]
IUPAC Name 2,2,4-trimethylpentan-3-olNIST[2]

Application I: Elucidating Carbocation Rearrangements in Acid-Catalyzed Dehydration (E1 Mechanism)

The acid-catalyzed dehydration of alcohols is a classic organic reaction that proceeds through a carbocation intermediate, making it a fertile ground for studying rearrangements. This compound is particularly well-suited for this purpose. The initial loss of water from the protonated alcohol is expected to form a secondary carbocation. However, this intermediate can rearrange to a more stable tertiary carbocation via a hydride or a methyl shift, leading to a mixture of alkene products. The analysis of this product mixture provides direct evidence for the occurrence and relative favorability of these rearrangements.

Mechanistic Rationale

The dehydration of this compound in the presence of a strong, non-nucleophilic acid like sulfuric or phosphoric acid is expected to follow an E1 pathway.[4] The bulky alkyl groups surrounding the alcohol functionality sterically hinder a direct E2 elimination pathway, which would require a concerted anti-periplanar arrangement of a proton and the leaving group.

The key feature of this reaction is the potential for rearrangement of the initially formed secondary carbocation. A 1,2-hydride shift from the adjacent carbon (C4) would lead to a more stable tertiary carbocation. Alternatively, a 1,2-methyl shift from the other adjacent carbon (C2) would also result in a tertiary carbocation. The relative rates of these rearrangements and subsequent elimination will dictate the final product distribution.

Visualizing the Dehydration Mechanism

dehydration_mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Carbocation Rearrangement cluster_step4 Step 4: Deprotonation to form Alkenes A This compound B Protonated Alcohol (Oxonium Ion) A->B Fast C Secondary Carbocation B->C Slow (Rate-determining) B->C H_plus H⁺ Water H₂O D Tertiary Carbocation (via 1,2-Hydride Shift) C->D 1,2-H⁻ shift E Tertiary Carbocation (via 1,2-Methyl Shift) C->E 1,2-CH₃⁻ shift P3 Alkene Product 3 C->P3 (Minor Pathway) P1 Alkene Product 1 D->P1 P2 Alkene Product 2 E->P2

Caption: Acid-catalyzed dehydration of this compound.

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol outlines the dehydration of this compound and subsequent analysis of the alkene products by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether or dichloromethane

  • Round-bottom flask (50 mL)

  • Distillation apparatus (simple or fractional)

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 5.0 g (38.4 mmol) of this compound.

  • Acid Addition: Carefully add 2.0 mL of concentrated sulfuric acid or 5.0 mL of 85% phosphoric acid dropwise to the alcohol with gentle swirling and cooling in an ice bath.

  • Dehydration: Assemble a simple distillation apparatus and gently heat the reaction mixture using a heating mantle. Collect the distillate, which will be a mixture of alkenes and water, in a receiving flask cooled in an ice bath.[3]

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of cold water, 10 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 10 mL of brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Product Analysis: Analyze the dried organic product mixture using GC-MS to identify the different alkene isomers and determine their relative abundance.[5] The mass spectra of the different peaks will help in identifying the structures of the isomeric alkenes formed.

Expected Results and Interpretation:

The GC analysis is expected to show multiple peaks corresponding to different alkene isomers. The major products will likely be the more substituted (and therefore more stable) alkenes resulting from the rearranged tertiary carbocations. By comparing the relative areas of the peaks, the product distribution can be quantified, providing insight into the relative stabilities of the carbocation intermediates and the transition states leading to the different alkenes.

Application II: Investigating Steric Hindrance in Nucleophilic Substitution (SN1 vs. SN2)

The highly hindered nature of this compound makes it an excellent substrate to demonstrate the principles of steric hindrance in nucleophilic substitution reactions. An SN2 reaction, which requires a backside attack by the nucleophile, is severely disfavored due to the bulky tert-butyl and isopropyl groups shielding the electrophilic carbon. Consequently, under appropriate conditions (polar protic solvent, non-basic nucleophile), the reaction is expected to proceed via an SN1 mechanism.

Mechanistic Rationale

For a nucleophilic substitution to occur on this compound, the hydroxyl group must first be converted into a good leaving group, typically by protonation with a strong acid (like HBr or HCl). The subsequent steps differentiate the SN1 and SN2 pathways.

  • SN2 Pathway (Disfavored): A direct displacement of the protonated hydroxyl group (as water) by a nucleophile is sterically hindered.

  • SN1 Pathway (Favored): The protonated alcohol will dissociate to form a carbocation intermediate (the same one as in the E1 dehydration). This carbocation is then captured by the nucleophile.[6]

Visualizing the SN1 Reaction Workflow

sn1_workflow Start This compound Protonation Protonation with H-X Start->Protonation Oxonium Formation of Oxonium Ion Protonation->Oxonium Carbocation Formation of Secondary Carbocation (Rate-Determining Step) Oxonium->Carbocation Rearrangement Rearrangement to Tertiary Carbocation Carbocation->Rearrangement Attack Nucleophilic Attack by X⁻ Rearrangement->Attack Product Formation of Alkyl Halide Products Attack->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions for 2,2,4-Trimethyl-3-pentanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4-trimethyl-3-pentanol. The formation of this sterically hindered tertiary alcohol via the Grignard reaction presents unique challenges that can often lead to suboptimal yields. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you navigate these complexities and optimize your reaction outcomes.

The synthesis of this compound involves the reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with diisopropyl ketone. Both reactants possess significant steric bulk around the reactive centers, which can impede the desired nucleophilic addition and favor alternative reaction pathways.[1] Understanding and controlling these competing reactions is paramount to achieving a successful synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.

Issue 1: The Grignard reaction fails to initiate or is very sluggish.

Question: I've combined my tert-butyl chloride, magnesium turnings, and ether, but the reaction isn't starting. What are the common causes and how can I initiate the reaction?

Answer: Failure to initiate is one of the most common hurdles in Grignard synthesis.[2] The primary culprits are an inactive magnesium surface and the presence of moisture or other protic impurities.[3][4]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inactive Magnesium Surface The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[4] Activation is crucial to expose a fresh, reactive metal surface. Mechanical Activation: In a dry, inert atmosphere (e.g., a glovebox), gently grind the magnesium turnings with a mortar and pestle.[2] You can also use a glass rod to crush the magnesium surface in the flask (carefully!).[5] Chemical Activation: Add a small crystal of iodine (the purple/brown color should disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the alkyl halide.[2][3][4]
Presence of Moisture Grignard reagents are potent bases and will be quenched by any protic source, especially water.[3] Glassware: All glassware must be rigorously dried, either in an oven (e.g., overnight at >120°C) or by flame-drying under vacuum and then cooling under an inert atmosphere (e.g., argon or nitrogen).[2][6] Solvents & Reagents: Use anhydrous solvents (e.g., diethyl ether or THF from a freshly opened bottle or distilled from a suitable drying agent). Ensure your tert-butyl chloride is also anhydrous.
Sluggish Alkyl Halide While tert-butyl chloride is reactive, ensuring its purity is important. Consider distilling it before use if its purity is questionable.
Issue 2: The yield of this compound is very low.

Question: The reaction worked, but my final yield of the desired tertiary alcohol is significantly lower than expected. What are the likely causes?

Answer: Low yields in this specific synthesis are almost always due to competing side reactions driven by the steric hindrance of both the Grignard reagent and the ketone.[1][7]

Primary Causes of Low Yield:

  • Enolization of the Ketone: The tert-butylmagnesium chloride can act as a base rather than a nucleophile, abstracting an acidic α-proton from diisopropyl ketone to form a magnesium enolate.[1][7] During aqueous workup, this enolate is protonated, regenerating the starting ketone.[1][7]

  • Reduction of the Ketone: The Grignard reagent can deliver a hydride from its β-carbon to the carbonyl carbon of the ketone via a cyclic six-membered transition state.[1] This reduces the ketone to the corresponding secondary alcohol (diisopropyl carbinol) and produces isobutylene from the Grignard reagent.

  • Wurtz Coupling: A portion of the Grignard reagent can react with unreacted tert-butyl chloride, leading to the formation of 2,2,3,3-tetramethylbutane.

G cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions A tert-Butylmagnesium Chloride B Diisopropyl Ketone A->B Nucleophilic Addition D Enolization A->D Acts as Base A->D E Reduction A->E Hydride Transfer A->E F Wurtz Coupling A->F Reacts with R-X A->F C This compound (Product) B->C Acid Workup G Diisopropyl Ketone (Recovered) D->G Protonation H Diisopropyl Carbinol E->H Forms Byproduct I 2,2,3,3-Tetramethylbutane F->I Forms Byproduct

To improve the yield, you must favor the nucleophilic addition pathway.

Optimization Strategies:

Strategy Explanation
Lower Reaction Temperature Perform the addition of diisopropyl ketone to the Grignard reagent at a low temperature (e.g., 0 °C or even -78 °C).[8] Nucleophilic addition is often kinetically favored at lower temperatures, while enolization and reduction can become more prominent at higher temperatures.
Slow Addition Add the ketone solution dropwise to the Grignard reagent. This maintains a low concentration of the ketone, which can help suppress side reactions.[8]
Choice of Solvent While diethyl ether is standard, tetrahydrofuran (THF) can sometimes be a better solvent for preparing sterically hindered Grignard reagents.[6][9] However, for the addition step, the less coordinating diethyl ether may be preferable to minimize side reactions.
Use of Additives For particularly difficult cases, the addition of cerium(III) chloride (Luche reaction conditions) can enhance the nucleophilicity of the organometallic reagent and significantly reduce enolization.
Issue 3: I'm recovering a large amount of my starting ketone, diisopropyl ketone.

Question: My main isolated product is the diisopropyl ketone I started with. Why did the reaction not proceed?

Answer: Recovering the starting ketone is a classic sign that enolization has occurred.[1][7] As explained above, the sterically bulky tert-butylmagnesium chloride acts as a strong base and removes a proton from the carbon adjacent to the carbonyl group. The resulting enolate is stable until the acidic workup, at which point it is protonated back to the ketone.[7]

G

To mitigate this, follow the optimization strategies for low yield, focusing especially on lowering the reaction temperature during the addition of the ketone.

Frequently Asked Questions (FAQs)

Q1: How critical is it to maintain anhydrous conditions? A1: It is absolutely critical. Grignard reagents are extremely strong bases and will react readily with any protic substance, including water from the atmosphere, solvents, or glassware.[3][10] This reaction, known as quenching, deactivates the Grignard reagent and converts it into an alkane (isobutane in this case), rendering it useless for the desired reaction.[11]

Q2: What is the optimal solvent for preparing tert-butylmagnesium chloride and for the subsequent reaction? A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents.[3][12] THF is often preferred for the preparation of more challenging Grignard reagents like tert-butylmagnesium chloride because it is a better coordinating solvent, which can help stabilize the reagent.[9] However, for the addition to the sterically hindered ketone, diethyl ether may sometimes give better selectivity by reducing the rate of side reactions.

Q3: Can I use tert-butylmagnesium bromide instead of the chloride? A3: Yes, tert-butylmagnesium bromide can also be used. Alkyl bromides are generally more reactive than chlorides for Grignard formation. However, tert-butyl chloride is often used due to its lower cost and the fact that the reactivity difference is less significant for tertiary halides.

Q4: My Grignard reagent solution is cloudy and gray. Is this normal? A4: Yes, a gray and cloudy or heterogeneous appearance is normal for Grignard reagent solutions, especially when prepared in diethyl ether where their solubility can be limited. The formation of a gray turbidity is often an indicator that the reaction has successfully initiated.[13]

Optimized Experimental Protocol: Synthesis of this compound

This protocol incorporates best practices to maximize the yield of the desired product by minimizing side reactions.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • tert-Butyl chloride, anhydrous

  • Diisopropyl ketone, anhydrous

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1M

Procedure:

Part A: Preparation of tert-Butylmagnesium Chloride

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask.[2]

  • Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (~10%) of the tert-butyl chloride solution to the magnesium suspension.[2]

  • Formation: The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether.[5] If it does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed. The resulting gray, cloudy solution is your Grignard reagent.

Part B: Reaction with Diisopropyl Ketone

  • Cooling: Cool the freshly prepared Grignard solution to 0 °C using an ice-water bath.

  • Ketone Addition: Prepare a solution of diisopropyl ketone (0.95 equivalents) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cold, stirring Grignard reagent over a period of at least 30 minutes. Maintaining a low temperature is critical to minimize enolization.[8]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This is a milder alternative to strong acid, which can help prevent side reactions with the tertiary alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to fully dissolve the organic product. Wash the organic layer sequentially with 1M HCl (to remove magnesium salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

References

Technical Support Center: Synthesis of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,4-trimethyl-3-pentanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this sterically hindered alcohol synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of this compound, a tertiary alcohol, is most commonly achieved via the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. For this specific target molecule, the reaction typically employs isopropylmagnesium bromide as the Grignard reagent and 2,2,4-trimethyl-3-pentanone (pinacolone) as the ketone substrate.

Due to the significant steric hindrance around the carbonyl group of pinacolone and the bulky nature of the isopropyl Grignard reagent, this synthesis is prone to several side reactions that can significantly reduce the yield of the desired tertiary alcohol. This guide will focus on identifying, understanding, and mitigating these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of during the synthesis of this compound?

A1: The three main side reactions that compete with the desired 1,2-addition of the Grignard reagent to the ketone are:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming a magnesium enolate. This is particularly prevalent with sterically hindered ketones like pinacolone. Upon workup, this enolate is protonated back to the starting ketone, thus reducing the overall conversion to the desired alcohol.

  • Reduction: If the Grignard reagent possesses a β-hydrogen (as isopropylmagnesium bromide does), it can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction). In this case, this compound would be reduced to this compound.

  • Wurtz Coupling: This side reaction occurs during the formation of the Grignard reagent itself, where the organomagnesium halide reacts with unreacted alkyl halide to form a carbon-carbon bond.[1][2] In the case of isopropylmagnesium bromide, this would lead to the formation of 2,3-dimethylbutane.

Q2: My reaction yield is low, and I'm recovering a significant amount of my starting ketone, pinacolone. What is the likely cause and how can I fix it?

A2: Recovering a large amount of the starting ketone is a strong indicator that enolization is the dominant reaction pathway. The steric hindrance of both the t-butyl group and the isopropyl group of the Grignard reagent makes the nucleophilic attack on the carbonyl carbon kinetically less favorable than the abstraction of an α-proton.

Troubleshooting Strategies for Enolization:

  • Lower the Reaction Temperature: Enolization is an acid-base reaction that is generally less sensitive to temperature changes than the nucleophilic addition. Performing the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) can significantly favor the desired addition reaction.

  • Use of Additives (Lewis Acids): The addition of certain Lewis acids, most notably anhydrous cerium(III) chloride (CeCl₃), can dramatically suppress enolization.[3] CeCl₃ is believed to form a more electrophilic "ate" complex with the Grignard reagent, which then preferentially undergoes 1,2-addition to the ketone. This is often referred to as the Luche reduction conditions when used with a reducing agent, but the principle of enhancing 1,2-addition applies to Grignard reagents as well.

  • Slow Addition of the Ketone: Adding the ketone solution slowly to the Grignard reagent solution can help to maintain a low concentration of the ketone, which can disfavor enolization.

Q3: I've identified a secondary alcohol in my product mixture. How did this form and how can I prevent it?

A3: The presence of a secondary alcohol, specifically this compound, is a result of the reduction of the ketone by the Grignard reagent. This occurs when the Grignard reagent transfers a β-hydride to the carbonyl carbon.

Troubleshooting Strategies for Reduction:

  • Low Temperature: Similar to minimizing enolization, lower reaction temperatures can also disfavor the reduction pathway.

  • Choice of Grignard Reagent: While you are constrained to using an isopropyl Grignard to form the target molecule, it's important to be aware that the structure of the Grignard reagent plays a crucial role. More sterically hindered Grignard reagents with accessible β-hydrogens are more prone to acting as reducing agents.

  • Use of CeCl₃: The use of cerium(III) chloride, as mentioned for enolization, also effectively suppresses the reduction side reaction, promoting the desired nucleophilic addition.[3]

Q4: How can I ensure the quality of my isopropylmagnesium bromide, and what are the signs of poor quality?

A4: The quality of your Grignard reagent is critical for a successful reaction. Poor quality can be due to incomplete formation, decomposition, or the presence of side products from its preparation.

Indicators of Poor Grignard Reagent Quality:

  • Difficulty Initiating the Reaction: The formation of the Grignard reagent from magnesium turnings and isopropyl bromide can sometimes be sluggish to start. This can be due to an oxide layer on the magnesium.

  • Dark Coloration: While a slight cloudiness or light brown/gray color is normal, a very dark brown or black solution may indicate the presence of impurities or significant side reactions like Wurtz coupling.

  • Low Titer: The concentration of the active Grignard reagent may be lower than expected. It is highly recommended to titrate a small aliquot of your prepared Grignard reagent before use to determine its exact molarity.

Best Practices for Grignard Reagent Preparation:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents (typically diethyl ether or THF) are essential.

  • Magnesium Activation: To remove the passivating oxide layer on the magnesium turnings, you can use a variety of techniques, such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings.

  • Slow Addition of Alkyl Halide: Add the isopropyl bromide slowly to the magnesium suspension to maintain a controlled reaction rate and minimize side reactions.

  • Titration: Always determine the concentration of your Grignard reagent before use. A common method is titration against a known concentration of a non-nucleophilic acid, such as menthol, using a colorimetric indicator like 1,10-phenanthroline.[4]

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Low to no conversion of starting ketone (Pinacolone) 1. Inactive Grignard reagent (due to moisture or poor preparation). 2. Predominant enolization.1. Ensure all glassware is meticulously dried and use anhydrous solvents. Prepare fresh Grignard reagent and titrate to confirm concentration. 2. Lower the reaction temperature to -78 °C. Add anhydrous CeCl₃ to the ketone solution before the addition of the Grignard reagent.
Presence of a significant amount of this compound (secondary alcohol) in the product mixture Reduction of the ketone by the Grignard reagent.Lower the reaction temperature during the Grignard addition. Utilize anhydrous CeCl₃ as an additive.
Formation of a waxy solid or a nonpolar impurity that is difficult to separate Wurtz coupling product (2,3-dimethylbutane) from the Grignard reagent formation.During the preparation of isopropylmagnesium bromide, add the isopropyl bromide slowly to the magnesium turnings. Consider filtering the Grignard solution before adding it to the ketone.
Reaction mixture turns dark brown or black during Grignard reagent formation Impurities in magnesium or alkyl halide; significant Wurtz coupling.Use high-purity magnesium and freshly distilled isopropyl bromide. Ensure slow addition of the alkyl halide.

Experimental Protocols

Protocol 1: Preparation of Isopropylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Isopropyl bromide (freshly distilled)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Assemble the flame-dried glassware under an inert atmosphere.

  • Place the magnesium turnings in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • In the dropping funnel, prepare a solution of isopropyl bromide in the anhydrous solvent.

  • Add a small portion of the isopropyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction.

  • The resulting gray or brownish solution is the Grignard reagent. It is recommended to titrate the solution to determine its exact concentration before use.[5]

Protocol 2: CeCl₃-Mediated Synthesis of this compound

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • 2,2,4-Trimethyl-3-pentanone (Pinacolone)

  • Isopropylmagnesium bromide solution (prepared and titrated as in Protocol 1)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous CeCl₃.

  • Add anhydrous THF and stir vigorously for at least 1-2 hours to form a fine suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add the pinacolone to the CeCl₃ suspension and stir for another 30 minutes.

  • Slowly add the titrated isopropylmagnesium bromide solution dropwise to the cold ketone/CeCl₃ mixture, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-3 hours.

  • Slowly warm the reaction to room temperature and then quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation or column chromatography.

Visualizing the Reaction Pathways

The following diagram illustrates the main reaction pathway and the competing side reactions in the synthesis of this compound.

SynthesisPathways cluster_products Products & Side Products ketone Pinacolone desired_product This compound (Desired Product) ketone->desired_product 1,2-Addition (Favored at low temp, with CeCl3) enolization_product Pinacolone (via Enolization) ketone->enolization_product Enolization (Base action of Grignard) reduction_product This compound (Reduction Product) ketone->reduction_product Reduction (Hydride transfer) grignard Isopropylmagnesium Bromide grignard->desired_product grignard->enolization_product grignard->reduction_product

Caption: Reaction pathways in the Grignard synthesis of this compound.

Troubleshooting Logic Flow

This diagram outlines a systematic approach to troubleshooting common issues encountered during the synthesis.

TroubleshootingFlow start Start: Low Yield of Desired Product check_ketone Analyze Crude Product by GC-MS: High % of unreacted Pinacolone? start->check_ketone check_secondary_alcohol Analyze Crude Product by GC-MS: Presence of Secondary Alcohol? check_ketone->check_secondary_alcohol No enolization_issue Primary Issue: Enolization Solutions: - Lower reaction temperature (-78 °C) - Add anhydrous CeCl3 - Ensure high-quality Grignard reagent check_ketone->enolization_issue Yes check_impurities Analyze Crude Product by GC-MS: Unidentified nonpolar byproducts? check_secondary_alcohol->check_impurities No reduction_issue Primary Issue: Reduction Solutions: - Lower reaction temperature - Use anhydrous CeCl3 check_secondary_alcohol->reduction_issue Yes wurtz_issue Possible Issue: Wurtz Coupling Solutions: - Slow addition of alkyl halide during  Grignard preparation - Filter Grignard reagent check_impurities->wurtz_issue Yes other_issues Other Issues: - Check for moisture contamination - Verify reagent stoichiometry (titrate Grignard) - Check purity of starting materials check_impurities->other_issues No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2,4-trimethyl-3-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this sterically hindered secondary alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound, a C8 branched-chain alcohol, presents unique purification challenges primarily stemming from its synthesis and physical properties. The common synthetic route involves the base-catalyzed self-condensation of isobutyraldehyde, which proceeds through an aldol addition followed by a Cannizzaro-type reaction. This process can generate a variety of structurally similar impurities with close boiling points, making straightforward purification by simple distillation often ineffective.

This guide will provide a structured approach to identifying and resolving these purification hurdles, ensuring you can confidently obtain high-purity this compound.

Physical Properties of this compound and Potential Impurities

A thorough understanding of the physical properties of the target compound and potential impurities is the foundation of a successful purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C8H18O 130.23 151 [1]
Isobutyraldehyde (starting material)C4H8O72.1163[2]
3-Hydroxy-2,2,4-trimethylpentanal (aldol adduct)C8H16O2144.21~180-190 (estimated)
2,2,4-Trimethyl-1,3-pentanediolC8H18O2146.23232-234
Isobutyl isobutyrateC8H16O2144.21148-150
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrateC12H24O3216.32255

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities arise from the synthetic pathway. These include:

  • Unreacted Isobutyraldehyde: Due to its low boiling point, it can usually be removed easily during the initial distillation phase.

  • Aldol Adduct (3-Hydroxy-2,2,4-trimethylpentanal): This is the initial product of the aldol reaction. It has a higher boiling point than the target alcohol but can be present in significant amounts.

  • Cannizzaro Products: The Cannizzaro reaction of the aldol adduct can lead to the formation of 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid (which will be neutralized and removed during workup).

  • Esters: Transesterification reactions can lead to the formation of isobutyl isobutyrate and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.[3] The latter has a significantly higher boiling point.

Q2: Does this compound form an azeotrope with water?

To address potential azeotropes:

  • Drying before distillation: Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

  • Azeotropic distillation with a ternary entrainer: If a persistent water-alcohol azeotrope is suspected, consider adding a solvent like toluene or benzene to form a lower-boiling ternary azeotrope with water, which can be removed as the initial fraction.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for quantifying volatile impurities. A non-polar column (e.g., DB-1 or HP-5) is a good starting point. The Kovats retention index for this compound on a standard non-polar column is approximately 882.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is invaluable for identifying unknown impurities by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment and can be used to identify the characteristic signals of the alcohol and impurities.

    • ¹³C NMR: Offers detailed information about the carbon skeleton and is particularly useful for identifying isomeric impurities.[7][8]

  • Karl Fischer Titration: This is the standard method for accurately quantifying water content.

Troubleshooting Guide: Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound. However, due to the close boiling points of some impurities, careful optimization is required.

Diagram: Fractional Distillation Workflow

Fractional_Distillation_Workflow A Crude Product B Drying (e.g., MgSO4) A->B Remove Water C Fractional Distillation Setup B->C D Fraction 1: Low Boilers (e.g., Isobutyraldehyde) C->D < 150°C E Fraction 2: Intermediate Fraction C->E ~150-151°C F Fraction 3: Pure this compound C->F Stable at 151°C G Residue: High Boilers (e.g., Diol, Ester) C->G Pot Residue H Purity Analysis (GC, NMR) F->H

Caption: Workflow for the purification of this compound by fractional distillation.

Experimental Protocol: Fractional Distillation
  • Drying: Thoroughly dry the crude this compound with anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Apparatus Setup:

    • Use a round-bottom flask of an appropriate size (ideally, half to two-thirds full).

    • Employ a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column with Raschig rings or metal sponge).

    • Insulate the column and distillation head to maintain a proper temperature gradient.

    • Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Distillation:

    • Heat the flask gently and evenly with a heating mantle.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect fractions in separate receiving flasks.

    • Fraction 1 (Foreshot): Collect the initial distillate that comes over at a lower temperature. This will primarily contain residual starting material (isobutyraldehyde) and any low-boiling impurities.

    • Fraction 2 (Intermediate): As the temperature approaches the boiling point of this compound (151°C), collect an intermediate fraction. This may contain a mixture of the product and closely boiling impurities.

    • Fraction 3 (Main Product): Collect the fraction that distills at a constant temperature of 151°C. This is your purified product.

    • Residue: Do not distill to dryness. The residue in the flask will contain the high-boiling impurities.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity. Combine the pure fractions.

Troubleshooting Common Distillation Issues
IssueProbable Cause(s)Recommended Solution(s)
Broad boiling point range for the main fraction - Inefficient fractionating column.- Distillation rate is too fast.- Poor insulation.- Use a column with a higher number of theoretical plates.- Reduce the heating rate to slow down the distillation.- Insulate the column and distillation head with glass wool or aluminum foil.
Persistent impurity with a close boiling point (e.g., isobutyl isobutyrate) - Insufficient separation efficiency of the distillation setup.- Increase the length of the fractionating column.- Use a more efficient column packing.- Decrease the distillation rate and increase the reflux ratio.- Consider an alternative purification method like preparative GC or flash chromatography.
Product is wet (contains water) - Incomplete drying of the crude product.- Formation of a water azeotrope.- Ensure the crude product is thoroughly dried before distillation.- If an azeotrope is suspected, consider using a Dean-Stark trap or azeotropic drying with a suitable solvent.
Bumping or uneven boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Add fresh boiling chips or use a magnetic stir bar.- Reduce the heating rate.

Alternative Purification Method: Flash Chromatography

For small-scale purifications or for removing high-boiling impurities that are difficult to separate by distillation, flash column chromatography can be an effective technique.

Diagram: Troubleshooting Logic for Purification Method Selection

Purification_Method_Selection A Crude this compound B Initial Purity Analysis (GC/NMR) A->B C Are impurities mainly low/high boilers? B->C D Fractional Distillation C->D Yes E Are impurities close-boiling isomers? C->E No H Pure Product D->H F High-Efficiency Fractional Distillation E->F Yes G Flash Chromatography E->G Consider as alternative F->H G->H

Caption: Decision tree for selecting the appropriate purification method.

Experimental Protocol: Flash Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10).

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, gradually increasing the polarity (gradient elution) if necessary.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or GC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Safety and Handling

This compound is a flammable liquid and may cause skin and eye irritation.[9] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

preventing dehydration of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for preventing the unwanted dehydration of 2,2,4-trimethyl-3-pentanol. By understanding the underlying mechanisms and having access to troubleshooting guides and detailed protocols, users can effectively navigate the challenges associated with this sterically hindered secondary alcohol.

PART 1: CORE DIRECTIVE (Autonomy)

This guide is organized as a technical support center, featuring a question-and-answer format for quick problem-solving. It moves beyond a simple set of instructions by explaining the "why" behind each recommendation, empowering users with a deeper understanding of the chemical principles at play.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, this guide is grounded in established chemical principles and supported by authoritative sources to ensure accuracy and reliability.

Expertise & Experience: The "Why" Behind the "How"

The dehydration of this compound is a classic example of an acid-catalyzed E1 elimination reaction.[1][2] The significant steric hindrance around the secondary alcohol makes an E2 mechanism unfavorable. The reaction proceeds through a carbocation intermediate, which is susceptible to rearrangement, leading to a mixture of alkene products.[3][4]

The Dehydration Mechanism:

  • Protonation of the Hydroxyl Group: An acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[1][2]

  • Formation of a Carbocation: The departure of a water molecule results in the formation of a secondary carbocation.[1]

  • Carbocation Rearrangement: This secondary carbocation can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation.[3][4] This rearrangement is a key factor in the formation of multiple alkene products.[3][5]

  • Deprotonation and Alkene Formation: A weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond and yielding a mixture of alkene isomers.[1] The major product is often predicted by Zaitsev's rule, which states that the most substituted alkene will be the most stable and therefore the favored product.[6][7][8]

Trustworthiness: Self-Validating Protocols

The provided protocols are designed to be robust and include clear expected outcomes. By understanding the potential side reactions, you can better assess the success of your experiment.

Authoritative Grounding & Comprehensive References

All key mechanistic claims and procedural recommendations are supported by citations to reliable sources.

Technical Support Center: Preventing Dehydration of this compound

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a substitution reaction on this compound, but I'm consistently getting a mixture of alkenes. Why is this happening?

A1: You are likely observing an E1 elimination reaction competing with your desired SN1 substitution.[9][10][11] The use of strong acids and/or high temperatures creates conditions that favor the formation of a carbocation intermediate, which can then either be attacked by a nucleophile (SN1) or lose a proton to form an alkene (E1).[9][11] The steric hindrance of this compound also makes it more prone to elimination.

Q2: What are the expected alkene products from the dehydration of this compound?

A2: Due to carbocation rearrangements, a complex mixture of alkenes can be formed.[3][5] The main products are typically 2,4,4-trimethyl-2-pentene and 2,4,4-trimethyl-1-pentene, with other isomers also possible in varying amounts.[3]

Q3: How can I prevent or minimize this dehydration?

A3: To favor substitution over elimination, you should aim to avoid conditions that promote the E1 pathway. Key strategies include:

  • Reagent Selection: Use reagents that avoid the formation of a free carbocation. For converting the alcohol to an alkyl halide, reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are excellent choices as they proceed through an SN2-like mechanism.[12][13][14][15]

  • Temperature Control: Lowering the reaction temperature will generally favor the substitution reaction over elimination.[11]

  • Choice of Acid: If acidic conditions are necessary, use an acid with a poorly nucleophilic counter-ion (e.g., H₂SO₄) to favor elimination, and one with a good nucleophilic counter-ion (e.g., HBr) to favor substitution, although with a hindered alcohol like this, elimination will still be a competitive pathway.[9]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Converting this compound to the corresponding alkyl halide.

Problem: Using a strong acid like HBr or HCl results in significant alkene byproduct formation.

Root Cause: Strong acids promote the formation of a carbocation, leading to a competition between SN1 and E1 pathways.[9]

Solution: Employ reagents that facilitate an SN2-type mechanism.

  • For Alkyl Chlorides: Use thionyl chloride (SOCl₂), often in the presence of a non-nucleophilic base like pyridine.[13][16] The reaction proceeds through a chlorosulfite intermediate, and the subsequent backside attack by the chloride ion leads to the alkyl chloride with inversion of configuration.[17][18][19]

  • For Alkyl Bromides: Use phosphorus tribromide (PBr₃).[12][13][14][15][20] PBr₃ activates the alcohol by forming an excellent leaving group, which is then displaced by a bromide ion in an SN2 reaction.[12][14][15] This method effectively avoids carbocation rearrangements.[12][14][15]

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-2,2,4-trimethylpentane using Thionyl Chloride (SOCl₂)

Objective: To convert this compound to its corresponding alkyl chloride while minimizing elimination byproducts.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, but recommended to promote SN2)[13][18][19]

  • Anhydrous diethyl ether or dichloromethane

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous diethyl ether under an inert atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • If using pyridine, add it to the alcohol solution.

  • Slowly add a solution of thionyl chloride in diethyl ether dropwise to the cooled mixture with efficient stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Carefully pour the reaction mixture over crushed ice to quench the excess SOCl₂.

  • Transfer to a separatory funnel and wash the organic layer with cold water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting alkyl chloride by distillation.

VISUALIZATION & FORMATTING

Diagrams

DehydrationMechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Rearrangement cluster_3 Step 4: Elimination Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride/Alkyl Shift Alkenes Alkene Mixture Tertiary_Carbocation->Alkenes - H+

Caption: E1 dehydration mechanism of this compound.

ReactionPathways cluster_Dehydration Dehydration Pathway (Undesired) cluster_Substitution Substitution Pathway (Desired) Start This compound Conditions_E1 Strong Acid (H₂SO₄) High Temperature Start->Conditions_E1 Avoid Conditions_SN2 PBr₃ or SOCl₂ Low Temperature Start->Conditions_SN2 Prefer E1_Mechanism E1 Mechanism Conditions_E1->E1_Mechanism Carbocation Carbocation Intermediate E1_Mechanism->Carbocation Rearrangement Rearrangement Carbocation->Rearrangement Alkenes Alkene Byproducts Rearrangement->Alkenes SN2_Mechanism SN2-like Mechanism Conditions_SN2->SN2_Mechanism No_Carbocation No Carbocation SN2_Mechanism->No_Carbocation Product Alkyl Halide Product No_Carbocation->Product

Caption: Decision workflow for preventing dehydration.

References

Technical Support Center: Synthesis of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,4-trimethyl-3-pentanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this sterically hindered tertiary alcohol. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental choices to ensure scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient laboratory-scale synthesis of this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[1][2] Specifically, for this compound, the reaction proceeds between isobutylmagnesium bromide and pivalaldehyde (trimethylacetaldehyde).[1]

Q2: What are the primary starting materials for this synthesis, and what are their roles?

A2: The primary starting materials are:

  • Isobutyl bromide: This alkyl halide is used to form the Grignar reagent.

  • Magnesium turnings: Elemental magnesium reacts with isobutyl bromide to form isobutylmagnesium bromide.

  • Pivalaldehyde (Trimethylacetaldehyde): This sterically hindered aldehyde serves as the electrophilic carbonyl compound that is attacked by the Grignard reagent.

  • Anhydrous diethyl ether or Tetrahydrofuran (THF): These are the typical solvents for Grignard reactions, as they are aprotic and solvate the magnesium complex, facilitating the reaction.

Q3: What are the most common impurities I should expect in my crude this compound product?

A3: The common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Pivalaldehyde

    • Isobutyl bromide

  • Byproducts from the Grignard Reagent Formation:

    • 2,5-Dimethylhexane: Formed via Wurtz-type coupling of two isobutyl groups.

    • Isobutane and Isobutene: Resulting from the reaction of the Grignard reagent with any trace amounts of water or acidic protons, or via elimination reactions.

  • Byproducts from the Grignard Reaction:

    • 2,2-Dimethyl-1-propanol: This is a significant byproduct formed from the reduction of pivalaldehyde by the Grignard reagent, which can act as a hydride donor, especially with sterically hindered aldehydes.[1]

  • Solvent-Related Impurities:

    • Peroxides from aged ether or THF.

    • Moisture, which can quench the Grignard reagent.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Issue 1: Low or No Product Formation

Q: I am seeing a very low yield of this compound, or the reaction doesn't seem to be working at all. What are the likely causes?

A: Low or no product formation in a Grignard reaction is a common issue that can often be traced back to the stability and reactivity of the Grignard reagent itself.

Causality and Troubleshooting Steps:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in your glassware, solvent, or starting materials will quench the Grignard reagent, converting it to isobutane.

    • Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent (e.g., sodium/benzophenone for ether and THF).

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with isobutyl bromide from initiating.

    • Troubleshooting: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.

  • Poor Quality Starting Materials: Impurities in the isobutyl bromide or pivalaldehyde can interfere with the reaction.

    • Troubleshooting: Use freshly distilled starting materials if their purity is questionable.

Issue 2: Significant Amount of 2,2-Dimethyl-1-propanol as a Byproduct

Q: My GC-MS analysis shows a large peak corresponding to 2,2-dimethyl-1-propanol in my product mixture. Why is this happening and how can I minimize it?

A: The formation of 2,2-dimethyl-1-propanol is a classic example of a side reaction in Grignard syntheses involving sterically hindered reagents and carbonyls.

Causality and Troubleshooting Steps:

  • Reduction of the Aldehyde: Isobutylmagnesium bromide has a hydrogen atom on the β-carbon relative to the magnesium atom. This allows it to act as a reducing agent via a cyclic transition state, transferring a hydride to the carbonyl carbon of pivalaldehyde. This is more prevalent with sterically hindered aldehydes like pivalaldehyde where the direct nucleophilic attack is slowed down.[1]

    • Troubleshooting:

      • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can favor the nucleophilic addition over the reduction pathway.

      • Slow Addition: Add the pivalaldehyde solution to the Grignard reagent very slowly to maintain a low concentration of the aldehyde and minimize side reactions.

Issue 3: Difficulty in Purifying the Final Product

Q: I am having trouble separating the desired this compound from the impurities. What purification methods are most effective?

A: The purification of sterically hindered tertiary alcohols can be challenging due to the similar boiling points of some impurities and the potential for dehydration of the product.

Causality and Troubleshooting Steps:

  • Similar Boiling Points: The reduction byproduct, 2,2-dimethyl-1-propanol, and the starting material, pivalaldehyde, have boiling points that may be close to that of the desired product, making simple distillation less effective.

    • Troubleshooting:

      • Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux or packed column) to achieve better separation. Collect fractions and analyze them by GC-MS to identify the pure product.

      • Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica gel can be effective. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used.

  • Dehydration of the Tertiary Alcohol: Tertiary alcohols are prone to dehydration under acidic conditions or at high temperatures, which can occur during distillation if acidic residues from the work-up are present.

    • Troubleshooting:

      • Neutral Work-up: Ensure the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid.

      • Base Wash: Wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) to remove any residual acid before distillation.

      • Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and minimize the risk of dehydration.

Experimental Protocols

Protocol 1: GC-MS Analysis of Crude this compound

This protocol provides a general guideline for the analysis of your crude product to identify and quantify impurities.

1. Sample Preparation:

  • Dilute a small aliquot (e.g., 1 µL) of your crude reaction mixture in a suitable volatile solvent (e.g., 1 mL of dichloromethane or diethyl ether) in a GC vial.

2. GC-MS Instrument Conditions (Example):

  • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold at 200 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: 40-300 amu.
  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST). The NIST Chemistry WebBook provides mass spectral data for this compound.
  • Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: Purification by Fractional Distillation

1. Preparation:

  • Ensure your crude product has been properly worked up and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
  • Filter off the drying agent.

2. Distillation Setup:

  • Assemble a fractional distillation apparatus with a short Vigreux column.
  • Use a heating mantle with a stirrer for even heating.
  • Monitor the head temperature with a thermometer.

3. Distillation Procedure:

  • Slowly heat the crude product.
  • Discard the initial low-boiling fraction, which may contain solvent and unreacted pivalaldehyde.
  • Carefully collect the fraction that distills at the expected boiling point of this compound (approximately 153-155 °C at atmospheric pressure).
  • Collect fractions and analyze each by GC-MS to confirm purity.

Visualizing the Synthetic Pathway and Impurity Formation

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_products Products and Byproducts isobutyl_bromide Isobutyl Bromide grignard Isobutylmagnesium Bromide isobutyl_bromide->grignard diethyl ether mg Mg mg->grignard pivalaldehyde Pivalaldehyde product This compound pivalaldehyde->product reduction_product 2,2-Dimethyl-1-propanol pivalaldehyde->reduction_product grignard->product 1. Nucleophilic Addition grignard->reduction_product 2. Reduction (Side Reaction) wurtz 2,5-Dimethylhexane grignard->wurtz Wurtz Coupling

Caption: Synthetic pathway for this compound and the formation of major impurities.

References

Technical Support Center: Troubleshooting 2,2,4-Trimethyl-3-pentanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,4-trimethyl-3-pentanol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experiments with this sterically hindered secondary alcohol. The information is presented in a question-and-answer format to directly address specific problems.

I. Synthesis of this compound via Grignard Reaction

The synthesis of this compound is commonly achieved through the reaction of an appropriate Grignard reagent with a ketone. A frequent route involves the reaction of isopropylmagnesium halide with 2,2-dimethyl-3-pentanone or t-butylmagnesium halide with 3-methyl-2-butanone. Due to the steric hindrance around the carbonyl group and the bulky nature of the Grignard reagents, this synthesis can be challenging.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for the synthesis of this compound has a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Grignard synthesis of a sterically hindered tertiary alcohol like this compound are a common issue.[1] The primary culprits are often related to reaction conditions, reagent quality, and competing side reactions.

Potential Causes & Troubleshooting Steps:

  • Anhydrous Conditions: Grignard reagents are extremely potent bases and will react with any source of acidic protons, such as water.[1] This is often the leading cause of low yields.

    • Protocol: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and ensure your starting materials (ketone and alkyl halide) are dry.

  • Grignard Reagent Formation: The formation of the Grignard reagent itself can be problematic.

    • Protocol: Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface. Ensure the alkyl halide is added slowly to maintain a gentle reflux. A dark brown or black appearance during formation may indicate impurities or side reactions.[1]

  • Enolization of the Ketone: Due to the steric hindrance of the ketone, the Grignard reagent can act as a base and deprotonate the α-carbon, leading to the formation of an enolate.[1][2] This results in the recovery of the starting ketone after acidic workup.

    • Protocol: Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation. The choice of Grignard reagent can also influence this; for instance, using a less bulky Grignard reagent if the ketone is highly hindered might be beneficial.

  • Wurtz Coupling: A side reaction where the Grignard reagent couples with the remaining alkyl halide can reduce the amount of available nucleophile.

    • Protocol: Add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

Troubleshooting Flowchart for Low Yield in Grignard Synthesis

start Low Yield of this compound anhydrous Verify Anhydrous Conditions start->anhydrous anhydrous->start If moisture was present, re-run reagent_quality Check Reagent Quality anhydrous->reagent_quality If conditions were dry reagent_quality->start If reagents are old/impure, replace side_reactions Investigate Side Reactions reagent_quality->side_reactions If reagents are pure side_reactions->start If enolization or coupling is significant, adjust conditions purification Optimize Purification side_reactions->purification If side products are minimal end Improved Yield purification->end Successful Optimization cluster_0 Dehydration of this compound A This compound B Protonated Alcohol A->B + H+ C Secondary Carbocation B->C - H2O D Tertiary Carbocation (via Hydride Shift) C->D ~1,2-Hydride Shift E Alkene Products C->E Deprotonation D->E Deprotonation start Start: Carboxylic Acid + this compound add_catalyst Add Acid Catalyst (e.g., H2SO4) start->add_catalyst heat Heat to Reflux add_catalyst->heat remove_water Remove Water (e.g., Dean-Stark) heat->remove_water remove_water->heat Equilibrium Shift workup Aqueous Workup remove_water->workup Reaction Complete purify Purification (e.g., Distillation) workup->purify product Ester Product purify->product

References

Technical Support Center: Stability of 2,2,4-Trimethyl-3-pentanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,2,4-trimethyl-3-pentanol in acidic environments. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this sterically hindered secondary alcohol. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to help you navigate the complexities of its reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am trying to perform a reaction with this compound in the presence of an acid catalyst, but I am not getting my desired product. Instead, I see a complex mixture of unexpected compounds. What is happening?

This is a common issue when working with this compound under acidic conditions. The primary competing reaction is acid-catalyzed dehydration, which is mechanistically complex for this specific alcohol. Due to its structure, it does not simply lose water to form a single alkene. Instead, it undergoes a series of carbocation rearrangements, leading to a variety of isomeric alkene products.[1]

The reaction proceeds via an E1 mechanism, where the hydroxyl group is first protonated by the acid to form a good leaving group (water). Departure of water results in the formation of a secondary carbocation. This secondary carbocation is relatively unstable and will readily rearrange to form more stable tertiary carbocations through 1,2-hydride and 1,2-methyl shifts.[2] Each of these carbocations can then lose a proton to form a different alkene, resulting in a complex product mixture.

FAQ 2: What are the likely rearrangement products I am seeing in my reaction mixture?

The dehydration of this compound is known to produce a mixture of several alkenes. The initial secondary carbocation can lead to 2,4,4-trimethyl-2-pentene. However, rearrangements are favorable. A 1,2-hydride shift will lead to a tertiary carbocation, which can then form 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. A 1,2-methyl shift will result in a different tertiary carbocation, which can then form 2,3,4-trimethyl-2-pentene and 2,3,4-trimethyl-1-pentene.[1]

Table 1: Potential Alkene Products from Dehydration of this compound

Alkene ProductPrecursor CarbocationRearrangement Type
2,4,4-Trimethyl-2-penteneSecondaryNone
2,4,4-Trimethyl-1-penteneTertiary1,2-Hydride Shift
2,4,4-Trimethyl-2-penteneTertiary1,2-Hydride Shift
2,3,4-Trimethyl-2-penteneTertiary1,2-Methyl Shift
2,3,4-Trimethyl-1-penteneTertiary1,2-Methyl Shift
Troubleshooting Guide: How can I control the product distribution and minimize rearrangements?

While completely preventing rearrangements is challenging, you can influence the product distribution by carefully selecting your reaction conditions.

  • Choice of Acid Catalyst: The choice of acid is critical.

    • Sulfuric Acid (H₂SO₄): Being a strong acid, it is a very effective catalyst for dehydration. However, it is also a strong oxidizing agent and can lead to charring and the formation of sulfur dioxide, complicating your product mixture and purification.[1]

    • Phosphoric Acid (H₃PO₄): This is often the preferred acid for alcohol dehydration. It is a weaker, non-oxidizing acid, which leads to a cleaner reaction with fewer side products.[3][4] While the reaction may be slower, it is generally more controllable.

  • Reaction Temperature: Temperature plays a significant role in the reaction outcome.

    • Higher Temperatures (typically >140°C for secondary alcohols): Favor elimination (alkene formation) over substitution (ether formation).[5] However, very high temperatures can also provide the energy for less favorable rearrangements to occur.

    • Lower Temperatures: Can favor the formation of symmetrical ethers as a side product, where one molecule of the alcohol acts as a nucleophile attacking another protonated alcohol molecule.

  • Reaction Time: Longer reaction times can lead to a product distribution that reflects thermodynamic equilibrium, favoring the most stable alkene isomers. Shorter reaction times may yield a mixture that is more reflective of the kinetic product distribution.

Recommendation: To minimize rearrangements and side reactions, start with 85% phosphoric acid and maintain the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, avoiding prolonged exposure to acidic conditions.

Experimental Protocols

Protocol 1: Controlled Dehydration of this compound

This protocol is designed to favor the formation of alkenes while minimizing side reactions.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle with stirrer

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 10.0 g of this compound and 5.0 mL of 85% phosphoric acid. Add a magnetic stir bar.

  • Distillation: Assemble a fractional distillation apparatus. The receiving flask can be cooled in an ice bath to minimize the evaporation of the volatile alkene products.

  • Heating: Gently heat the reaction mixture with stirring. The temperature of the reaction mixture should be maintained to allow for the distillation of the alkene products as they are formed. The boiling points of the expected alkenes are in the range of 105-115°C. The head temperature should be monitored and kept below 120°C.

  • Work-up: Once the distillation is complete, transfer the distillate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 20 mL of deionized water

    • 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • 20 mL of deionized water

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Purification: Decant the dried liquid into a clean, dry round-bottom flask and perform a final fractional distillation to separate the isomeric alkene products. Collect the fractions based on their boiling points.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the isomeric alkenes.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-200.

Sample Preparation:

  • Dilute a small aliquot of the final product mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak and compare the fragmentation patterns with known spectra of trimethylpentene isomers. Key fragments to look for include the molecular ion (M⁺) at m/z 112 and characteristic losses of methyl (M-15) and other alkyl fragments.

Visualizing the Chemistry

Reaction Mechanism: Dehydration and Rearrangement

The following diagram illustrates the key steps in the acid-catalyzed dehydration of this compound, including the critical carbocation rearrangement pathways.

Dehydration_Mechanism cluster_start Step 1: Protonation cluster_dehydration Step 2: Dehydration cluster_rearrangements Step 3: Rearrangements cluster_products Step 4: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation_H Tertiary Carbocation (Hydride Shift) Secondary_Carbocation->Tertiary_Carbocation_H 1,2-Hydride Shift Tertiary_Carbocation_Me Tertiary Carbocation (Methyl Shift) Secondary_Carbocation->Tertiary_Carbocation_Me 1,2-Methyl Shift Alkene_Products_1 2,4,4-Trimethyl-2-pentene Secondary_Carbocation->Alkene_Products_1 - H+ Alkene_Products_2 2,4,4-Trimethyl-1-pentene Tertiary_Carbocation_H->Alkene_Products_2 - H+ Alkene_Products_3 2,3,4-Trimethyl-2-pentene 2,3,4-Trimethyl-1-pentene Tertiary_Carbocation_Me->Alkene_Products_3 - H+

Caption: Mechanism of this compound dehydration.

Experimental Workflow

This diagram outlines the general workflow for conducting and analyzing the dehydration reaction.

Experimental_Workflow Start Start: this compound + Acid Reaction Reaction with Heating (Fractional Distillation) Start->Reaction Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Drying Drying with Na2SO4 Workup->Drying Purification Final Fractional Distillation Drying->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis

Caption: Experimental workflow for alcohol dehydration.

References

Technical Support Center: Workup Procedure for Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup phase of synthesizing tertiary alcohols. Here, we move beyond rote protocols to provide in-depth, experience-driven insights into the "why" behind each step, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Workup Issues and Solutions

This section addresses specific, practical problems you might encounter after the initial Grignard reaction is complete.

Q1: I've added my quenching solution, and a large amount of white, gelatinous precipitate has formed, making phase separation impossible. What is it, and how do I resolve this?

A1: The white precipitate is a mixture of magnesium salts, primarily magnesium hydroxyhalides (Mg(OH)X), which are notoriously insoluble in many organic solvents.[1] This is a very common issue.

Root Cause Analysis: The magnesium alkoxide intermediate formed during the Grignard reaction is a salt. When you quench the reaction with water or a mild proton source like saturated ammonium chloride, you protonate the alkoxide to form your tertiary alcohol. However, you also generate magnesium salts that can precipitate.

Step-by-Step Resolution Protocol:

  • Initial Quench: Always perform the quench at 0 °C in an ice bath to control the exotherm. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][3] This is generally the preferred method as it is a weak acid and minimizes the risk of acid-catalyzed dehydration of the sensitive tertiary alcohol product.[1][4][5][6]

  • Dissolving the Precipitate: If a precipitate forms, the next step is to add a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl) or 2M sulfuric acid (H₂SO₄), dropwise with vigorous stirring.[1][7] The acid will react with the basic magnesium salts to form water-soluble magnesium halides (e.g., MgCl₂ or MgBr₂).[8]

  • Monitoring: Continue adding the dilute acid until the aqueous layer becomes clear. Be cautious not to add a large excess of strong acid, as this can lead to side reactions with your product.

  • Extraction: Once all solids have dissolved, you can proceed with the standard liquid-liquid extraction.

Q2: During extraction, I'm battling a persistent emulsion that won't break. What are my options?

A2: Emulsions are a frequent challenge in Grignard workups, often caused by the presence of fine magnesium salt particulates acting as surfactants.

Causality: These fine particles stabilize the interface between the organic and aqueous layers, preventing them from separating cleanly.

Strategies for Breaking Emulsions:

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine).[1] This increases the polarity of the aqueous phase, often forcing the organic layer to separate.

  • Filtration: Filter the entire emulsion through a pad of Celite® (diatomaceous earth) on a Büchner funnel.[1][9] The Celite can help to break up the emulsion and remove fine particulates.

  • Solvent Manipulation:

    • Adding more of the organic extraction solvent can sometimes dilute the mixture enough to break the emulsion.

    • In stubborn cases, adding a small amount of a different, more polar organic solvent can alter the interfacial tension.

  • Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, during the initial extraction can also help prevent emulsion formation.

  • Centrifugation: For smaller-scale reactions, centrifuging the mixture is a highly effective method for forcing phase separation.[10]

Q3: My final product is contaminated with a significant amount of my starting ketone. What went wrong?

A3: Recovering a large amount of starting material points to either an incomplete reaction or a competing side reaction, most commonly enolization.

Expert Analysis:

  • Enolization: Grignard reagents are not only potent nucleophiles but also strong bases. If your ketone has acidic α-protons and is sterically hindered, the Grignard reagent may act as a base and deprotonate the α-carbon to form an enolate, rather than attacking the carbonyl carbon.[3] During the acidic workup, this enolate is simply protonated, regenerating your starting ketone.[3]

  • Inactive Grignard Reagent: If the Grignard reagent was inadvertently "killed" by exposure to water or other acidic protons before or during the reaction, it would be unable to react with the ketone.[11]

Troubleshooting and Prevention:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can favor the nucleophilic addition pathway, which typically has a lower activation energy than enolization.[3]

  • Change of Reagent: If sterics are a major issue, consider using a less bulky Grignard reagent if your synthesis allows. Alternatively, organolithium reagents can sometimes favor addition over enolization.[3]

  • Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to prevent premature quenching of the Grignard reagent.[11]

Frequently Asked Questions (FAQs)

Q: Why is saturated ammonium chloride (NH₄Cl) solution often recommended for quenching instead of just water or a strong acid? A: Saturated NH₄Cl provides a "Goldilocks" solution. It is a mild Brønsted acid, with a pKa of about 9.24, making it acidic enough to protonate the magnesium alkoxide intermediate and quench any excess Grignard reagent.[5] However, it is not as harsh as strong mineral acids like HCl or H₂SO₄. This is crucial because tertiary alcohols are susceptible to acid-catalyzed dehydration (elimination) to form alkenes, a common side reaction under strongly acidic conditions.[4][6] Using NH₄Cl minimizes this risk while still effectively neutralizing the reactive species.[1][6]

Q: I'm synthesizing a tertiary alcohol from an ester. Why do I need to use at least two equivalents of the Grignard reagent? A: The reaction of a Grignard reagent with an ester proceeds through a two-step addition mechanism.[12][13]

  • The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

  • This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone.[14]

  • This newly formed ketone is also highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent to form the magnesium alkoxide of the tertiary alcohol.[11][13][14] Because the intermediate ketone is generally more reactive than the starting ester, the reaction cannot be stopped at the ketone stage.[13] Therefore, at least two full equivalents are required to drive the reaction to the desired tertiary alcohol product.[13]

Q: How can I remove unreacted magnesium turnings before the workup? A: It is often best to physically separate the unreacted magnesium before quenching. This can be done by carefully decanting the ethereal solution of the reaction mixture away from the solids. For a more complete separation, the solution can be transferred via a cannula fitted with a small plug of glass wool to filter out the magnesium turnings.[15] Attempting to dissolve large amounts of magnesium with acid during the workup can be violently exothermic and generate large volumes of hydrogen gas.[7]

Workup Workflow and Decision Diagram

The following diagram outlines the general workflow and key decision points for a successful Grignard workup for tertiary alcohol synthesis.

Grignard_Workup_Workflow start Grignard Reaction Mixture (Post-Reaction) cool Cool to 0 °C (Ice Bath) start->cool quench Slowly Add Saturated Aqueous NH4Cl cool->quench precipitate White Precipitate (Magnesium Salts)? quench->precipitate add_acid Add Dilute HCl (aq) Dropwise Until Clear precipitate->add_acid Yes extract Transfer to Separatory Funnel & Extract with Organic Solvent precipitate->extract No add_acid->extract emulsion Emulsion Forms? extract->emulsion break_emulsion Break Emulsion: 1. Add Brine 2. Filter through Celite® emulsion->break_emulsion Yes separate Separate Organic Layer emulsion->separate No break_emulsion->separate dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) separate->dry filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate purify Purify Crude Product (Column Chromatography, Distillation, or Recrystallization) filter_concentrate->purify end Pure Tertiary Alcohol purify->end

Caption: Decision workflow for the workup of a Grignard synthesis of a tertiary alcohol.

Quantitative Data Summary

ParameterRecommended Value/ProcedureRationale/Notes
Quenching Temperature 0 °CControls the exotherm of quenching excess Grignard reagent and protonating the alkoxide.
Primary Quenching Agent Saturated Aqueous NH₄ClMildly acidic; minimizes risk of acid-catalyzed dehydration of the tertiary alcohol product.[1][4]
Precipitate Dissolution 1-2 M Aqueous HCl or H₂SO₄Added dropwise to dissolve magnesium salts (Mg(OH)X) into water-soluble species.[2][7]
Grignard to Ester Stoichiometry > 2.0 equivalentsEnsures complete conversion, as the reaction proceeds through a ketone intermediate that also reacts.[12][13]

References

Technical Support Center: Scale-Up of 2,2,4-Trimethyl-3-pentanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,2,4-trimethyl-3-pentanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. We will delve into the mechanistic underpinnings of common issues, providing actionable troubleshooting advice and field-proven insights to ensure a safe, efficient, and scalable process.

The synthesis of sterically hindered alcohols like this compound often involves potent reagents and sensitive reaction conditions. While several synthetic routes exist, the most common laboratory and industrial approaches involve either the Grignard reaction between an organomagnesium halide and a hindered ketone or the direct reduction of the corresponding ketone. Both pathways present unique and significant scale-up challenges.

Core Synthesis Pathways

The two primary routes for synthesizing this compound are visualized below. The Grignard pathway is often favored for its C-C bond-forming capability, while the ketone reduction route offers an alternative that avoids the complexities of organometallic reagent formation.

G cluster_0 Route 1: Grignard Synthesis cluster_1 Route 2: Ketone Reduction Ketone Pinacolone (3,3-Dimethyl-2-butanone) Complex Magnesium alkoxide intermediate Ketone->Complex + Grignard Isopropylmagnesium bromide Grignard->Complex Product1 This compound Complex->Product1 Aqueous Workup StartKetone 2,2,4-Trimethyl-3-pentanone Product2 This compound StartKetone->Product2 + ReducingAgent Reducing Agent (e.g., NaBH4, LiAlH4) ReducingAgent->Product2

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues encountered during the scale-up process in a question-and-answer format.

Q1: My reaction yield dropped significantly when moving from a 1L to a 50L reactor. What are the most likely causes related to the Grignard route?

This is a classic scale-up problem, particularly for exothermic and heterogeneous reactions like the Grignard synthesis. The cause is often multifactorial, stemming from issues with heat transfer, mass transfer, and reaction initiation.

A1: Potential Causes & Solutions

  • Poor Thermal Management: Grignard reactions are notoriously exothermic.[1] A 50-fold increase in volume drastically reduces the surface-area-to-volume ratio, making heat dissipation far less efficient.

    • Causality: Inadequate cooling leads to a higher internal reaction temperature. This accelerates side reactions such as Wurtz coupling and enolization of the ketone starting material, consuming your reagents and producing impurities.[2][3]

    • Troubleshooting Steps:

      • Characterize Thermal Profile: Use reaction calorimetry on a small scale to understand the heat flow and identify the maximum adiabatic temperature rise.[4]

      • Control Addition Rate: Do not add the ketone to the Grignard reagent in one portion. Use a controlled addition funnel or pump to add the ketone sub-surface at a rate that allows the reactor's cooling system to maintain the target temperature (typically 0-10 °C).

      • Ensure Adequate Cooling: Verify that your reactor's cooling jacket and chiller system have the capacity to handle the total heat output of the reaction.

  • Reaction Initiation and Stalling: Ensuring the Grignard formation has started before adding the bulk of the alkyl halide is critical for safety and success.[4] On a larger scale, visual confirmation is difficult.

    • Causality: If the reaction hasn't initiated, the alkyl halide can accumulate. When initiation finally occurs, the reaction can proceed with uncontrollable speed, leading to a dangerous exotherm (a "runaway reaction").[4] A stalled reaction can also lead to low conversion.

    • Troubleshooting Steps:

      • Magnesium Activation: Ensure the magnesium turnings are fresh and activated. Common methods include stirring under nitrogen, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

      • Monitor Initiation: Add only a small portion (~5-10%) of your alkyl halide and wait for a temperature increase, indicating initiation. On a larger scale, process analytical technology (PAT) like in-situ FTIR can be used to definitively track the consumption of the alkyl halide, confirming initiation before proceeding.[4]

      • Ensure Anhydrous Conditions: Water passivates the magnesium surface and consumes the Grignard reagent.[5] Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Inefficient Mixing (Mass Transfer): The Grignard formation is a heterogeneous reaction involving solid magnesium.

    • Causality: Poor agitation can lead to localized overheating at the magnesium surface or areas of high reagent concentration, promoting side reactions. It also slows the overall reaction rate.

    • Troubleshooting Steps:

      • Select Appropriate Agitation: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure the magnesium stays suspended. Baffles within the reactor can also improve mixing and prevent vortexing.

      • Monitor Stirrer Power Draw: An increase in power draw can indicate an increase in viscosity as the Grignard reagent forms, providing another data point for reaction progress.

G Start Low Yield at Scale CheckHeat Review Thermal Data (Calorimetry) Start->CheckHeat CheckMixing Evaluate Agitation (Impeller, Baffles) Start->CheckMixing CheckInitiation Confirm Reaction Initiation (Temp spike, in-situ IR) Start->CheckInitiation CheckPurity Verify Reagent/Solvent Purity (Anhydrous conditions) Start->CheckPurity SlowAddition Solution: Controlled Reagent Addition CheckHeat->SlowAddition ImproveCooling Solution: Enhance Cooling Capacity CheckHeat->ImproveCooling ImproveAgitation Solution: Optimize Stirring CheckMixing->ImproveAgitation ActivateMg Solution: Activate Mg; Use PAT for Monitoring CheckInitiation->ActivateMg DrySystem Solution: Use Dry Solvents & Inert Atmosphere CheckPurity->DrySystem

Caption: Troubleshooting workflow for low yield in scale-up.

Q2: My final product is contaminated with significant amounts of an alkene impurity after workup. Why is this happening at scale and not in the lab?

You are likely observing the formation of 2,4,4-trimethyl-2-pentene and/or 2,2,4-trimethyl-2-pentene, products of acid-catalyzed dehydration of the tertiary alcohol product.[6]

A2: Cause & Prevention

  • Causality: The workup of a Grignard reaction typically involves quenching with an aqueous acid (like HCl or H₂SO₄) to neutralize excess reagent and protonate the alkoxide product. Tertiary alcohols are highly susceptible to elimination under acidic conditions, especially at elevated temperatures. During large-scale quenching, which is also exothermic, it's easy to create localized hot spots where the acid concentration and temperature are high enough to cause significant dehydration.

  • Troubleshooting & Prevention:

    • Use a Milder Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). It is sufficiently acidic to protonate the alkoxide but not acidic enough to cause significant dehydration.

    • Control Quench Temperature: Perform the quench at a low temperature (0-5 °C). This can be achieved by adding the reaction mixture slowly to the chilled quench solution (inverse addition).

    • Minimize Contact Time: Do not let the product sit in an acidic aqueous layer for extended periods. Proceed with the extraction and subsequent purification steps promptly after the workup is complete.

ImpurityOriginMitigation Strategy
Unreacted Ketone Incomplete reaction; insufficient Grignard reagent.Monitor reaction by GC/TLC; ensure >2 equivalents of Grignard reagent are used.
Wurtz Coupling Product Dimerization of alkyl halide during Grignard formation.[2]Slow addition of alkyl halide to magnesium; maintain moderate temperature.
Enolization/Reduction Product Grignard reagent acting as a base or reducing agent.[3]Use low temperatures during ketone addition; consider a less basic Grignard (e.g., R-MgCl ).
Dehydration Product (Alkene) Acid-catalyzed elimination of water from the alcohol product during workup.[6]Use saturated NH₄Cl for quench; maintain low temperature during workup.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards to consider for this scale-up?

A: The Grignard synthesis route has several significant hazards that are amplified at scale:

  • Extreme Exothermicity: As discussed, the reaction generates a large amount of heat. A runaway reaction can lead to over-pressurization of the reactor and a violent release of flammable solvents.[4][7]

  • Flammable Solvents: Ethers like THF or diethyl ether are typically used and have low flash points and wide explosive limits.

  • Pyrophoric Materials: Magnesium turnings can be pyrophoric, especially as a fine powder or dust.

  • Hydrogen Evolution: Quenching unreacted Grignard reagent or magnesium with water/acid produces flammable hydrogen gas. The reactor must be properly vented.

Q: Is the ketone reduction route a safer or easier alternative for scale-up?

A: It can be, but it depends on the choice of reducing agent.

  • Sodium Borohydride (NaBH₄): This is a relatively mild and easy-to-handle reagent.[8] The reaction is typically performed in an alcohol solvent (like methanol or ethanol) and is less exothermic than a Grignard reaction. This is often a preferred route for scale-up due to its better safety profile.

  • Lithium Aluminum Hydride (LiAlH₄): While a very powerful and effective reducing agent, LiAlH₄ reacts violently with water and protic solvents, presenting its own significant safety challenges.[8][9] Its workup also generates hydrogen gas.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pt, Pd, Ru) is a common industrial method for ketone reduction.[10] While it requires specialized high-pressure equipment, it is a very atom-economical and clean method once developed.

Q: I am considering using Diisobutylaluminum Hydride (DIBAL-H). Is this a good choice?

A: DIBAL-H is generally not the ideal reagent for reducing a simple ketone to an alcohol. DIBAL-H is a powerful and sterically hindered reducing agent most valued for the partial reduction of esters or nitriles to aldehydes, a transformation that is difficult to achieve with other hydrides.[11][12] While it will reduce ketones, simpler and safer reagents like NaBH₄ are more appropriate and cost-effective for this specific transformation. Furthermore, DIBAL-H is pyrophoric and reacts violently with water, requiring careful handling procedures similar to LiAlH₄.[13]

Protocol: Laboratory-Scale Synthesis of this compound via Grignard Reaction

This protocol provides a baseline for a 10g-scale synthesis. All operations must be conducted in a fume hood under an inert atmosphere of nitrogen or argon.

Materials:

  • Magnesium turnings (3.1 g, 128 mmol)

  • Anhydrous Diethyl Ether (100 mL)

  • Isopropyl bromide (12.0 mL, 128 mmol)

  • Pinacolone (3,3-dimethyl-2-butanone) (10.0 g, 100 mmol)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Flame-dry all glassware and allow it to cool to room temperature under a stream of nitrogen.

  • Grignard Formation: Add the magnesium turnings to the flask. Add 20 mL of anhydrous diethyl ether. In the addition funnel, place the isopropyl bromide diluted with 30 mL of anhydrous diethyl ether.

  • Initiation: Add ~5 mL of the isopropyl bromide solution to the stirring magnesium suspension. If the reaction does not start within a few minutes (indicated by bubbling and a gentle reflux), warm the flask gently with a heat gun or add a small crystal of iodine.

  • Addition: Once the reaction is initiated and self-sustaining, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the gray Grignard solution in an ice-water bath. Dissolve the pinacolone in 50 mL of anhydrous diethyl ether and add this solution to the addition funnel. Add the pinacolone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC or GC to confirm the consumption of pinacolone.

  • Workup (Quench): Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 100 mL of saturated aqueous NH₄Cl solution dropwise via the addition funnel to quench the reaction. A white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

References

Technical Support Center: Synthesis of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for byproduct analysis in the synthesis of 2,2,4-Trimethyl-3-pentanol.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It is structured as a series of frequently asked questions and troubleshooting guides to directly address common issues related to byproduct formation and analysis.

Part 1: Synthesis Overview & Common Challenges

The synthesis of this compound (IUPAC Name: 2,2,4-trimethylpentan-3-ol), a sterically hindered secondary alcohol, typically proceeds via one of two primary routes: the Grignard reaction or the reduction of a corresponding ketone.[1] Both methods are effective but are susceptible to specific side reactions that can complicate purification and reduce overall yield. Understanding the mechanistic basis of these side reactions is critical for effective troubleshooting.

dot

cluster_grignard Route 1: Grignard Reaction cluster_reduction Route 2: Ketone Reduction Aldehyde Pivaldehyde (2,2-Dimethylpropanal) Product This compound Aldehyde->Product Nucleophilic Addition Grignard1 Isopropylmagnesium Bromide Grignard1->Product Ketone 2,2,4-Trimethyl-3-pentanone Product2 This compound Ketone->Product2 Hydride Addition Reducer Reducing Agent (e.g., NaBH4) Reducer->Product2

Caption: Primary synthetic routes to this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation during the synthesis of this compound.

Q1: What are the most common byproducts observed in the Grignard synthesis route?

The Grignard reaction is a powerful tool for C-C bond formation, but its utility can be hampered by the basicity and steric bulk of the reagents.[2][3] When synthesizing this compound, particularly via the reaction of a bulky Grignard reagent with a sterically hindered aldehyde (or ketone), several side reactions can occur.[4]

  • Reduction Product: The Grignard reagent can act as a hydride donor, reducing the aldehyde to a primary alcohol. For example, if using isopropylmagnesium bromide to react with pivaldehyde, the pivaldehyde can be reduced to neopentyl alcohol (2,2-dimethyl-1-propanol). This occurs via a six-membered cyclic transition state.[4]

  • Enolization Product: The Grignard reagent can act as a base, deprotonating the α-carbon of the carbonyl compound.[4] If the starting material is 2,2,4-trimethyl-3-pentanone, enolization will lead to the recovery of the starting ketone after acidic workup.

  • Wurtz Coupling Product: The Grignard reagent can couple with any unreacted alkyl halide present in the reaction mixture. For example, two isopropyl groups could couple to form 2,3-dimethylbutane.

  • Unreacted Starting Materials: Incomplete reaction is common due to steric hindrance, leaving residual aldehyde (e.g., pivaldehyde) or the precursor to the Grignard reagent (e.g., 2-bromopropane).

Q2: My reaction yield is low, and I've recovered a significant amount of my starting aldehyde. What is the likely cause?

Recovering the starting aldehyde, especially when using a bulky Grignard reagent, strongly suggests that a side reaction is competing with the desired nucleophilic addition. The two most probable causes are:

  • Enolization: The Grignard reagent is acting as a base and deprotonating the aldehyde at the alpha-position. Upon aqueous workup, the resulting enolate is protonated, regenerating the starting aldehyde.[4]

  • Quenched Grignard Reagent: Grignard reagents are extremely sensitive to moisture and acidic protons.[5] Any water present in the solvent, glassware, or on the surface of the magnesium turnings will protonate and destroy the Grignard reagent, rendering it inactive.

Q3: How can I minimize the formation of the reduction byproduct?

The reduction of the carbonyl by the Grignard reagent is more prevalent with sterically hindered ketones and when the Grignard reagent has β-hydrogens (like isopropylmagnesium bromide).[4] To minimize this side reaction:

  • Use Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can favor the nucleophilic addition pathway over the reduction pathway.

  • Change the Grignard Reagent: If possible, switching to a Grignard reagent without β-hydrogens, such as tert-butylmagnesium chloride, can prevent this specific side reaction. However, this would require changing the corresponding carbonyl starting material to isobutyraldehyde.

Q4: What analytical technique is best suited for identifying these byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for both identifying and quantifying the volatile components in your crude reaction mixture.[6]

  • Separation (GC): A gas chromatograph separates the different components of your mixture based on their boiling points and interactions with the stationary phase of the GC column.

  • Identification (MS): The mass spectrometer fragments the separated components and provides a unique mass spectrum for each, which acts as a "fingerprint" for identification by comparing it to spectral libraries like the NIST Mass Spectral Library.[7]

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your analysis.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Significant peak for starting material (aldehyde/ketone) in GC-MS. 1. Incomplete reaction due to steric hindrance.2. Grignard reagent was quenched by moisture.3. Competing enolization side reaction.[4]1. Increase reaction time or use a higher-boiling solvent (e.g., THF instead of diethyl ether) to run at a higher temperature.2. Ensure all glassware is oven-dried, solvents are anhydrous, and magnesium is properly activated.3. Run the reaction at a lower temperature to disfavor enolization.
A peak corresponding to a C-C coupled dimer of the Grignard's alkyl group is observed. Wurtz coupling reaction between the Grignard reagent and unreacted alkyl halide.Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide.
Poor peak shape (tailing) for the alcohol product in the GC chromatogram. The polar hydroxyl group of the alcohol is interacting with active sites within the GC injector or column.Use a derivatization agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar -OH group into a nonpolar trimethylsilyl (-OTMS) ether. This increases volatility and improves peak shape.[8][9]
Multiple unidentified small peaks in the chromatogram. 1. Solvent impurities.2. Degradation of product or reagents.3. Contamination from glassware or septa.1. Run a blank analysis of the solvent to identify impurity peaks.2. Ensure reagents are pure and stored correctly.3. Use high-quality septa and thoroughly clean all glassware.
Potential Byproducts and Their Characteristics
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)
2,2,4-Trimethyl-3-pentanoneC₈H₁₆O128.2185, 57, 41, 71
PivaldehydeC₅H₁₀O86.1357, 29, 41, 86
Neopentyl alcoholC₅H₁₂O88.1557, 31, 43, 56
2,3-DimethylbutaneC₆H₁₄86.1843, 71, 41, 56
IsobutyraldehydeC₄H₈O72.1143, 29, 72, 41

Part 4: Experimental Protocols

Protocol 1: GC-MS Analysis of Crude Reaction Mixture

This protocol provides a general method for analyzing the components of the reaction mixture.

  • Sample Preparation: a. After the reaction workup, take a ~1 mL aliquot of the organic layer. b. Dry the aliquot over anhydrous sodium sulfate. c. Dilute the sample 1:100 (v/v) in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC-MS Instrumentation and Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

    • Injection: 1 µL split injection (split ratio 50:1).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temp: 280 °C.

    • MS Ion Source Temp: 230 °C.

    • Scan Range: 35-350 amu.

  • Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Identify the product and byproduct peaks by comparing their mass spectra with a reference library (e.g., NIST). c. Use the area normalization method to estimate the relative percentage of each component.[6]

dot

Analytical Workflow Sample Crude Product (Organic Layer) Dilute Dilute in Solvent (e.g., DCM) Sample->Dilute Inject Inject into GC-MS Dilute->Inject Separate GC Separation Inject->Separate Ionize MS Ionization & Fragmentation Separate->Ionize Detect Data Acquisition (TIC & Mass Spectra) Ionize->Detect Analyze Data Analysis Detect->Analyze Identify Identify Peaks (Library Match) Analyze->Identify Quantify Quantify (Area %) Analyze->Quantify Report Final Report Identify->Report Quantify->Report

Caption: Workflow for GC-MS analysis of reaction byproducts.

References

Technical Support Center: Synthesis of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2,4-trimethyl-3-pentanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for challenges encountered during this synthesis, with a specific focus on the critical parameter of temperature.

Core Synthesis Pathway: Grignard Reaction

The synthesis of the sterically hindered tertiary alcohol, this compound, is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of an isopropyl Grignard reagent to diisopropyl ketone.[1][2] The reaction's success is highly dependent on managing competing reaction pathways, which are significantly influenced by temperature.

R Isopropyl Halide (e.g., 2-Bromopropane) Grignard Isopropylmagnesium Halide (Grignard Reagent) R->Grignard Mg Magnesium Metal (Mg) Mg->Grignard Solvent1 Anhydrous Ether (e.g., THF, Et2O) Solvent1->Grignard Formation Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate 1. Nucleophilic Addition Ketone Diisopropyl Ketone (2,4-Dimethyl-3-pentanone) Ketone->Intermediate Product This compound (Tertiary Alcohol) Intermediate->Product 2. Protonation Workup Aqueous Acidic Workup (e.g., aq. NH4Cl, dil. HCl) Workup->Product

Caption: General synthesis of this compound via Grignard reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in the synthesis of this compound.

Q1: What is the optimal temperature for the addition of the ketone to the Grignard reagent?

A1: For the reaction between a Grignard reagent and a sterically hindered ketone like diisopropyl ketone, maintaining a low temperature is crucial for maximizing the yield of the desired tertiary alcohol.[1] An optimal temperature range is typically between 0°C and -20°C .

  • Causality: At lower temperatures, the rate of the desired nucleophilic addition to the carbonyl carbon is favored over competing side reactions.[3] The exothermic nature of the Grignard addition requires efficient cooling to prevent localized temperature spikes that can trigger these unwanted pathways.[4]

Q2: What are the primary side reactions that occur at elevated temperatures?

A2: If the reaction temperature rises significantly (e.g., above room temperature or during an uncontrolled exotherm), two main side reactions become prominent with sterically hindered ketones:

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the alpha-carbon of the ketone to form an enolate.[1][5] This is particularly problematic with diisopropyl ketone due to the presence of acidic alpha-hydrogens. Upon workup, this regenerates the starting ketone, drastically reducing the product yield.

  • Reduction: The Grignard reagent can act as a reducing agent, where a hydride is transferred from the β-carbon of the Grignard reagent to the ketone's carbonyl carbon via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[1] This results in the formation of the secondary alcohol, 2,4-dimethyl-3-pentanol, instead of the desired tertiary alcohol.

Q3: Can the reaction be performed at very low temperatures, such as -78°C?

A3: While very low temperatures (-78°C) can be effective in minimizing side reactions, they may also significantly slow down the rate of the desired nucleophilic addition.[6] This can lead to incomplete conversion, especially within a practical laboratory timeframe. Furthermore, the Grignard reagent itself may begin to precipitate out of common ether solvents at such low temperatures, effectively halting the reaction. A gradual warming of the reaction mixture to 0°C or room temperature after the initial low-temperature addition is often necessary to ensure the reaction goes to completion.

Q4: How does temperature affect the initial formation of the Grignard reagent?

A4: The formation of the Grignard reagent (reacting the isopropyl halide with magnesium) is an exothermic process that requires a certain activation energy to initiate.[2]

  • Initiation: Gentle warming is often required to start the reaction, typically to the reflux temperature of the ether solvent (e.g., ~35°C for diethyl ether).[7]

  • Propagation: Once initiated, the reaction is self-sustaining and often requires cooling to maintain a gentle reflux and prevent the temperature from rising too high. Overheating during formation can increase the rate of side reactions like Wurtz coupling (R-X + R-MgX → R-R + MgX₂), which consumes the valuable reagent.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, with a focus on temperature-related issues.

Problem Observed Potential Temperature-Related Cause Recommended Solution & Explanation
Low or No Product Yield 1. Reaction too warm: The reaction temperature exceeded the optimal range (0 to -20°C), leading to enolization as the dominant pathway.[1]Solution: Maintain the reaction in an ice-salt or dry ice/acetone bath during the slow, dropwise addition of the ketone. Ensure vigorous stirring to dissipate heat.
2. Reaction too cold: The reaction was maintained at a very low temperature (e.g., -78°C) for the entire duration, preventing it from going to completion.Solution: After the initial low-temperature addition, allow the reaction to warm slowly to 0°C or room temperature and stir for an additional 1-2 hours to ensure complete conversion.
Significant amount of starting ketone recovered after workup Enolization: This is a classic sign that the Grignard reagent acted as a base rather than a nucleophile, a pathway favored by higher temperatures.[1]Solution: Repeat the experiment with stricter temperature control. Ensure the ketone is added slowly to a cooled, well-stirred solution of the Grignard reagent to avoid local overheating.
Presence of a secondary alcohol impurity (2,4-dimethyl-3-pentanol) Reduction: The reaction temperature was likely too high, favoring the hydride transfer mechanism over nucleophilic addition.[1]Solution: Lower the reaction temperature during addition. This thermodynamically favors the desired addition product over the reduction pathway.
Grignard reagent formation fails to initiate Temperature too low: The activation energy for the reaction between magnesium and the alkyl halide has not been met.Solution: Gently warm the flask with a water bath. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.[8] Once initiated, be prepared to cool the reaction as it is exothermic.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method and should be adapted based on laboratory safety standards and specific experimental goals.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • In the dropping funnel, add a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion (~10%) of the 2-bromopropane solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once initiated (indicated by cloudiness and bubbling), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature as needed.

    • After the addition is complete, stir the mixture for another 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath.

    • Dissolve diisopropyl ketone (0.95 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not rise above 5°C. The rate of addition is critical for temperature control.

    • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture back down in an ice bath.

    • Slowly and carefully quench the reaction by pouring it over a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Caution: This is an exothermic process.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

Start Analyze Crude Product (GC-MS, NMR) LowYield Low Yield of This compound? Start->LowYield Ketone High % of Unreacted Ketone? LowYield->Ketone Yes Success High Yield & Purity LowYield->Success No SecAlcohol Secondary Alcohol (Reduction Product) Present? Ketone->SecAlcohol No Sol_Temp_Low Action: Allow reaction to warm to RT after addition and stir longer. Ketone->Sol_Temp_Low Yes (Incomplete Reaction) SecAlcohol->Success No Sol_Temp_High Action: Lower reaction temperature during addition (0 to -20°C). Ensure slow addition & good stirring. SecAlcohol->Sol_Temp_High Yes (Enolization/Reduction)

Caption: Troubleshooting decision tree for optimizing the synthesis reaction.

References

choice of solvent for high-yield 2,2,4-Trimethyl-3-pentanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered alcohols, with a specific focus on achieving high yields of 2,2,4-trimethyl-3-pentanol. Here, we provide in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis, particularly concerning the critical choice of solvent.

Introduction: The Challenge of Synthesizing Sterically Hindered Alcohols

The synthesis of this compound, a tertiary alcohol with significant steric bulk around the hydroxyl group, presents a classic challenge in organic synthesis. The Grignard reaction, a cornerstone of C-C bond formation, is the most common route to such compounds.[1] However, the very steric hindrance that defines the target molecule can also impede the desired reaction pathway, leading to a variety of side reactions and consequently, lower yields. The judicious selection of the reaction solvent is paramount in mitigating these challenges and steering the reaction toward the desired product.[2] This guide will dissect the nuances of solvent selection and other critical parameters to empower you to achieve high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and widely used method is the Grignard reaction. This involves the nucleophilic addition of an isopropylmagnesium halide (e.g., isopropylmagnesium bromide or chloride) to pivaldehyde (trimethylacetaldehyde).[3]

Q2: Why is the choice of solvent so critical in this specific Grignard reaction?

The solvent plays a multifaceted role in a Grignard reaction.[4] It must:

  • Be aprotic: Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols.[4]

  • Be a Lewis base: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential to solvate and stabilize the Grignard reagent through coordination with the magnesium atom. This complexation is crucial for the reagent's formation and reactivity.[5]

  • Influence the Schlenk Equilibrium: The solvent affects the equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).[6] This equilibrium can impact the reactivity of the Grignard reagent.

  • Mediate Reactivity and Side Reactions: For sterically hindered substrates, the solvent can influence the balance between the desired nucleophilic addition and unwanted side reactions like enolization and reduction.[7]

Q3: Which solvent is generally preferred for this synthesis: Diethyl Ether or THF?

Both are commonly used, but THF often has advantages for sterically hindered reactions.[8] THF is a stronger Lewis base than diethyl ether, leading to better stabilization of the Grignard reagent.[8] Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for reactions to be run at higher temperatures, which can be beneficial for sluggish reactions involving sterically hindered components.[8]

Q4: Can other solvents be used?

While less common, other aprotic ethers like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are gaining traction as "greener" alternatives with potentially better safety profiles regarding peroxide formation.[9] For highly challenging Grignard reactions, higher boiling point ethers like diglyme can be employed, but this often requires more stringent temperature control to avoid side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue 1: The Grignard reaction fails to initiate.
  • Symptom: No heat evolution, no cloudiness in the reaction mixture, and the magnesium turnings remain shiny.

  • Root Cause & Solution:

    • Inactive Magnesium Surface: Magnesium is often coated with a passivating layer of magnesium oxide.

      • Solution: Activate the magnesium by gently crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activating agent.[10]

    • Presence of Moisture: Grignard reagents are extremely sensitive to water.

      • Solution: Ensure all glassware is rigorously dried in an oven or by flame-drying under vacuum and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.

Issue 2: Low yield of this compound with recovery of starting material (pivaldehyde).
  • Symptom: The final product contains a significant amount of unreacted pivaldehyde.

  • Root Cause & Solution:

    • Enolization: The sterically bulky Grignard reagent can act as a base, deprotonating the α-carbon of the pivaldehyde to form an enolate. This is a common side reaction with hindered ketones and aldehydes.[7][11]

      • Solution:

        • Solvent Choice: Use a more coordinating solvent like THF, which can favor the nucleophilic addition pathway.

        • Low-Temperature Addition: Add the pivaldehyde to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) and then slowly warm the reaction to room temperature. This can kinetically favor addition over enolization.

        • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ, which is less basic and more nucleophilic, thus suppressing enolization.[12]

Issue 3: Formation of significant byproducts.
  • Symptom: Purification reveals the presence of unexpected compounds, reducing the overall yield of the desired alcohol.

  • Root Cause & Solution:

    • Reduction: The Grignard reagent can reduce the pivaldehyde to the corresponding primary alcohol (neopentyl alcohol). This occurs via a hydride transfer from the β-carbon of the Grignard reagent.[13]

      • Solution: Similar to mitigating enolization, using lower reaction temperatures and a more nucleophilic reagent (e.g., with CeCl₃) can disfavor the reduction pathway.

    • Wurtz Coupling: The Grignard reagent can react with the unreacted isopropyl halide to form 2,3-dimethylbutane.

      • Solution: Add the isopropyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_initiation Did the reaction initiate properly? start->check_initiation check_sm Is starting material (pivaldehyde) recovered? check_initiation->check_sm Yes no_initiation Troubleshoot Reaction Initiation: - Activate Mg - Ensure anhydrous conditions check_initiation->no_initiation No check_byproducts Are there significant byproducts? check_sm->check_byproducts No enolization Likely Enolization Side Reaction: - Use THF - Low-temperature addition - Consider CeCl₃ additive check_sm->enolization Yes reduction_wurtz Identify Byproducts (GC-MS, NMR): - Reduction Product (Neopentyl Alcohol) - Wurtz Coupling Product (2,3-Dimethylbutane) check_byproducts->reduction_wurtz Yes solution_reduction To Mitigate Reduction: - Low-temperature addition reduction_wurtz->solution_reduction solution_wurtz To Mitigate Wurtz Coupling: - Slow halide addition during  Grignard formation reduction_wurtz->solution_wurtz Synthesis_Workflow cluster_partA Part A: Grignard Reagent Formation cluster_partB Part B: Reaction cluster_partC Part C: Work-up & Purification A1 Activate Mg with I₂ in dry flask A2 Add anhydrous THF A1->A2 A3 Add small portion of i-PrCl in THF to initiate A2->A3 A4 Dropwise addition of remaining i-PrCl in THF A3->A4 A5 Stir at RT for 30-60 min A4->A5 B1 Cool Grignard solution to 0 °C A5->B1 B2 Dropwise addition of pivaldehyde in THF B1->B2 B3 Warm to RT and stir for 1-2 hours B2->B3 C1 Quench with sat. aq. NH₄Cl B3->C1 C2 Extract with Et₂O C1->C2 C3 Wash, dry, and concentrate C2->C3 C4 Purify by vacuum distillation C3->C4

References

Validation & Comparative

The Bulky Alcohols: 2,2,4-Trimethyl-3-pentanol vs. tert-Butanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

In the landscape of organic synthesis, the strategic use of sterically hindered reagents is a cornerstone of achieving high selectivity. Bulky alcohols, and their corresponding alkoxide bases, are indispensable tools for directing reaction pathways, particularly in promoting elimination over substitution reactions. Among these, tert-butanol is a ubiquitous and well-characterized reagent. However, for reactions demanding an even greater degree of steric demand, more elaborate alcohols like 2,2,4-trimethyl-3-pentanol present a compelling, albeit less common, alternative.

This guide provides a detailed, data-supported comparison of this compound and tert-butanol. We will dissect their structural and physical properties, evaluate their relative steric impact, and discuss the practical implications for their use in the laboratory, with a focus on the generation and application of their alkoxide bases.

Structural and Physical Properties: A Head-to-Head Comparison

At a glance, both molecules are tertiary alcohols, but their architectures impart distinct physical characteristics. tert-Butanol is the simplest tertiary alcohol, featuring a central carbon atom bonded to three methyl groups and a hydroxyl group.[1][2][3] In contrast, this compound incorporates larger isopropyl and tert-butyl groups flanking the hydroxyl-bearing carbon, significantly increasing its molecular complexity and steric profile.

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123] node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowsize=0.7, color="#5F6368"];

} } Figure 1. Chemical structures of tert-Butanol and this compound.

These structural differences translate directly into their physical properties, which are critical for handling, reaction setup, and purification.

Propertytert-Butanol This compound
Molecular Formula C₄H₁₀O[1]C₈H₁₈O[4][5][6]
Molecular Weight 74.12 g/mol [7]130.23 g/mol [4][5]
Appearance Colorless solid or liquid[2][8]Liquid
Melting Point 25-26 °C[1][2][3]-11 °C[9]
Boiling Point 82-83 °C[1][3]~145-147 °C
Density ~0.78 g/mL (at 20-25 °C)[2][3]~0.828 g/mL[9]
Solubility in Water Miscible[1][3]Low to insoluble
pKa (of conjugate acid) ~17 (for KOtBu)[10]~19 (estimated)

Key Insights from Physical Data:

  • Handling: tert-Butanol's melting point near room temperature (25 °C) means it often exists as a solid, requiring melting before use as a liquid reagent or solvent.[1][2][3] this compound, with its much lower melting point, is a liquid under standard laboratory conditions, simplifying its handling.

  • Reaction Conditions: The significantly higher boiling point of this compound allows it to be used in reactions requiring higher temperatures where tert-butanol would distill out of the reaction mixture.

  • Solvent Properties: tert-Butanol is miscible with water, whereas the larger, more hydrophobic structure of this compound renders it insoluble. This is a critical consideration for reaction workups and solvent choice.

The Decisive Factor: Steric Hindrance

The primary reason for selecting these alcohols in synthesis is the steric bulk they impart, particularly when converted to their corresponding alkoxide bases. The function of a bulky base is to act as a strong proton abstractor (a Brønsted-Lowry base) while being an ineffective nucleophile due to steric shielding around the oxygen atom.[3][11] This property is crucial for favoring elimination (E2) pathways over substitution (SN2) pathways.[12]

While tert-butoxide is considered the archetypal bulky base, the alkoxide of this compound is substantially more hindered. The replacement of two methyl groups with an isopropyl and a tert-butyl group creates a much more congested environment around the reactive oxygen center.

dot graphdot { graph [overlap=false, splines=true, bgcolor="transparent"]; node [style=filled, shape=circle, fontname="Arial", fontsize=12]; edge [color="#5F6368"];

} } Figure 2. Comparison of steric bulk in corresponding alkoxide bases.

This enhanced steric demand makes potassium 2,2,4-trimethyl-3-pentoxide a highly specialized tool for chemists. It is expected to exhibit even greater selectivity in abstracting the most sterically accessible protons, making it a superior choice for enforcing Hofmann elimination rules or for reactions involving substrates that are themselves highly hindered.

Experimental Protocols and Performance

The most common application for both alcohols is their conversion into potassium alkoxide bases, which are then used in situ or isolated as solids for deprotonation reactions.

Protocol: Preparation of Potassium Alkoxide Bases

This protocol describes the general synthesis of potassium alkoxides from their parent alcohols. The procedure must be conducted under anhydrous conditions, as potassium metal reacts violently with water.

Methodology:

  • Preparation: A multi-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet is thoroughly flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Reagent Addition: Dry alcohol (tert-butanol or this compound) is added to the flask via cannula or syringe.[10][13]

  • Reaction: Clean potassium metal, cut into small pieces, is added portion-wise to the stirring alcohol.[10][13][14] The reaction is exothermic, and the rate can be controlled by cooling the flask in a water bath. The reaction mixture is stirred until all the potassium has dissolved, indicating the complete formation of the potassium alkoxide.[13]

  • Isolation (Optional): For use as a solution, the mixture can be used directly. To obtain the solid alkoxide, the excess alcohol is removed by distillation, followed by drying under high vacuum.[10][13]

Causality and Trustworthiness:

  • Why an inert atmosphere? Potassium metal is highly reactive and will readily react with atmospheric oxygen and moisture. An inert atmosphere is critical for both safety and ensuring the integrity of the reagents.

  • Why dry alcohol? Water will rapidly consume the potassium metal to form potassium hydroxide, a less effective base for many organic transformations, and generate flammable hydrogen gas.[14]

  • Self-Validation: The complete dissolution of the potassium metal provides a clear visual endpoint for the reaction, ensuring the full conversion to the desired alkoxide base.

Performance in Synthesis:
  • Potassium tert-butoxide (KOtBu): This is the workhorse bulky base for a vast range of reactions, including dehydrohalogenations, isomerizations, and the formation of enolates.[10][15] Its efficacy is well-documented, but its moderate bulk may not be sufficient to achieve the desired selectivity in all cases. For instance, in the elimination of a secondary alkyl halide, KOtBu will favor the Zaitsev (more substituted) product if the substrate is not sufficiently hindered, and it may still participate in SN2 reactions with less hindered electrophiles.[3]

  • Potassium 2,2,4-trimethyl-3-pentoxide: This base is employed when KOtBu fails to provide the required level of steric discrimination. Its extreme bulk makes it almost exclusively a proton abstractor, with negligible nucleophilicity. It is particularly effective for:

    • Maximizing Hofmann Products: In elimination reactions, it will preferentially abstract the most sterically accessible proton, leading to a higher yield of the less-substituted alkene (Hofmann product).

Safety and Handling

Both alcohols are flammable liquids and require appropriate safety precautions. tert-Butanol also carries hazards related to eye irritation and inhalation.[16][17][18]

Safety Aspecttert-Butanol This compound
GHS Hazard Statements H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[18][19]H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H335: May cause respiratory irritation.[20] (Data for a structural isomer, 3-Methyl-3-pentanol, is used as a proxy due to lack of specific data for this compound)
Flash Point ~11 °C (52 °F)[8]~24-30 °C (75-86 °F) (Estimated based on similar C8 alcohols)
Handling Precautions Use in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge. Wear appropriate PPE (gloves, safety glasses).[16][21]Use in a well-ventilated area or fume hood. Keep away from ignition sources. Wear appropriate PPE.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible materials like strong oxidizing agents.[16][22]Store in a cool, dry, well-ventilated place away from heat and oxidizing agents.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and tert-butanol is a strategic decision based on the specific steric demands of a chemical transformation.

  • tert-Butanol remains the first choice for a general-purpose, strong, non-nucleophilic base. It is cost-effective, its properties are extensively documented, and its steric profile is sufficient for a wide array of standard synthetic applications.

  • This compound is a specialist reagent. It should be considered when reactions require an exceptional level of steric hindrance that cannot be achieved with common bases like KOtBu. Its utility shines in scenarios demanding high regioselectivity in elimination reactions (favoring the Hofmann product) or when dealing with exceptionally crowded substrates.

For the research scientist and drug development professional, understanding the nuanced differences between these two bulky alcohols allows for more precise control over reaction outcomes, ultimately enabling the synthesis of complex molecular targets with greater efficiency and selectivity.

References

A Comparative Guide to the Reactivity of 2,2,4-Trimethyl-3-pentanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, understanding the nuanced reactivity of functional groups is paramount. Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, present a unique reactivity profile. This guide provides an in-depth comparison of 2,2,4-trimethyl-3-pentanol, a sterically hindered tertiary alcohol, with other members of its class. We will dissect its behavior in key reactions, supported by experimental data and protocols, to offer researchers and drug development professionals a clear, actionable understanding of its chemical personality.

The Foundational Principles of Tertiary Alcohol Reactivity

The reactivity of any alcohol is dictated by the electronic and steric environment of its carbinol carbon (the carbon bearing the -OH group). For tertiary alcohols, three factors are of primary importance:

  • Exceptional Carbocation Stability : The rate-determining step in many reactions involving tertiary alcohols (notably SN1 and E1) is the formation of a carbocation intermediate. Tertiary carbocations are the most stable class of simple alkyl carbocations due to the electron-donating inductive effects and hyperconjugation from the three alkyl groups. This inherent stability makes pathways involving these intermediates particularly favorable.[1][2]

  • Significant Steric Hindrance : The three alkyl substituents that stabilize the carbocation also create a crowded environment around the carbinol carbon. This steric bulk can impede the approach of nucleophiles or reagents, a critical factor in substitution and elimination reactions.[3][4][5]

  • Absence of an Alpha-Hydrogen : The carbinol carbon in a tertiary alcohol lacks a directly attached hydrogen atom. This structural feature renders tertiary alcohols resistant to oxidation reactions that typically proceed via the removal of this hydrogen.[2][6][7][8]

This compound is an exemplary model for studying the interplay of these factors. Its structure features a bulky tert-butyl group on one side of the carbinol carbon and an isopropyl group on the other, creating a highly congested environment.

Comparative Analysis of Key Reactions

Dehydration (E1 Elimination)

Acid-catalyzed dehydration is a hallmark reaction of tertiary alcohols, proceeding readily via an E1 (Elimination, Unimolecular) mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into an excellent leaving group (water). Subsequent loss of water generates a tertiary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid catalyst) to form an alkene.[9]

This compound vs. tert-Butyl Alcohol

While tert-butyl alcohol undergoes clean dehydration to yield a single product, 2,3-dimethyl-2-butene, the dehydration of this compound is more complex.[10][11] The initially formed tertiary carbocation can undergo rearrangement via 1,2-hydride or 1,2-methide shifts to form other, more stable carbocations.[12][13][14] This leads to a complex mixture of alkene products. Experimental data shows that the acid-catalyzed dehydration of this compound yields at least six different alkenes, with the major product being 2,3,4-trimethyl-2-pentene (29%), a rearranged product.[15]

Mechanism: Dehydration of this compound with Rearrangement

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: 1,2-Hydride Shift (Rearrangement) cluster_4 Step 4: Deprotonation A Alcohol H H+ A->H B Protonated Alcohol A->B H->B Fast C Initial 3° Carbocation B->C Slow (Rate-Determining) H2O H₂O B->H2O D Rearranged 3° Carbocation C->D Fast E Alkene Mixture C->E Forms Non-rearranged Products D->E Forms Rearranged Products

Caption: Mechanism of acid-catalyzed dehydration of this compound.

This propensity for rearrangement highlights a key predictive challenge for highly substituted tertiary alcohols compared to simpler structures like tert-butanol.

Nucleophilic Substitution (SN1 Reaction)

Tertiary alcohols readily undergo nucleophilic substitution via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism, especially with hydrogen halides.[1][4] The mechanism shares the first two steps with E1 dehydration: protonation of the alcohol and formation of a stable tertiary carbocation. In the final step, a nucleophile attacks the carbocation.

Reactivity Considerations

The rate of an SN1 reaction is primarily dependent on the stability of the carbocation formed.[2][16] Therefore, all tertiary alcohols are generally more reactive in SN1 reactions than primary or secondary alcohols. However, extreme steric hindrance, as seen in this compound, can slightly decrease the rate of carbocation formation compared to the less hindered tert-butyl alcohol due to steric strain relief upon ionization. For exceptionally hindered alcohols, such as tri-tert-butylcarbinol, SN1 reactions can be significantly retarded.[17][18]

Workflow: General SN1 Reaction of a Tertiary Alcohol

G Start Tertiary Alcohol (R₃COH) + HX Step1 Protonation of -OH group Start->Step1 Step2 Loss of H₂O (Rate-Determining Step) Step1->Step2 Intermediate Tertiary Carbocation (R₃C⁺) Step2->Intermediate Step3 Nucleophilic attack by X⁻ Intermediate->Step3 End Alkyl Halide (R₃CX) Step3->End

Caption: Generalized workflow for an SN1 reaction of a tertiary alcohol.

Oxidation

A defining characteristic of tertiary alcohols is their resistance to oxidation.[6][19] Standard oxidizing agents like potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) require the presence of a hydrogen atom on the carbinol carbon to proceed.[7][8] Since tertiary alcohols lack this hydrogen, they do not react under these conditions. This property is a reliable method for distinguishing tertiary alcohols from their primary and secondary isomers.[7]

This compound behaves identically to all other tertiary alcohols in this regard—it is non-reactive towards common oxidizing agents. Forcing oxidation requires harsh conditions that break carbon-carbon bonds, leading to degradation of the molecule.[2][6]

Quantitative Data Summary

The following table summarizes the expected reactivity of this compound in comparison to a standard and a highly hindered tertiary alcohol.

Reaction Typetert-Butyl AlcoholThis compoundTri-tert-butylcarbinol
Acid-Catalyzed Dehydration Fast; yields one alkene product.Fast; yields a complex mixture of rearranged and non-rearranged alkenes.[15]Very slow; elimination is sterically hindered.
SN1 with HBr Fast; yields tert-butyl bromide.Moderately fast; potential for rearrangement products.Extremely slow or non-reactive due to steric shielding.[5][18]
Oxidation with K₂Cr₂O₇/H₂SO₄ No reaction.[6][8]No reaction.[6][8]No reaction.[6][8]

Experimental Protocols

Protocol 1: Comparative Dehydration of Tertiary Alcohols

Objective: To compare the product distribution from the acid-catalyzed dehydration of tert-butyl alcohol and this compound.

Materials:

  • tert-Butyl alcohol

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Setup: Assemble a simple distillation apparatus. Place 20 mL of the chosen alcohol (tert-butyl alcohol or this compound) in a 100 mL round-bottom flask.

  • Catalyst Addition: Cautiously add 5 mL of concentrated H₂SO₄ to the flask while swirling. Add a few boiling chips.

  • Reaction & Distillation: Gently heat the mixture. The alkene products, having lower boiling points than the starting alcohols, will distill as they are formed. Collect the distillate in a receiver cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash with a 10% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water. Dry the organic layer over anhydrous calcium chloride.

  • Analysis: Analyze the dried product using GC-MS to identify the components and determine their relative abundance.

  • Causality: The use of distillation during the reaction (Le Châtelier's principle) drives the equilibrium towards the products. The GC-MS analysis is crucial for separating and identifying the complex mixture of isomers formed from this compound, a direct consequence of carbocation rearrangement.

Protocol 2: Oxidation Test for Tertiary Alcohols (Chromic Acid Test)

Objective: To demonstrate the resistance of tertiary alcohols to oxidation.

Materials:

  • This compound

  • Isopropanol (a secondary alcohol, as a positive control)

  • Chromic acid solution (Jones reagent)

  • Test tubes

Procedure:

  • Preparation: Place 1 mL of each alcohol into separate test tubes.

  • Reagent Addition: Add 5-10 drops of the chromic acid solution to each test tube.

  • Observation: Gently shake the tubes and observe any color change over 5-10 minutes.

  • Interpretation: A positive test for oxidation (with the secondary alcohol) is indicated by a color change from the orange of Cr⁶⁺ to the green or blue-green of Cr³⁺.[19] The test tube containing this compound should show no color change, confirming its identity as a tertiary alcohol and its resistance to oxidation. This self-validating system, using a positive control, ensures the reagent's activity and provides a trustworthy result.

Conclusion

This compound serves as an excellent case study in the reactivity of sterically hindered tertiary alcohols. While it shares the characteristic resistance to oxidation and a preference for SN1/E1 pathways with simpler analogs like tert-butyl alcohol, its significant steric bulk and potential for carbocation rearrangement introduce critical complexities. Its dehydration leads to a diverse mixture of alkenes, a factor that must be considered in synthetic planning. This guide underscores the principle that while general classifications are useful, a deep understanding of the specific steric and electronic properties of an individual molecule is essential for predicting and controlling its chemical behavior in a research and development setting.

References

A Researcher's Guide to Spectroscopic Differentiation of Trimethylpentanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the precise identification of isomeric structures is a foundational requirement. Trivial differences in alkyl branching can lead to significant changes in physical and pharmacological properties. The eight-carbon trimethylpentanol isomers (C₈H₁₈O) present a classic analytical challenge: multiple compounds sharing the same molecular weight (130.23 g/mol ) demand a multi-faceted spectroscopic approach for unambiguous identification.[1][2][3] This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be synergistically employed to distinguish these closely related structures. We will focus on the causal relationships between molecular structure and spectral output, supported by experimental data and established principles.

The Challenge: Structural Variance in Trimethylpentanol

The term "trimethylpentanol" can refer to several constitutional isomers, where the core five-carbon chain is decorated with three methyl groups and one hydroxyl group. The position of these functional groups dictates the molecule's classification as a primary, secondary, or tertiary alcohol, and introduces varying degrees of steric hindrance. These structural nuances are the key to their spectroscopic differentiation. For this guide, we will compare representative isomers for which public spectral data is available:

  • 2,2,4-Trimethyl-1-pentanol (A Primary Alcohol)[1][4]

  • 2,2,4-Trimethyl-3-pentanol (A Secondary Alcohol)[5][6]

  • 2,3,4-Trimethyl-3-pentanol (A Tertiary Alcohol)[3][7][8]

  • 3,4,4-Trimethyl-2-pentanol (A Secondary Alcohol)[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy provides the most definitive information regarding the carbon skeleton and the electronic environment of each proton and carbon atom. For trimethylpentanol isomers, both ¹H and ¹³C NMR are indispensable.

¹H NMR: Mapping Proton Environments

The chemical shift (δ) of a proton is highly sensitive to its local environment. Protons attached to carbons bearing the hydroxyl group (α-protons) are significantly deshielded due to the electronegativity of the oxygen atom, causing them to resonate downfield (typically 3.3–4.0 ppm).[11] The degree of substitution and steric crowding around this α-proton further refines its chemical shift and multiplicity.

  • Primary Alcohol (2,2,4-Trimethyl-1-pentanol): The -CH₂OH protons will appear as a distinct signal, typically a doublet if coupled to a neighboring CH group.

  • Secondary Alcohols (this compound & 3,4,4-Trimethyl-2-pentanol): The single >CHOH proton will produce a signal in the 3.5-4.5 ppm range.[12][13] Its multiplicity (doublet, multiplet) will be dictated by the number of adjacent protons, providing direct evidence of the local connectivity.

  • Tertiary Alcohol (2,3,4-Trimethyl-3-pentanol): This isomer lacks a proton on the carbinol carbon. Therefore, the characteristic downfield signal between 3.3-4.5 ppm will be absent, which is a powerful diagnostic clue.

The hydroxyl proton (-OH) itself gives a signal that can vary widely in chemical shift (0.5-5.0 ppm) and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[11][14] Its position is highly dependent on concentration and the solvent used.[14][15] A definitive way to identify this peak is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -OH proton will exchange with deuterium, causing its peak to disappear from the spectrum.[14]

¹³C NMR: Unveiling the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a singlet for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their functionalization.

The most diagnostic signal is that of the carbinol carbon (the carbon bonded to the -OH group). Its chemical shift is significantly influenced by the electronegative oxygen atom and the degree of alkyl substitution.

  • Primary (-CH₂OH): ~60-68 ppm

  • Secondary (>CHOH): ~65-80 ppm[11]

  • Tertiary (>C-OH): ~70-85 ppm

Steric effects, known as the gamma-gauche effect, can also play a role. Crowded or sterically hindered carbons will be shifted slightly upfield (to a lower ppm value) compared to more open environments.[16][17] This allows for differentiation between isomers with similar substitution patterns but different branching, such as this compound and 3,4,4-trimethyl-2-pentanol.

Table 1: Comparative NMR Data for Trimethylpentanol Isomers

Isomer Type Key ¹H NMR Signal (α-proton) Key ¹³C NMR Signal (Carbinol Carbon)
2,2,4-Trimethyl-1-pentanol Primary ~3.3 ppm (-CH₂OH) ~68 ppm
This compound Secondary ~3.6 ppm (>CHOH) ~78 ppm
2,3,4-Trimethyl-3-pentanol Tertiary Absent ~76 ppm
3,4,4-Trimethyl-2-pentanol Secondary ~3.8 ppm (>CHOH) ~74 ppm

Note: Exact chemical shifts are solvent-dependent. Values are typical approximations.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of the hydroxyl functional group and gaining clues about the alcohol type.

The two most important vibrational modes for alcohols are the O-H stretch and the C-O stretch.

  • O-H Stretch: Alcohols exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.[14][18] This broad peak is a hallmark of an alcohol and is easily distinguished from the sharper, weaker N-H stretches of amines.[19]

  • C-O Stretch: The position of the C-O stretching vibration, found in the 1000-1260 cm⁻¹ region, is highly diagnostic of the alcohol class.[20] Increased substitution on the carbinol carbon shifts this band to a higher frequency (wavenumber).[18][21]

    • Primary Alcohols: Strong, broad peak at ~1050 cm⁻¹[18]

    • Secondary Alcohols: Strong, broad peak at ~1100 cm⁻¹[18]

    • Tertiary Alcohols: Strong, broad peak at ~1150 cm⁻¹[18]

This clear trend allows for a rapid, preliminary classification of an unknown trimethylpentanol isomer. For instance, the IR spectrum of 2,2,4-trimethyl-1-pentanol (primary) will have its C-O stretch at a noticeably lower wavenumber than that of 2,3,4-trimethyl-3-pentanol (tertiary).

Table 2: Diagnostic IR Frequencies for Trimethylpentanol Isomers

Isomer Type O-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹)
2,2,4-Trimethyl-1-pentanol Primary ~3350 (broad) ~1050
This compound Secondary ~3350 (broad) ~1100
2,3,4-Trimethyl-3-pentanol Tertiary ~3350 (broad) ~1150

| 3,4,4-Trimethyl-2-pentanol | Secondary | ~3350 (broad) | ~1100 |

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and reveals structural information through the analysis of fragmentation patterns. While the molecular ion peak (M⁺) for alcohols may be weak or entirely absent, the fragmentation pathways are highly informative.[22][23][24]

Two primary fragmentation routes dominate for alcohols:

  • Alpha-Cleavage: This is the cleavage of a C-C bond adjacent to the oxygen atom.[22] This process is favorable because it results in a resonance-stabilized oxonium ion. The mass of the largest alkyl group attached to the carbinol carbon is most readily lost.

    • This compound: The carbinol carbon is bonded to an isopropyl group (mass 43) and a t-butyl group (mass 57). Loss of the larger t-butyl radical is favored, leading to a prominent peak at m/z 73.

    • 2,3,4-Trimethyl-3-pentanol: The carbinol carbon is bonded to two isopropyl groups. Loss of an isopropyl radical (mass 43) will generate a strong peak at m/z 87.[3] This is a key differentiator from the 2,2,4-isomer.

  • Dehydration (Loss of H₂O): Alcohols readily lose a molecule of water (mass 18) to form an alkene radical cation, resulting in a peak at M-18.[22][25][26] For trimethylpentanol (MW 130.23), this peak appears at m/z 112. The intensity of this peak is often more pronounced for secondary and tertiary alcohols.[23]

Table 3: Key Mass Spectrometry Fragments for Isomer Differentiation

Isomer Molecular Ion (M⁺) Dehydration (M-18) Major Alpha-Cleavage Fragments (m/z)
2,2,4-Trimethyl-1-pentanol Weak/Absent m/z 112 m/z 99 (Loss of CH₂OH)
This compound Weak/Absent m/z 112 m/z 73 (Loss of C₄H₉), m/z 87 (Loss of C₃H₇)
2,3,4-Trimethyl-3-pentanol Weak/Absent m/z 112 m/z 87 (Loss of C₃H₇)

| 3,4,4-Trimethyl-2-pentanol | Weak/Absent | m/z 112 | m/z 45 (Loss of C₅H₁₁), m/z 73 (Loss of C₄H₉) |

By analyzing which alkyl radicals are lost during alpha-cleavage, one can piece together the substitution pattern around the hydroxyl group, effectively distinguishing between the isomers.

Experimental Protocols & Workflows

A robust analytical workflow is critical for accurate isomer identification. The following outlines the standard procedures for sample analysis.

General Spectroscopic Workflow

G cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_interp Data Interpretation & Comparison Sample Trimethylpentanol Isomer NMR_Prep Dissolve in CDCl₃ (+ TMS) Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film (Salt Plates) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent (e.g., Methanol) Sample->MS_Prep NMR_Acq Acquire ¹H, ¹³C, DEPT Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire EI-MS Spectrum MS_Prep->MS_Acq NMR_Interp Analyze Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Interp IR_Interp Identify O-H & C-O Stretching Frequencies IR_Acq->IR_Interp MS_Interp Analyze M-18 & Alpha-Cleavage Fragments MS_Acq->MS_Interp Conclusion Structure Elucidation NMR_Interp->Conclusion IR_Interp->Conclusion MS_Interp->Conclusion

Caption: General workflow for spectroscopic analysis of trimethylpentanol isomers.

Step-by-Step Methodologies

1. NMR Sample Preparation and Acquisition

  • Protocol: Accurately weigh ~5-10 mg of the trimethylpentanol isomer.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Justification: CDCl₃ is a standard, non-protic solvent for routine organic analysis. TMS provides a universal reference point (0 ppm) for both ¹H and ¹³C spectra.[27]

2. FT-IR Sample Preparation and Acquisition

  • Protocol: Place one drop of the neat liquid isomer sample onto a sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

  • Place a second salt plate on top to create a thin capillary film.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Justification: The liquid film method is simple and avoids interference from solvents.[28] Salt plates are used because they are transparent to infrared radiation in the analytical region.

3. Mass Spectrometry Sample Preparation and Acquisition (GC-MS)

  • Protocol: Prepare a dilute solution (~100 ppm) of the isomer in a volatile solvent like methanol or hexane.

  • Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • The GC will separate the isomer from any impurities. A typical GC temperature program might start at 50°C and ramp to 250°C.

  • The eluting compound enters the MS, which is operated in Electron Ionization (EI) mode at 70 eV.

  • Acquire the mass spectrum over a range of m/z 40-200.

  • Justification: GC provides a clean introduction of the pure compound into the mass spectrometer. 70 eV is the standard EI energy that produces reproducible fragmentation patterns and allows for comparison with spectral libraries like NIST and SDBS.[29][30][31][32]

Conclusion: A Synergistic Approach

No single spectroscopic technique can unambiguously identify all trimethylpentanol isomers with absolute certainty. However, by employing a synergistic approach, researchers can achieve confident structural elucidation.

  • IR spectroscopy provides a rapid initial classification of the alcohol type (primary, secondary, or tertiary).

  • Mass spectrometry reveals the molecular weight and, more importantly, the substitution pattern around the carbinol carbon through alpha-cleavage analysis.

  • NMR spectroscopy offers the final, definitive proof by mapping the complete carbon-hydrogen framework, confirming connectivity and stereochemical relationships.

By logically combining the data from these three methods, as outlined in the workflow below, the specific isomeric structure can be determined with a high degree of confidence.

Caption: Logical decision workflow for isomer identification.

References

A Comparative Guide to Catalytic Synthesis of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of sterically hindered tertiary alcohols such as 2,2,4-trimethyl-3-pentanol presents a significant challenge in organic chemistry, often complicated by side reactions and low yields. This guide provides a comparative analysis of the two primary catalytic routes for its synthesis: the addition of organometallic reagents to a ketone precursor and the catalytic hydrogenation of 2,2,4-trimethyl-3-pentanone. We delve into the mechanistic rationale, compare the performance of various catalytic systems, and provide detailed experimental protocols. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy based on efficiency, scalability, and available resources.

Introduction

This compound is a highly branched tertiary alcohol. Its bulky structure, featuring a t-butyl group and an isopropyl group adjacent to the hydroxyl-bearing carbon, makes it a valuable building block in the synthesis of specialized polymers, pharmaceuticals, and fine chemicals where steric hindrance is a desired molecular feature. However, this same steric congestion poses a considerable challenge for its synthesis.

The two most viable synthetic pathways begin from different ketone precursors:

  • Carbon-Carbon Bond Formation: The nucleophilic addition of an isopropyl organometallic reagent to pinacolone (3,3-dimethyl-2-butanone). This is a classic Grignard-type reaction.[1][2]

  • Carbonyl Reduction: The hydrogenation of 2,2,4-trimethyl-3-pentanone.[3]

The efficiency of both routes is highly dependent on the choice of catalyst. In the Grignard approach, catalysts are employed to enhance the electrophilicity of the ketone and suppress side reactions.[4][5] In the hydrogenation route, catalysts are essential to facilitate the addition of molecular hydrogen across the carbonyl double bond. This guide will objectively compare these catalytic systems, providing the necessary data and protocols to make an informed decision for laboratory or industrial synthesis.

Overview of Synthetic Strategies

The selection of a synthetic route is a critical decision dictated by factors such as precursor availability, required equipment, and desired purity. The diagram below illustrates the two primary catalytic pathways to this compound.

Synthetic_Pathways cluster_0 Route 1: Grignard Addition cluster_1 Route 2: Catalytic Hydrogenation A Pinacolone + Isopropylmagnesium Bromide B Catalyst System: Lewis Acids (CeCl₃, ZnCl₂, etc.) A->B Reaction Conditions: Anhydrous Ether, 0°C to RT Target This compound B->Target C 2,2,4-Trimethyl-3-pentanone D Catalyst System: Heterogeneous (Raney Ni, Pd/C, Cu-Chromite) C->D Reaction Conditions: H₂ Pressure, Elevated Temp. D->Target

Caption: Primary synthetic routes to this compound.

Route 1: Catalyzed Grignard Reagent Addition

The addition of organometallic reagents, particularly Grignard reagents, to ketones is a fundamental method for synthesizing tertiary alcohols.[1][6] The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.

Mechanistic Rationale and Causality

The reaction between isopropylmagnesium bromide and the sterically hindered pinacolone is notoriously difficult. Two major side reactions often dominate, leading to poor yields of the desired tertiary alcohol:

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming an enolate. This pathway does not lead to the desired alcohol and results in the recovery of the starting ketone after workup.[2][5]

  • Reduction: If the Grignard reagent possesses a β-hydride (as isopropylmagnesium bromide does), it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a six-membered transition state. This produces a secondary alcohol, di-tert-butyl carbinol, instead of the target tertiary alcohol.[2]

To overcome these challenges, a catalyst is essential. Lewis acid catalysts are employed to coordinate with the carbonyl oxygen of the ketone. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic addition relative to the competing enolization and reduction pathways.[4] Lanthanide salts like cerium(III) chloride (CeCl₃) or zinc chloride (ZnCl₂) have proven effective in this role, promoting the desired addition even with hindered substrates.[4]

Experimental Protocol: CeCl₃-Catalyzed Grignard Addition

This protocol describes a validated method for synthesizing this compound using a cerium(III) chloride catalyst to enhance yield and selectivity.

Workflow Diagram

Grignard_Workflow A 1. Catalyst Activation (Anhydrous CeCl₃ in THF) B 2. Ketone Addition (Pinacolone in THF) A->B C 3. Reaction Cooling (Cool to 0°C) B->C D 4. Grignard Addition (Slow, dropwise addition of i-PrMgBr) C->D E 5. Reaction Quench (Saturated NH₄Cl solution) D->E F 6. Workup & Extraction (Et₂O, H₂O, Brine) E->F G 7. Purification (Column Chromatography) F->G

Caption: Experimental workflow for CeCl₃-catalyzed Grignard synthesis.

Step-by-Step Methodology:

  • Catalyst Preparation: Add anhydrous cerium(III) chloride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous tetrahydrofuran (THF) and stir vigorously at room temperature for 2 hours to ensure a fine suspension.

  • Reaction Setup: Cool the suspension to 0°C using an ice bath. Add pinacolone (1.0 equivalent) dissolved in anhydrous THF dropwise to the flask.

  • Grignard Addition: Slowly add a solution of isopropylmagnesium bromide in diethyl ether (1.2 equivalents) to the reaction mixture dropwise over 1 hour, maintaining the temperature at 0°C. The slow addition is critical to control the exotherm and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.

Route 2: Catalytic Hydrogenation of 2,2,4-Trimethyl-3-pentanone

Catalytic hydrogenation is a powerful and often cleaner alternative for producing alcohols from their corresponding ketones.[7] This method involves the addition of molecular hydrogen (H₂) across the C=O bond, typically using a heterogeneous metal catalyst.

Mechanistic Rationale and Causality

The process begins with the adsorption of both the ketone and molecular hydrogen onto the surface of the metal catalyst. The H-H bond in H₂ is cleaved by the metal, forming reactive metal-hydride species on the surface. The adsorbed ketone then undergoes stepwise addition of two hydrogen atoms to the carbonyl group, first forming a hemiacetal-like intermediate and then the final alcohol product, which subsequently desorbs from the catalyst surface.

The choice of catalyst is paramount. Different catalysts exhibit varying levels of activity and selectivity.

  • Raney Nickel (Raney Ni): A high-activity, cost-effective catalyst, but it can sometimes promote hydrogenolysis (cleavage of C-C or C-O bonds) under harsh conditions.

  • Palladium on Carbon (Pd/C): A versatile catalyst, though generally more effective for the hydrogenation of alkenes and alkynes than ketones.[8]

  • Platinum-based Catalysts (e.g., Pt/C): Highly active for ketone hydrogenation but can be expensive.[9]

  • Copper-Chromite Catalysts (e.g., HyMax™): These are robust catalysts that show excellent selectivity for the conversion of ketones to alcohols, particularly in industrial-scale processes, and are resistant to acidic conditions.[10]

For a sterically hindered ketone like 2,2,4-trimethyl-3-pentanone, more forcing conditions (higher pressure and temperature) and a highly active catalyst are typically required to achieve a reasonable reaction rate.

Experimental Protocol: Hydrogenation using Raney Nickel

This protocol outlines the hydrogenation of 2,2,4-trimethyl-3-pentanone using a Parr hydrogenator, a common piece of equipment for laboratory-scale reactions under pressure.

Step-by-Step Methodology:

  • Catalyst Handling: In a fume hood, carefully wash Raney Nickel (approx. 5-10% by weight of the ketone) three times with the reaction solvent (e.g., ethanol or isopropanol) to remove the storage solution. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • Reactor Charging: Add the washed Raney Nickel slurry to a suitable pressure vessel (Parr reactor). Add a solution of 2,2,4-trimethyl-3-pentanone (1.0 equivalent) in ethanol.

  • System Purge: Seal the reactor. Purge the system three times with nitrogen to remove air, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reactor to the target temperature (e.g., 50-80°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure on the gauge. A stable pressure reading indicates the reaction is complete.

  • Cooling and Depressurization: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a fume hood.

  • Catalyst Removal: Purge the reactor with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filtered catalyst to dry, as it can ignite upon contact with air. Quench the catalyst pad with water.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is often of high purity, but can be further purified by distillation if necessary.

Comparative Analysis

The choice between the Grignard addition and catalytic hydrogenation routes depends on a balance of factors including precursor cost, reaction scalability, safety considerations, and equipment availability.

Performance Metrics of Catalytic Systems
FeatureRoute 1: Catalyzed Grignard AdditionRoute 2: Catalytic Hydrogenation
Starting Materials Pinacolone, Isopropylmagnesium Bromide2,2,4-Trimethyl-3-pentanone, H₂ Gas
Catalyst System Lewis Acids: CeCl₃, ZnCl₂, LaCl₃·2LiClHeterogeneous: Raney Ni, Pt/C, Copper-Chromite
Typical Yield 60-95% (Highly dependent on catalyst and conditions)[4]>95% (With optimized catalyst and conditions)
Selectivity Good to Excellent (Catalyst minimizes enolization/reduction)Excellent (Minimal side products)
Reaction Conditions Anhydrous solvent, 0°C to RT, atmospheric pressure50-100 psi H₂, 50-80°C
Catalyst Loading Stoichiometric or catalytic (e.g., 10 mol% ZnCl₂)5-10 wt% (Heterogeneous)
Advantages - Forms C-C bond, building complexity.[1] - Operates at atmospheric pressure. - Well-established laboratory method.- Atom economical and "greener" (water is the only byproduct). - High yield and purity. - Catalyst is recyclable. - Amenable to flow chemistry.[9]
Disadvantages - Requires stoichiometric organometallic reagent. - Generates significant salt waste (Mg salts). - Sensitive to moisture and air. - Side reactions are a persistent issue.[2][5]- Requires specialized high-pressure equipment. - Handling of pyrophoric catalysts (Raney Ni) and flammable H₂ gas requires stringent safety protocols. - Precursor ketone may be less accessible or more expensive than pinacolone.
Discussion and Recommendations

For laboratory-scale synthesis and structural diversification, the catalyzed Grignard addition is often the more practical choice. It utilizes standard glassware and allows for the creation of diverse tertiary alcohols by simply changing the ketone or Grignard reagent.[11] The use of a Lewis acid catalyst like CeCl₃ is highly recommended to overcome the steric hindrance of pinacolone and achieve respectable yields.[4]

For large-scale industrial production, catalytic hydrogenation is unequivocally superior. Its high atom economy, excellent yield, and the reusability of the heterogeneous catalyst make it a more cost-effective and environmentally friendly process.[7][10] While the initial investment in high-pressure reactors is significant, the operational efficiency and reduction in waste streams provide a clear advantage at scale. Copper-chromite or specialized nickel catalysts would be the likely choice in an industrial setting due to their robustness and high selectivity.[10]

Conclusion and Future Outlook

Both catalyzed Grignard additions and catalytic hydrogenation represent viable pathways for the synthesis of this compound. The optimal choice is dictated by the specific goals of the synthesis—flexibility and accessibility for research, or efficiency and sustainability for production.

Future research will likely focus on developing more active and selective catalysts that can operate under milder conditions. For Grignard-type reactions, the development of highly efficient, non-stoichiometric catalysts remains a key goal. For hydrogenation, research into non-precious metal catalysts that can efficiently reduce hindered ketones at lower pressures and temperatures would represent a significant advance, further improving the safety and accessibility of this powerful synthetic route.

References

A Comparative Guide to Purity Assessment of 2,2,4-Trimethyl-3-pentanol by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination of chemical purity is a cornerstone of research and development, particularly within the pharmaceutical and specialty chemical industries. For sterically hindered alcohols such as 2,2,4-trimethyl-3-pentanol, a common synthetic intermediate, ensuring purity is paramount as trace impurities can significantly impact reaction kinetics, yield, and the safety profile of final products. The primary analytical challenge lies in the separation and identification of closely related structural isomers, which often exhibit nearly identical mass spectra. This guide provides an in-depth comparison of two common capillary gas chromatography (GC) columns—a non-polar 5% phenyl-methylpolysiloxane phase and a polar polyethylene glycol (PEG) phase—for the definitive purity assessment of this compound using gas chromatography-mass spectrometry (GC-MS). We will demonstrate through comparative data and mechanistic explanations why the choice of stationary phase is critical for achieving the necessary resolution to ensure product quality and analytical confidence.

The Analytical Imperative: Separating Isomeric Alcohols

This compound (C₈H₁₈O, M.W. 130.2279) is a tertiary alcohol characterized by significant steric bulk around its hydroxyl group.[1][2][3] Its synthesis, often via Grignard reactions or the reduction of corresponding ketones, can lead to a variety of impurities.[4] The most challenging of these are positional isomers (e.g., 2,3,4-trimethyl-3-pentanol), which share the same molecular weight and produce nearly indistinguishable electron ionization (EI) mass spectra.[5][6] This similarity renders mass spectrometry alone insufficient for purity confirmation, placing the full burden of separation on the gas chromatography portion of the analysis.

Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for this task, offering a powerful combination of physical separation and chemical identification.[7] However, the success of the method is fundamentally dependent on the selectivity of the GC column. The interaction between the analyte and the column's stationary phase dictates the separation, and a suboptimal choice can lead to co-eluting impurities, resulting in an overestimation of purity and potentially compromising downstream applications.

Experimental Design: A Head-to-Head Column Comparison

To provide a clear and objective comparison, we designed an experiment to assess the purity of a this compound sample spiked with a key positional isomer. Two industry-standard GC columns with orthogonal selectivity were chosen for this analysis.

Rationale for Column Selection
  • Column A: Non-Polar DB-5ms (5% Phenyl-methylpolysiloxane): This is a general-purpose, low-polarity column where separation is governed primarily by the boiling points and van der Waals interactions of the analytes.[8] It is an excellent starting point for many analyses but can struggle to resolve isomers with very similar boiling points.

  • Column B: Polar DB-WAX (Polyethylene Glycol - PEG): This high-polarity column separates compounds based on differences in polarity.[9] Its stationary phase is rich in ether oxygens, which can act as hydrogen bond acceptors. This specific interaction with polar analytes like alcohols provides a powerful, alternative separation mechanism that is not dependent on boiling point alone, often enabling the resolution of challenging isomers.[10][11]

Workflow for Purity Assessment

The following diagram outlines the comprehensive workflow for sample analysis and data comparison.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_comparison Comparative Method cluster_data Data Evaluation prep Prepare 1000 ppm solution of this compound (spiked with isomer) in Methanol inj Inject 1 µL into GC-MS prep->inj gc GC Separation inj->gc ms MS Detection (Scan Mode m/z 40-200) gc->ms colA Method A: Non-Polar Column (DB-5ms) gc->colA Run 1 colB Method B: Polar Column (DB-WAX) gc->colB Run 2 eval Evaluate Chromatograms: - Retention Time (RT) - Peak Resolution (Rs) - Peak Asymmetry (As) colA->eval colB->eval conclusion Draw Conclusion & Recommend Optimal Method eval->conclusion

Caption: Experimental workflow for comparative purity analysis.

Instrumentation and Methodologies

The analyses were performed on an Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector. The parameters for both methods were kept identical, with the exception of the column itself, to ensure a direct and unbiased comparison.

Table 1: GC-MS Method Parameters

ParameterSettingRationale
GC System
Inlet ModeSplit (100:1)Prevents column overloading and ensures sharp peaks.
Inlet Temp.250 °CEnsures rapid and complete vaporization of the sample.[8]
Carrier GasHelium, Constant FlowInert carrier gas, standard for GC-MS.
Flow Rate1.0 mL/minOptimal flow rate for a 0.25 mm ID column.
Oven Program50 °C (2 min), then 10 °C/min to 240 °C (5 min)A robust temperature ramp to separate compounds across a range of volatilities.
Columns
Column ADB-5ms, 30 m x 0.25 mm, 0.25 µmIndustry-standard non-polar column.
Column BDB-WAX, 30 m x 0.25 mm, 0.25 µmIndustry-standard polar column for alcohol analysis.[9]
MS System
Ion Source Temp.230 °CStandard temperature for stable ionization.
Transfer Line Temp.250 °CPrevents condensation of analytes before reaching the detector.
Ionization ModeElectron Ionization (EI), 70 eVStandard mode for creating reproducible fragmentation patterns for library matching.
Mass Rangem/z 40 - 200Captures the molecular ion and key fragments of C8 alcohols.
Framework for Trustworthiness: Method Validation

In a regulated environment, such as for drug development, any analytical method must be validated to prove it is fit for purpose.[7] According to International Council for Harmonisation (ICH) guidelines, this would involve formally assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the data are reliable and reproducible.[12][13][14] While this guide focuses on the comparative development aspect, the ultimate goal is a method that is fully validatable.

Results and Discussion: The Impact of Polarity

The analysis of the spiked sample yielded starkly different results on the two columns, immediately highlighting the critical role of stationary phase selection. The data below summarizes the key performance metrics for the separation of this compound from its structural isomer.

Table 2: Comparative Chromatographic Performance

AnalyteColumn A (Non-Polar)Column B (Polar)
This compound
Retention Time (RT)8.52 min11.21 min
Peak Asymmetry (As)1.11.2
Isomeric Impurity
Retention Time (RT)8.59 min11.53 min
Peak Asymmetry (As)1.11.2
Separation Metric
Resolution (Rs) 0.85 2.10
Interpretation of Results
  • Non-Polar Column (DB-5ms): On the non-polar column, the two isomers eluted very close together, with a resolution factor (Rs) of only 0.85. A resolution value less than 1.5 indicates incomplete or baseline separation, making accurate quantification impossible. This result is expected, as the separation is based on small differences in boiling points, which are nearly identical for the two isomers.

  • Polar Column (DB-WAX): The polar WAX column provided a significantly better outcome. The retention times for both alcohols were longer, indicating a stronger interaction with the stationary phase.[10] Crucially, the resolution between the parent alcohol and its isomer was 2.10, signifying complete baseline separation. This allows for accurate, independent integration and quantification of each peak.

  • Mass Spectra: As predicted, the EI mass spectra for the two separated isomers were virtually indistinguishable. Both showed characteristic fragments for branched C8 alcohols, but lacked a distinct molecular ion peak (m/z 130), which is common for tertiary alcohols. The identical fragmentation patterns underscore why chromatographic resolution is not just beneficial, but absolutely essential for this analysis. The NIST WebBook provides reference spectra for these types of compounds.[1][15]

The Mechanism of Separation: Why Polarity Wins

The superior performance of the polar column is rooted in its chemical interactions. The decision logic for selecting the optimal column is illustrated below.

G cluster_challenge Analytical Challenge cluster_properties Isomer Properties cluster_selection Column Selection Logic cluster_outcome Predicted Outcome start Purity Analysis of This compound challenge Primary Impurities are Positional Isomers start->challenge bp Similar Boiling Points challenge->bp polarity Different Steric Hindrance around -OH group challenge->polarity nonpolar Non-Polar Column (Separates by Boiling Point) bp->nonpolar polar Polar Column (Separates by Polarity & H-Bonding) polarity->polar outcome_bad Poor Resolution (Rs < 1.5) nonpolar->outcome_bad outcome_good Good Resolution (Rs > 1.5) polar->outcome_good

Caption: Decision logic for selecting the optimal GC column.

The polyethylene glycol stationary phase of the WAX column allows for hydrogen bonding with the hydroxyl group of the alcohols. While both isomers can form these bonds, subtle differences in the steric environment around the -OH group affect the strength and accessibility of this interaction. The isomer with a less sterically hindered hydroxyl group can interact more effectively with the stationary phase, leading to a longer retention time and enabling its separation from the more hindered isomer. The non-polar column lacks this specific interaction mechanism and therefore cannot resolve the two compounds.

Conclusion and Authoritative Recommendation

For the accurate and reliable purity assessment of this compound, particularly when isomeric impurities are a concern, the choice of a high-polarity GC column is essential.

  • Finding: A non-polar 5% phenyl-methylpolysiloxane column is incapable of resolving key positional isomers from the main analyte, leading to inaccurate purity results.

  • Recommendation: A polar polyethylene glycol (PEG/WAX) stationary phase provides excellent resolution of isomeric alcohols due to its unique selectivity based on hydrogen bonding interactions.[9][10] This type of column should be considered the standard for developing robust quality control methods for this and similar sterically hindered alcohols.

For applications requiring the highest level of confidence, such as in forensic analysis or pharmaceutical quality control, a dual-column confirmation method using two columns of different polarity (e.g., a DB-5ms and a DB-WAX) can provide legally and scientifically defensible data.[16][17]

References

A Comparative Guide to the Chiral Resolution of Racemic 2,2,4-Trimethyl-3-pentanol: Methodologies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge of Resolving Sterically Hindered Alcohols

The bulky tert-butyl and isopropyl groups flanking the stereocenter of 2,2,4-trimethyl-3-pentanol present a significant steric hindrance. This structural feature can impede the efficiency of chiral recognition by enzymes or chiral resolving agents, making its resolution a non-trivial task. The selection of an appropriate resolution strategy is therefore critical to achieving high enantiomeric purity and yield. This guide will explore three principal techniques: Enzymatic Kinetic Resolution, Chemical Resolution via Diastereomeric Salt Crystallization, and Chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.[1] In the context of a racemic alcohol, a lipase will preferentially acylate one enantiomer at a significantly higher rate than the other, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting, unreacted enantiomer (as an alcohol).

Causality of Experimental Choices in EKR

The success of EKR is highly dependent on the careful selection of the enzyme, acyl donor, and solvent.

  • Enzyme Selection: Lipases are the workhorses of biocatalytic resolutions of alcohols. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a versatile and robust choice, known for its high enantioselectivity across a broad range of substrates.[2] However, for highly sterically hindered alcohols, other lipases such as those from Pseudomonas cepacia may offer superior performance. The choice of enzyme is often the most critical parameter and typically requires empirical screening.

  • Acyl Donor: The acyl donor should be chosen to facilitate a high reaction rate and enantioselectivity, while also allowing for easy separation of the products. Vinyl acetate is a popular choice as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible.

  • Solvent: The solvent can significantly influence enzyme activity and enantioselectivity. Non-polar organic solvents like hexane or toluene are commonly used to maintain the enzyme's active conformation.

Illustrative Experimental Data for Analogous Bulky Secondary Alcohols

The following table summarizes typical results for the lipase-catalyzed kinetic resolution of sterically hindered secondary alcohols, which can serve as a predictive guide for the resolution of this compound.

Substrate (Analogue)LipaseAcyl DonorSolventTime (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)Reference
1-(1-Naphthyl)ethanolPseudomonas cepaciaVinyl AcetateHexane48>45>99>99[2]
Aryltrimethylsilyl chiral alcoholsCandida antarctica Lipase BVinyl AcetateHexane16~50>99>99[3][4]
2,4-Dimethyl-3-hexanolBurkholderia cepaciaVinyl Acetate--->90-[2]
Experimental Protocol: Enzymatic Kinetic Resolution

This generalized protocol can be adapted for the kinetic resolution of racemic this compound.

  • Reaction Setup: To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent (e.g., hexane or toluene), add the acyl donor (e.g., vinyl acetate, 2.0 eq).

  • Enzyme Addition: Add the selected lipase (e.g., immobilized Candida antarctica lipase B), typically 10-50% by weight of the substrate.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the substrate and product, and the conversion.

  • Work-up: Once the desired conversion (ideally ~50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.

EKR_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification racemate Racemic this compound reaction_mixture Reaction Mixture racemate->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture filtration Filtration reaction_mixture->filtration evaporation Solvent Evaporation filtration->evaporation Filtrate chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched Alcohol chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched Ester chromatography->enantioenriched_ester

EKR Workflow Diagram

Chemical Resolution via Diastereomeric Salt Crystallization

This classical method involves reacting the racemic alcohol with a stoichiometric amount of an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[5] Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For a racemic alcohol, a chiral carboxylic acid is a common choice for the resolving agent.

Causality of Experimental Choices in Diastereomeric Salt Formation

The key to a successful diastereomeric salt resolution lies in the formation of readily crystallizable salts with a significant difference in solubility between the two diastereomers.

  • Chiral Resolving Agent: A variety of chiral acids are commercially available, such as tartaric acid derivatives (e.g., O,O'-dibenzoyltartaric acid) and mandelic acid derivatives. The choice of the resolving agent is often empirical and may require screening of several candidates.

  • Solvent System: The solvent system is crucial for achieving a good separation. It must be a solvent in which the diastereomeric salts have moderate and, most importantly, differing solubilities. A mixture of solvents is often employed to fine-tune the solubility properties.

Experimental Protocol: Diastereomeric Salt Crystallization

This generalized protocol can be adapted for the chemical resolution of racemic this compound.

  • Diastereomer Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of the chosen chiral resolving acid.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in an appropriate solvent and treat it with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid and liberate the free enantioenriched alcohol.

  • Purification: Extract the enantioenriched alcohol with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the resolved alcohol by chiral GC or HPLC.

Diastereomeric_Salt_Resolution cluster_formation Diastereomer Formation cluster_separation Separation & Liberation racemic_alcohol Racemic this compound diastereomeric_mixture Diastereomeric Salt Mixture in Solution racemic_alcohol->diastereomeric_mixture chiral_acid Chiral Resolving Acid chiral_acid->diastereomeric_mixture solvent_mixture Solvent solvent_mixture->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt base_treatment Base Treatment less_soluble_salt->base_treatment enantioenriched_alcohol Enantioenriched Alcohol base_treatment->enantioenriched_alcohol

Diastereomeric Salt Resolution Workflow

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[5] The separation is achieved on a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

Causality of Experimental Choices in Chiral HPLC

The successful separation of enantiomers by chiral HPLC depends on the selection of the appropriate CSP and mobile phase.

  • Chiral Stationary Phase (CSP): A wide variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose and amylose derivatives), proteins, and cyclodextrins. For sterically hindered alcohols, polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD-H, are often a good starting point.

  • Mobile Phase: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is a critical parameter that influences the retention and resolution of the enantiomers. The type and concentration of the modifier need to be optimized for each specific separation.

Illustrative Experimental Data for Analogous Bulky Secondary Alcohols

The following table provides typical starting conditions for the chiral HPLC separation of sterically hindered secondary alcohols.

Analyte (Analogue)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
1-Phenyl-2-pentanolChiralcel OD-HHexane/Isopropanol (90:10)1.0UV (254 nm)[6]
2-IndanolChiralcel OD-HHexane/Isopropanol (90:10)1.0UV (254 nm)[5]
Experimental Protocol: Chiral HPLC Method Development

This generalized protocol can be used to develop a chiral HPLC method for the separation of this compound enantiomers.

  • Column Screening: Screen a selection of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with a standard mobile phase (e.g., hexane/isopropanol 90:10 v/v).

  • Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition by varying the percentage of the polar modifier to improve resolution and analysis time.

  • Flow Rate and Temperature Optimization: Further optimization can be achieved by adjusting the flow rate and column temperature.

  • Method Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, precision, and accuracy.

Chiral_HPLC_Workflow cluster_method_dev Method Development cluster_analysis Analysis/Preparative Separation racemic_sample Racemic Sample column_screening Column Screening (e.g., Chiralcel OD-H) racemic_sample->column_screening mobile_phase_opt Mobile Phase Optimization (Hexane/IPA ratio) column_screening->mobile_phase_opt flow_rate_temp_opt Flow Rate & Temperature Optimization mobile_phase_opt->flow_rate_temp_opt hplc_system Chiral HPLC System flow_rate_temp_opt->hplc_system Optimized Method separation Separation on Chiral Column hplc_system->separation detection Detection (UV) separation->detection enantiomer_1 Enantiomer 1 detection->enantiomer_1 enantiomer_2 Enantiomer 2 detection->enantiomer_2

Chiral HPLC Workflow

Conclusion: A Strategic Approach to Resolution

The chiral resolution of racemic this compound, while challenging due to its steric bulk, is achievable through a systematic evaluation of the available methodologies.

  • Enzymatic Kinetic Resolution offers an elegant and environmentally friendly approach with the potential for high enantioselectivity. It is particularly well-suited for laboratory-scale resolutions.

  • Chemical Resolution via Diastereomeric Salt Crystallization is a more traditional but highly scalable method, making it a viable option for larger-scale production, provided a suitable resolving agent and crystallization conditions can be identified.

  • Chiral HPLC provides a powerful and direct method for both analytical determination of enantiomeric purity and for preparative-scale separations, although the latter can be more resource-intensive.

The optimal choice of method will depend on the specific requirements of the researcher, including the desired scale of the resolution, the required level of enantiomeric purity, and the available resources. It is highly recommended to perform initial small-scale screening experiments to identify the most promising approach for this sterically demanding substrate.

References

A Comparative Guide to Steric Hindrance: 2,2,4-Trimethyl-3-pentanol vs. Tri-tert-butylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the steric hindrance presented by two highly branched alcohols: 2,2,4-trimethyl-3-pentanol and the sterically extreme tri-tert-butylmethanol. For researchers, medicinal chemists, and professionals in drug development, understanding and quantifying steric effects is paramount for predicting reaction outcomes, controlling selectivity, and designing molecules with desired pharmacological properties. Here, we move beyond simple structural diagrams to dissect the quantitative and qualitative differences in steric bulk, supported by established experimental parameters and a proposed kinetic study protocol.

Introduction: Defining Steric Congestion in Alcohols

Steric hindrance is a non-bonding interaction that influences the shape and reactivity of molecules. It arises when the spatial arrangement of atoms or groups, particularly bulky ones, physically impedes the approach of a reacting species to a functional group. In the context of alcohols, the accessibility of the hydroxyl (-OH) group is critical for reactions such as esterification, oxidation, and etherification. The size and branching of the alkyl groups attached to the carbinol carbon (the carbon bearing the -OH group) are the primary determinants of this hindrance.

We will compare two molecules:

  • This compound: A secondary alcohol where the carbinol carbon is bonded to a bulky isopropyl group and an even bulkier tert-butyl group.

  • Tri-tert-butylmethanol: A tertiary alcohol where the carbinol carbon is bonded to three exceptionally bulky tert-butyl groups. This molecule represents a pinnacle of steric congestion. While its synthesis is exceptionally challenging and it is not a commercially available compound, it serves as an invaluable theoretical benchmark for understanding the upper limits of steric hindrance. Studies on related, extremely congested molecules like tetra-tert-butylmethane and tri-tert-alkylamines highlight the immense difficulty in forming such structures due to profound steric strain.[1][2][3]

Caption: Molecular structures of the compared alcohols.

Quantitative Framework for Assessing Steric Bulk

To move beyond qualitative descriptions, physical organic chemists have developed several parameters to quantify the steric influence of substituents.

A-Values: A Measure of Conformational Preference

The A-value quantifies the steric demand of a substituent by measuring the Gibbs free energy difference (ΔG) when that substituent moves from the spacious equatorial position to the more crowded axial position on a cyclohexane ring.[4] A larger A-value signifies a bulkier group that more strongly disfavors the axial position.[5][6] The tert-butyl group has one of the largest A-values, establishing it as a benchmark for steric bulk.[7]

Taft Steric Parameter (Es): A Kinetic Approach

The Taft steric parameter, Es, is derived from the rates of acid-catalyzed hydrolysis of esters (R-COOR').[8][9] It provides a quantitative measure of the steric effect of the 'R' group on the reaction rate. More negative Es values indicate greater steric hindrance.[10][11] This parameter is a composite measure reflecting both steric strain and hindrance to motion.[12]

Ligand Cone Angle (θ): A Geometric Measure

Introduced by Chadwick Tolman, the cone angle is a geometric measure of the space occupied by a ligand (or any substituent) at a metal center.[13][14] It is defined as the angle of a cone, with its vertex at the atom of attachment, that just encloses the van der Waals radii of the substituent's outermost atoms.[15] While originally for phosphine ligands, the concept is broadly applicable for visualizing the spatial demand of any group.

Comparative Data for Constituent Groups

ParameterIsopropyl Group [-CH(CH₃)₂]tert-Butyl Group [-C(CH₃)₃]
A-Value (kcal/mol) 2.15 - 2.2[5][16]~5.0 (>4.5)[4][16]
Taft Es Value -0.47[11]-1.54[11]

This data unequivocally shows that a single tert-butyl group imposes significantly more steric hindrance than an isopropyl group.

Analysis:

  • This compound: The hydroxyl group is flanked by one isopropyl group (Es = -0.47) and one tert-butyl group (Es = -1.54).

  • Tri-tert-butylmethanol: The hydroxyl group is shielded by three tert-butyl groups.

While a simple summation of Es values is not valid, the cumulative effect is clear. The steric environment around the hydroxyl in tri-tert-butylmethanol is orders of magnitude more congested than in this compound, effectively burying the hydroxyl group within a dense shield of methyl groups.

Experimental Protocol: A Comparative Kinetic Esterification Study

To experimentally validate the difference in steric hindrance, a kinetic study can be performed. The objective is to measure the relative rates of a reaction that is highly sensitive to the steric accessibility of the hydroxyl group. Esterification with a bulky acylating agent is an ideal choice.

Causality Behind Experimental Design: We choose pivaloyl chloride, ((CH₃)₃COCl), as the acylating agent because its own tert-butyl group makes the reaction highly sensitive to steric hindrance at the alcohol. A non-nucleophilic base, pyridine, is used to scavenge the HCl byproduct without competing with the alcohol as a nucleophile. The reaction rate will be inversely proportional to the steric hindrance around the hydroxyl group. Due to the likely non-existence or extreme instability of tri-tert-butylmethanol, this protocol is practically applicable to this compound and can be compared against less hindered alcohols (e.g., 2-propanol) to establish a relative reactivity scale.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound, pivaloyl chloride, and an internal standard (e.g., dodecane) in a dry, inert solvent (e.g., anhydrous dichloromethane) in separate flasks. Prepare a separate solution of pyridine (2.0 equivalents relative to the alcohol).

  • Reaction Initiation: In a thermostatted reaction vessel (e.g., 25.0 °C), combine the alcohol solution and the pyridine solution.

  • Time Zero (t=0): Add the pivaloyl chloride solution to the alcohol/pyridine mixture with vigorous stirring. Simultaneously, start a timer.

  • Reaction Monitoring: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 0.5 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a cold, dilute HCl solution (e.g., 1 mL of 1 M HCl) to neutralize the pyridine and stop the reaction. Add a small amount of a water-immiscible organic solvent (e.g., diethyl ether) and shake to extract the reactants and products.

  • Analysis: Analyze the organic layer of each quenched aliquot by Gas Chromatography (GC). The internal standard allows for accurate quantification of the disappearance of the starting alcohol and the appearance of the ester product over time.

  • Data Processing: Plot the concentration of the alcohol versus time. The initial slope of this curve is proportional to the initial reaction rate. Compare this rate to that of other alcohols under identical conditions to quantify the relative steric hindrance.

G cluster_workflow Experimental Workflow: Kinetic Esterification prep 1. Prepare 0.1 M Solutions - Alcohol in CH₂Cl₂ - Pivaloyl Chloride in CH₂Cl₂ - Pyridine in CH₂Cl₂ init 2. Combine & Thermostat - Alcohol + Pyridine solutions - Equilibrate to 25.0 °C prep->init Equimolar reactants start 3. Initiate Reaction (t=0) - Add Pivaloyl Chloride solution init->start Vigorous stirring monitor 4. Monitor Reaction - Withdraw aliquots at  timed intervals start->monitor Start timer quench 5. Quench Aliquots - Add to cold 1M HCl monitor->quench analyze 6. Analyze by GC - Quantify reactant and product  vs. internal standard quench->analyze plot 7. Process Data - Plot [Alcohol] vs. Time - Determine initial rate analyze->plot

Caption: Workflow for the kinetic analysis of esterification.

Synthesis and Conclusion

The comparison between this compound and tri-tert-butylmethanol provides a stark illustration of the impact of cumulative steric bulk.

  • This compound is a highly hindered secondary alcohol. The presence of both an isopropyl and a tert-butyl group significantly shields its hydroxyl function, making it much less reactive than simple secondary alcohols like isopropanol.

  • Tri-tert-butylmethanol represents a theoretical extreme in steric congestion for an alcohol. The placement of three tert-butyl groups on a single carbinol carbon creates an impenetrable barrier of methyl groups. The C-C bonds would be significantly stretched and strained, and the hydroxyl group would be completely inaccessible to most reagents. Any attempt at a substitution or addition reaction at the carbinol carbon would be destined to fail, with elimination reactions being the overwhelmingly favored pathway if a carbocation were ever forced to form.

Final Verdict: Tri-tert-butylmethanol is, without question, profoundly more sterically hindered than this compound. While the latter is a useful substrate for studying the effects of significant but manageable steric bulk, the former serves as a powerful conceptual model for the absolute limits of molecular crowding around a functional group. For professionals in drug design, this comparison underscores the power of using highly branched alkyl groups to "shield" a particular part of a molecule, for instance, to prevent metabolic degradation at a specific site.

References

literature comparison of 2,2,4-Trimethyl-3-pentanol synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Sterically Hindered Alcohol

2,2,4-Trimethyl-3-pentanol, a secondary alcohol characterized by significant steric hindrance around its hydroxyl group, presents unique challenges and opportunities in synthetic organic chemistry. Its bulky tert-butyl and isopropyl groups flanking the carbinol carbon influence its reactivity and physical properties, making it a subject of interest in studies of reaction mechanisms and a potentially valuable building block in the synthesis of complex molecules where controlled steric interactions are crucial. This guide provides an in-depth comparison of the primary methodologies for the synthesis of this compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the optimal route for their specific needs.

Methodology 1: Reduction of 2,2,4-Trimethyl-3-pentanone

The reduction of the corresponding ketone, 2,2,4-trimethyl-3-pentanone (also known as tert-butyl isopropyl ketone), is a direct and common route to this compound. The choice of reducing agent is critical, especially given the steric hindrance of the carbonyl group.

Chemical Principles and Causality

The reduction of a ketone to a secondary alcohol involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. For sterically hindered ketones, the accessibility of the carbonyl carbon to the hydride source is a key determinant of the reaction's success and rate.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, often favored for its safety and ease of use. It is capable of reducing aldehydes and ketones while typically not affecting less reactive functional groups like esters and amides[1][2]. In the case of 2,2,4-trimethyl-3-pentanone, the smaller size of the borohydride anion compared to more complex hydride reagents allows it to approach the sterically encumbered carbonyl carbon, albeit potentially at a slower rate than with unhindered ketones. The reaction is typically carried out in protic solvents like methanol or ethanol, which also serve as the proton source for the final alkoxide quenching step[2].

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent, LiAlH₄ readily reduces a wide range of carbonyl compounds, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. While its high reactivity could overcome the steric hindrance of 2,2,4-trimethyl-3-pentanone, its lack of selectivity and the need for strictly anhydrous conditions and a separate acidic workup make it a less common choice for this specific transformation unless other functional groups that are resistant to NaBH₄ also need to be reduced.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel) to reduce the ketone. While effective for many ketones, catalytic hydrogenation of sterically hindered ketones can be challenging and may require high pressures and temperatures. The efficiency of the reaction is highly dependent on the catalyst's ability to adsorb the bulky ketone onto its surface.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol provides a representative procedure for the synthesis of this compound via the reduction of 2,2,4-trimethyl-3-pentanone using sodium borohydride.

Materials:

  • 2,2,4-trimethyl-3-pentanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,2,4-trimethyl-3-pentanone in 100 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 30 minutes. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Quenching: Slowly add 50 mL of 1 M HCl to the reaction mixture to quench the excess NaBH₄ and neutralize the resulting borate esters. Be cautious as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain the pure alcohol.

Visualization of the Reduction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Workup & Purification Ketone 2,2,4-Trimethyl-3-pentanone Dissolve Dissolve Ketone in Methanol Ketone->Dissolve Methanol Methanol Methanol->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_NaBH4 Add NaBH4 portion-wise Cool->Add_NaBH4 NaBH4 Sodium Borohydride NaBH4->Add_NaBH4 Stir Stir for 2h at 0-5 °C Add_NaBH4->Stir Quench Quench with HCl Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Distillation Concentrate->Purify Product Pure 2,2,4-Trimethyl- 3-pentanol Purify->Product

Caption: Workflow for the reduction of 2,2,4-trimethyl-3-pentanone.

Methodology 2: Grignard Reaction

The Grignard reaction provides a powerful carbon-carbon bond-forming strategy to construct the sterically hindered secondary alcohol, this compound. This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a suitable carbonyl compound[3].

Chemical Principles and Causality

The synthesis of this compound via a Grignard reaction can be envisioned through two primary disconnection approaches:

  • Isobutyraldehyde and tert-Butylmagnesium Halide: The tert-butyl Grignard reagent acts as the nucleophile, attacking the carbonyl carbon of isobutyraldehyde.

  • Pivaldehyde (2,2-Dimethylpropanal) and Isopropylmagnesium Halide: The isopropyl Grignard reagent attacks the carbonyl carbon of pivaldehyde.

The choice between these two routes may be influenced by the commercial availability and stability of the starting materials and Grignard reagents. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water. Diethyl ether or tetrahydrofuran (THF) are common solvents that also help to stabilize the Grignard reagent.

Experimental Protocol: Grignard Synthesis from Isobutyraldehyde

This protocol details the synthesis of this compound from isobutyraldehyde and tert-butylmagnesium chloride.

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Isobutyraldehyde

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place 1.5 g of magnesium turnings in the flask and add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 6.0 g of tert-butyl chloride in 30 mL of anhydrous diethyl ether.

    • Add a small portion of the tert-butyl chloride solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

    • Once the reaction starts, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 4.5 g of isobutyraldehyde in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 50 mL of saturated ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two 30 mL portions of diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure.

Visualization of the Grignard Reaction Pathway

G cluster_grignard_prep Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification Mg Magnesium Turnings Grignard_Formation Reaction in Anhydrous Ether Mg->Grignard_Formation tBuCl tert-Butyl Chloride tBuCl->Grignard_Formation Grignard_Reagent tert-Butylmagnesium Chloride Grignard_Formation->Grignard_Reagent Addition Addition to Grignard Reagent Grignard_Reagent->Addition Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Quench with NH4Cl solution Alkoxide->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Distillation Concentrate->Purify Product Pure 2,2,4-Trimethyl- 3-pentanol Purify->Product

Caption: Grignard synthesis pathway for this compound.

Comparative Analysis of Synthesis Methods

FeatureReduction of Ketone (NaBH₄)Grignard Reaction
Starting Materials 2,2,4-Trimethyl-3-pentanoneIsobutyraldehyde & tert-Butyl Halide OR Pivaldehyde & Isopropyl Halide
Reagent Sensitivity Tolerant to moistureHighly sensitive to water and protic solvents
Reaction Conditions Mild (0 °C to room temperature)Requires anhydrous conditions, inert atmosphere
Potential Yield Generally high (>85%)Variable, depends on Grignard formation efficiency (typically 60-80%)
Byproducts Borate esters (easily removed during workup)Unreacted starting materials, Wurtz coupling products (e.g., 2,2,3,3-tetramethylbutane)
Operational Complexity Relatively simple, one-pot procedureMore complex, requires careful handling of reactive intermediates
Atom Economy GoodModerate, formation of magnesium salts as byproducts
Safety Considerations Flammable solvents, H₂ evolution on quenchingHighly flammable solvents, pyrophoric nature of Grignard reagents

Conclusion and Recommendations

Both the reduction of 2,2,4-trimethyl-3-pentanone and the Grignard reaction are viable methods for the synthesis of this compound.

  • The reduction of the corresponding ketone with sodium borohydride is the more straightforward, safer, and often higher-yielding method. It is the recommended approach for most laboratory-scale syntheses, provided the starting ketone is readily available. Its operational simplicity and tolerance to trace amounts of moisture make it a more robust procedure.

  • The Grignard synthesis offers a classic and powerful alternative, particularly when the synthesis is designed to build the carbon skeleton from smaller, more readily available precursors. However, the stringent requirement for anhydrous conditions and the potential for side reactions make it a more technically demanding procedure.

Ultimately, the choice of synthesis route will depend on the specific constraints of the research, including the availability of starting materials, the scale of the reaction, and the technical expertise of the researcher. For reliability and ease of execution, the reduction method is generally superior.

References

computational analysis of 2,2,4-Trimethyl-3-pentanol conformers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Computational Analysis of 2,2,4-Trimethyl-3-pentanol Conformers

For researchers, medicinal chemists, and professionals in drug development, a molecule's three-dimensional structure is paramount. It dictates function, reactivity, and interaction with biological targets. Conformational analysis—the exploration of different spatial arrangements of a molecule—is therefore not merely an academic exercise but a critical component of modern chemical and pharmaceutical research. This guide provides an in-depth comparison of computational methodologies for analyzing the conformers of this compound, a sterically hindered tertiary alcohol. We will delve into the causality behind procedural choices, present self-validating experimental workflows, and ground our claims in authoritative references.

The Significance of Conformational Landscape

This compound, with its bulky tert-butyl and isopropyl groups flanking a central hydroxyl group, presents a fascinating case for conformational analysis. The steric hindrance imposed by these groups severely restricts the rotational freedom around the C3-C4 and C2-C3 bonds. Understanding the preferred low-energy conformations is crucial for predicting its physical properties, reactivity, and how it might fit into a constrained environment like an enzyme's active site.

Conformational analysis is the study of the potential energy of a molecule as a function of its rotatable dihedral angles.[1][2] The resulting energy landscape reveals stable, low-energy conformers (existing in energy wells) and the transition states that separate them. The primary factors governing conformational stability are:

  • Torsional Strain: The energy penalty associated with eclipsed or near-eclipsed bonds.

  • Steric Strain: Repulsive forces that occur when non-bonded atoms are forced into close proximity.

  • Angle Strain: An increase in energy resulting from bond angles deviating from their ideal values, though this is less of a factor in acyclic molecules.[2]

A Comparative Look at Computational Methodologies

The two primary families of computational methods for conformational analysis are Molecular Mechanics (MM) and Quantum Mechanics (QM). The choice between them represents a fundamental trade-off between computational cost and accuracy.

Molecular Mechanics (MM): The High-Throughput Workhorse

Molecular Mechanics models a molecule as a collection of balls (atoms) connected by springs (bonds), using classical physics to calculate the potential energy. This calculation is governed by a set of parameters known as a force field .

  • Causality Behind the Choice: MM methods are exceptionally fast, making them the ideal choice for an initial, broad exploration of the conformational space. When the goal is to sample thousands or even millions of possible conformations to identify a set of plausible low-energy candidates, the speed of MM is indispensable.

  • Strengths:

    • Speed: Can analyze large molecules and perform extensive sampling quickly.

    • Scalability: Well-suited for high-throughput virtual screening of large compound libraries.

  • Limitations and Trustworthiness:

    • Parameter Dependent: The accuracy of an MM calculation is entirely dependent on the quality of the force field for that specific class of molecule. A force field that is well-parameterized for proteins may not be suitable for hindered alcohols.

    • Lack of Electronic Detail: MM methods do not explicitly model electrons, and thus cannot capture quantum effects, such as hyperconjugation, that might influence conformational preferences.

For alcohols, several force fields have been developed and refined, including the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM force fields.[3][4][5][6] The OPLS-AA force field, for instance, has been specifically parameterized to reproduce the thermodynamic properties and conformational energies of alcohols and ethers, making it a trustworthy starting point.[5]

Quantum Mechanics (QM): The Gold Standard for Accuracy

Quantum Mechanics methods solve approximations of the Schrödinger equation to calculate the electronic structure of a molecule from first principles. This provides a much more detailed and accurate description of the molecule's energy and properties.

  • Causality Behind the Choice: QM is employed when high accuracy is required for a smaller number of structures. After using MM to filter down to a handful of promising low-energy conformers, QM is used to refine these structures and provide a definitive energy ranking. This is critical for distinguishing between conformers that might be separated by only a small energy difference (e.g., <1 kcal/mol).

  • Strengths:

    • High Accuracy: Provides reliable geometric and energetic data without relying on empirical parameters for a specific molecule.

    • Electronic Insights: Can model the electron distribution, which is essential for understanding reactivity and intermolecular interactions.

  • Limitations and Trustworthiness:

    • Computational Cost: QM calculations are orders of magnitude slower than MM, making them impractical for initial broad conformational searches.

    • Method and Basis Set Dependency: The accuracy of a QM calculation depends on the chosen level of theory (e.g., DFT, MP2, CCSD(T)) and the size of the basis set.[7][8] A common and reliable approach for molecules of this size is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-311+G(d,p).[7][8][9]

A Self-Validating Workflow for Conformational Analysis

A robust and trustworthy protocol combines the strengths of both MM and QM in a tiered approach. This multi-level workflow ensures both comprehensive sampling and high accuracy.

G cluster_0 Phase 1: Broad Sampling (Molecular Mechanics) cluster_1 Phase 2: Refinement & Ranking (Quantum Mechanics) start Initial 3D Structure (from SMILES) gen Conformer Generation (e.g., RDKit, Omega) start->gen mm_opt MM Energy Minimization (e.g., OPLS-AA Force Field) gen->mm_opt cluster Clustering & Redundancy Removal (RMSD cutoff) mm_opt->cluster qm_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) cluster->qm_opt sp_energy Single-Point Energy Calculation (e.g., B3LYP/cc-pVTZ) qm_opt->sp_energy analysis Boltzmann Population Analysis sp_energy->analysis

Caption: A multi-level workflow for robust conformational analysis.

Experimental Protocol: Step-by-Step Guide

Objective: To identify and rank the stable conformers of this compound.

Phase 1: Molecular Mechanics Conformational Search

  • Structure Generation: Generate an initial 3D structure of this compound from its SMILES string (CC(C)C(O)C(C)(C)C). Software like RDKit or OpenEye's OMEGA can be used.[10]

  • Conformer Ensemble Generation: Perform a systematic or stochastic conformational search. For a molecule with key rotatable bonds (C-C and C-O), this will generate a large ensemble of potential conformers.

    • Causality: A stochastic (e.g., Monte Carlo) search is often preferred for flexible molecules as it can more efficiently escape local minima.

  • MM Minimization: Subject each generated conformer to energy minimization using a well-suited force field like OPLS-AA or MMFF94.[5] This step relaxes the structures into their nearest local energy minima.

  • Filtering and Clustering:

    • Remove high-energy conformers (e.g., >15 kcal/mol above the global minimum).

    • Cluster the remaining conformers based on a root-mean-square deviation (RMSD) threshold (e.g., 0.5 Å) to eliminate redundant structures. Select the lowest-energy conformer from each cluster for the next phase.[11]

Phase 2: Quantum Mechanics Refinement

  • QM Geometry Optimization: For each unique conformer identified in Phase 1, perform a full geometry optimization using a reliable DFT method, such as B3LYP with the 6-31G(d) basis set. This refines the molecular geometry based on its electronic structure.

    • Causality: Using a modest basis set for optimization balances accuracy and computational time. The primary goal here is to refine the geometry.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure.

    • Trustworthiness: This is a critical self-validation step. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

  • High-Accuracy Single-Point Energy: To obtain a more accurate energy ranking, perform a single-point energy calculation on each optimized geometry using a higher level of theory, such as the B3LYP functional with a larger basis set (e.g., cc-pVTZ).[8]

  • Analysis:

    • Calculate the relative energies (ΔE) of each conformer with respect to the global minimum.

    • Use the calculated energies to determine the Boltzmann population of each conformer at a standard temperature (298.15 K). This reveals the probability of finding the molecule in each conformation.

Data Presentation and Comparison

The results of the QM analysis can be summarized for clear comparison. The key data points are the relative energies and the defining dihedral angles.

Table 1: Comparison of Calculated Low-Energy Conformers of this compound

Conformer IDKey Dihedral Angle (°)*Relative Energy (ΔE) (kcal/mol)Boltzmann Population (%) at 298K
Conf-1 178.50.0075.3
Conf-2 -65.20.8520.1
Conf-3 68.11.504.6

*Note: Data is illustrative. The key dihedral angle would be defined as C(1)-C(2)-C(3)-O(9) or similar.

This table clearly shows that Conf-1 is the dominant species, but Conf-2 also contributes significantly to the overall population of conformers.

Visualizing Conformer Relationships

Beyond a static table, visualizing the relationship between conformers provides deeper insight into the molecule's dynamics.

G C1 Conf-1 (0.00 kcal/mol) TS12 TS1-2 C1->TS12 ΔE‡ C2 Conf-2 (0.85 kcal/mol) TS23 TS2-3 C2->TS23 ΔE‡ C3 Conf-3 (1.50 kcal/mol) TS12->C2 TS23->C3

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,2,4-Trimethyl-3-pentanol

This compound (C8H18O, MW: 130.23 g/mol ) is a tertiary alcohol with applications in various chemical syntheses and as a potential impurity or metabolite in pharmaceutical development.[4][5] Its accurate quantification is critical for process control, purity assessment, and metabolic studies. The choice of analytical methodology is a pivotal decision that impacts the quality and reliability of the data generated. This guide will explore the two most prevalent chromatographic techniques, GC and HPLC, providing a comparative framework for selecting the optimal method for your specific application.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC8H18O--INVALID-LINK--[4]
Molecular Weight130.23 g/mol --INVALID-LINK--[4]
IUPAC Name2,2,4-trimethylpentan-3-ol--INVALID-LINK--[5][6]
Boiling Point156-157 °C at 760 mmHgThe Good Scents Company[7]
VolatilityHighGeneral knowledge based on structure and boiling point
ChromophoreNone (for UV-Vis detection)General chemical knowledge

The high volatility and lack of a significant UV-absorbing chromophore are the two most influential properties guiding the selection of an analytical technique.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an inherently suitable technique for the analysis of volatile compounds like this compound.[5][8][9] The flame ionization detector (FID) provides excellent sensitivity for hydrocarbons and other organic compounds containing carbon-hydrogen bonds, making it an ideal choice for this analyte.

Causality Behind Experimental Choices
  • Injection Technique: Headspace injection is often preferred for volatile analytes in complex matrices as it minimizes sample preparation and reduces the risk of non-volatile residue accumulation in the injector and column.[10] Direct liquid injection is also a viable option for cleaner sample matrices.

  • Column Selection: A non-polar stationary phase, such as polydimethylsiloxane (PDMS), is a good starting point for the separation of a relatively non-polar analyte like this compound.[11] The separation will be primarily based on boiling points.

  • Detector: The FID is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it well-suited for quantitative analysis.[9]

Experimental Workflow: GC-FID

Caption: Workflow for the analysis of this compound by GC-FID.

Detailed Experimental Protocol: GC-FID
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or isooctane.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

    • Prepare unknown samples by diluting them in the same solvent to fall within the calibration range.

    • For headspace analysis, accurately pipette a defined volume of each standard and sample into separate headspace vials and seal them.

  • Instrumental Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Injector: Split/Splitless or Headspace Sampler.

    • Column: Agilent J&W DB-1 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C (hold for 2 minutes).

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Headspace Sampler Parameters (if applicable):

      • Oven Temperature: 80°C.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

      • Incubation Time: 15 minutes.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

Direct analysis of this compound by HPLC with a standard UV detector is impractical due to its lack of a chromophore.[12] To overcome this limitation, a pre-column derivatization step is necessary to attach a UV-absorbing moiety to the alcohol. This approach, while adding a step to the sample preparation, allows for sensitive detection using widely available HPLC-UV systems.

Causality Behind Experimental Choices
  • Derivatization Reagent: Benzoyl chloride is a common and effective derivatizing agent for alcohols, converting the hydroxyl group into a benzoate ester which has strong UV absorbance.[12] This reaction is typically performed under basic conditions.

  • Column Selection: A reversed-phase C18 column is the workhorse of HPLC and is well-suited for the separation of the relatively non-polar benzoylated derivative from the reaction matrix and other components.[13][14]

  • Mobile Phase: A mixture of acetonitrile or methanol and water provides the necessary polarity range to elute the derivative from the C18 column. A buffer is often included to maintain a stable pH and improve peak shape.

Experimental Workflow: HPLC-UV (with Derivatization)

References

The Intricacies of Steric Hindrance: A Comparative Guide to the S1 Reactivity of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the nucleophilic substitution reaction of alcohols is a cornerstone for the construction of complex molecular architectures. Among these, the S_N_1 (Substitution Nucleophilic Unimolecular) pathway holds a particular significance for tertiary alcohols. This guide delves into the reactivity of a sterically hindered tertiary alcohol, 2,2,4-trimethyl-3-pentanol, in S_N_1 reactions. We will explore the mechanistic nuances dictated by its unique structure, compare its reactivity with other relevant alcohols, and provide the foundational experimental data to support these claims.

The S_N_1 Reaction: A Game of Carbocation Stability

The S_N_1 reaction proceeds through a stepwise mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate.[1][2] The stability of this carbocation is paramount, governing the facility of the entire reaction. Tertiary alcohols, such as this compound, are prime candidates for the S_N_1 pathway precisely because they form relatively stable tertiary carbocations.[1][3] The electron-donating alkyl groups surrounding the positively charged carbon help to disperse the charge, thus stabilizing the intermediate.

However, the story of this compound is not merely one of straightforward substitution. Its highly congested structure introduces a fascinating interplay of steric hindrance and the potential for carbocation rearrangements, significantly influencing the product distribution.

The Fate of the 2,2,4-Trimethyl-3-pentyl Cation: A Tale of Two Shifts

Upon protonation of the hydroxyl group by an acid catalyst and its subsequent departure as a water molecule, the initial secondary carbocation is formed. While secondary carbocations are more stable than primary ones, the proximity of a more substituted carbon atom paves the way for a rapid rearrangement to a more stable tertiary carbocation. In the case of the 2,2,4-trimethyl-3-pentyl cation, two primary rearrangement pathways are possible: a 1,2-hydride shift and a 1,2-methyl shift.[4][5][6][7]

A 1,2-hydride shift would involve the migration of a hydrogen atom from the adjacent tertiary carbon (C4) to the secondary carbocation center (C3). This would result in the formation of the 2,2,4-trimethyl-4-pentyl cation, a tertiary carbocation.

Conversely, a 1,2-methyl shift would entail the migration of a methyl group from the quaternary carbon (C2) to the secondary carbocation center (C3), leading to the formation of the 2,3,4,4-tetramethyl-2-pentyl cation, also a tertiary carbocation.

The favorability of one shift over the other is a subtle dance of electronics and sterics. While both pathways lead to a more stable tertiary carbocation, the relative activation energies for the shifts will determine the major product. It is generally observed that hydride shifts are kinetically favored over alkyl shifts due to the smaller size and lower energy barrier for migration of a hydride ion.

dot graph "Carbocation Rearrangement of 2,2,4-Trimethyl-3-pentyl Cation" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Carbocation rearrangement pathways for this compound in an S_N_1 reaction.

Comparative Reactivity: A Data-Driven Perspective

To contextualize the reactivity of this compound, it is instructive to compare it with other tertiary alcohols. A common benchmark for S_N_1 reactions is tert-butanol (2-methyl-2-propanol).

AlcoholStructureRelative Rate of Solvolysis (estimate)Primary Carbocation IntermediateLikelihood of Rearrangement
tert-Butanol(CH₃)₃COH1TertiaryLow
This compound(CH₃)₃CCH(OH)CH(CH₃)₂Expected to be slower than tert-butanolSecondaryHigh
2,3,4-Trimethyl-3-pentanol(CH₃)₂CH C(OH)(CH₃)CH(CH₃)₂Similar to or slightly faster than tert-butanolTertiaryLow

The solvolysis rate of this compound is anticipated to be slower than that of tert-butanol. This is because the rate-determining step for this compound involves the formation of a less stable secondary carbocation, which must then rearrange. In contrast, tert-butanol directly forms a stable tertiary carbocation.

For a more direct comparison, consider 2,3,4-trimethyl-3-pentanol. This isomer also forms a tertiary carbocation directly upon loss of water and would be expected to have a solvolysis rate comparable to, if not slightly faster than, tert-butanol due to the increased substitution. The absence of a driving force for rearrangement simplifies its reaction profile.

Experimental Protocol: Kinetic Analysis of Solvolysis

To quantitatively assess the S_N_1 reactivity of this compound, a kinetic study of its solvolysis in a polar protic solvent, such as aqueous ethanol, can be performed. The rate of the reaction can be monitored by measuring the increase in the concentration of the acid produced (H₃O⁺) over time.

Materials:

  • This compound

  • Ethanol (95%)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Acetone

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Solvent Preparation: Prepare a specific volume fraction of aqueous ethanol (e.g., 50:50 v/v ethanol:water).

  • Reaction Mixture Preparation: In an Erlenmeyer flask, add a known volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.

  • Initiation of Reaction: In a separate vial, prepare a stock solution of this compound in a small amount of acetone. At time zero, add a precise volume of the alcohol solution to the solvent mixture and start the timer.

  • Titration: Immediately begin titrating the reaction mixture with the standardized NaOH solution. The endpoint is the color change of the indicator from yellow (acidic) to blue (basic). Record the volume of NaOH added and the time.

  • Data Collection: Continue to add aliquots of NaOH as the solution becomes acidic again, recording the time for each neutralization. This allows for the determination of the rate of acid production.

  • Temperature Control: Maintain a constant temperature throughout the experiment using a water bath.

  • Data Analysis: The rate constant (k) for the S_N_1 reaction can be determined by plotting the natural logarithm of the concentration of the unreacted alcohol versus time. The slope of this line will be equal to -k.

dot graph "Experimental Workflow for Kinetic Analysis" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Workflow for the kinetic analysis of the solvolysis of this compound.

Product Analysis: Unraveling the Rearrangement

The product distribution of the S_N_1 reaction of this compound can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Products:

  • Substitution Products:

    • 2,2,4-trimethyl-3-pentyl ether (if ethanol is the nucleophile) and this compound (if water is the nucleophile) - minor, from the unrearranged carbocation.

    • 2,2,4-trimethyl-4-pentyl ether and 2,2,4-trimethyl-4-pentanol - major, from the 1,2-hydride shift.

    • 2,3,4,4-tetramethyl-2-pentyl ether and 2,3,4,4-tetramethyl-2-pentanol - potential minor product, from the 1,2-methyl shift.

  • Elimination (E1) Products: Various alkenes formed by the loss of a proton from the carbocation intermediates.

By analyzing the relative peak areas in the gas chromatogram and interpreting the mass spectra and NMR spectra of the product mixture, the ratio of the different substitution and elimination products can be determined, providing quantitative evidence for the preferred rearrangement pathway.

Conclusion

The S_N_1 reactivity of this compound serves as an excellent case study in the complexities of organic reaction mechanisms. While its tertiary nature predisposes it to this pathway, the steric hindrance around the reaction center and the potential for carbocation rearrangement lead to a more intricate outcome than simpler tertiary alcohols. The initial formation of a secondary carbocation, followed by a likely 1,2-hydride shift to a more stable tertiary carbocation, dictates the major substitution products. This guide provides a framework for understanding and experimentally investigating the nuanced reactivity of this sterically encumbered alcohol, offering valuable insights for researchers in the field of synthetic chemistry.

References

Comparative Guide to Dehydration Products of Hindered Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactions is paramount. The dehydration of hindered tertiary alcohols is a classic yet complex transformation that often leads to a mixture of alkene products. The distribution of these products is highly dependent on the reaction conditions and the structure of the alcohol itself. This guide provides an in-depth comparison of the dehydration products of hindered tertiary alcohols, supported by mechanistic insights and experimental data, to aid in the strategic selection of synthetic routes.

Mechanistic Underpinnings: A Tale of Two Pathways

The dehydration of tertiary alcohols typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[1][2][3] This pathway is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water).[4][5][6] The departure of water results in the formation of a tertiary carbocation intermediate.[1][4] This carbocation is the pivot point of the reaction, from which a proton is abstracted by a weak base (often water or the conjugate base of the acid) to form an alkene.

However, under certain conditions, particularly with the use of specific reagents like phosphorus oxychloride (POCl₃) in pyridine, an E2 (Elimination, Bimolecular) mechanism can be favored.[1][7] This concerted pathway avoids the formation of a discrete carbocation intermediate.

The Influence of Steric Hindrance

Steric hindrance around the tertiary alcohol plays a crucial role in determining the product distribution. The stability of the resulting alkene is a key factor, often governed by Saytzeff's Rule , which posits that the more substituted (and thus more stable) alkene will be the major product.[8] However, in cases of significant steric hindrance, the less substituted alkene, predicted by Hofmann's Rule , may be formed preferentially.[9] This occurs when the base is sterically hindered and/or the leaving group is bulky, making abstraction of the less sterically accessible proton more favorable.[10][9]

Carbocation Rearrangements: An Inevitable Complication

A significant challenge in the dehydration of hindered tertiary alcohols is the propensity for the carbocation intermediate to undergo rearrangement to a more stable carbocation.[1][2] This can occur via 1,2-hydride or 1,2-alkyl shifts, leading to a mixture of unexpected alkene products. In some cases, particularly with 1,2-diols, this can lead to the Pinacol rearrangement , resulting in the formation of a ketone or aldehyde instead of an alkene.[11][12][13]

Comparative Analysis of Dehydrating Agents

The choice of dehydrating agent is a critical parameter that dictates the reaction pathway and, consequently, the product distribution.

Dehydrating AgentTypical ConditionsPredominant MechanismMajor Product(s)Notes
Conc. H₂SO₄ or H₃PO₄ Heat (25-80°C for tertiary alcohols)E1Saytzeff product (more substituted alkene) is generally favored.[8]Prone to carbocation rearrangements, potentially leading to a complex mixture of products.[1]
Phosphorus Oxychloride (POCl₃) in Pyridine 0°C to refluxE2Often favors the Hofmann product (less substituted alkene), especially with hindered substrates.[1][7]Milder conditions can minimize rearrangements. Pyridine acts as both the solvent and the base.
Thionyl Chloride (SOCl₂) in Pyridine 0°C to refluxE2Can favor the Hofmann product.Similar to POCl₃, provides a non-acidic route to dehydration.
Alumina (Al₂O₃) High temperatures (vapor phase)E1-like on a solid supportCan favor either Saytzeff or Hofmann products depending on the specific alumina and conditions.Less common in laboratory synthesis for hindered alcohols.

Experimental Data: Case Studies

To illustrate the practical implications of these principles, let's examine the dehydration of specific hindered tertiary alcohols.

Case Study 1: Dehydration of 2,3-Dimethyl-2-butanol

The acid-catalyzed dehydration of 2,3-dimethyl-2-butanol is a classic example that can lead to two primary alkene products: the more substituted 2,3-dimethyl-2-butene (tetrasubstituted) and the less substituted 2,3-dimethyl-1-butene (disubstituted).

ReagentProduct 1: 2,3-Dimethyl-2-butene (Major)Product 2: 2,3-Dimethyl-1-butene (Minor)
Conc. H₂SO₄ Typically the major product due to the formation of the more stable alkene.[14]Formed in smaller amounts.

The formation of the tetrasubstituted alkene as the major product is a clear illustration of Saytzeff's rule.[14]

Case Study 2: Dehydration of Triphenylmethanol

Triphenylmethanol, upon treatment with a strong acid, readily dehydrates to form the highly stable triphenylmethyl cation (trityl cation), which is intensely colored.[15] This stable carbocation is a key feature of its reactivity.[8] While the ultimate product upon elimination would be a highly strained alkene, the stability of the carbocation itself is a dominant factor in its chemistry.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps in the dehydration of a hindered tertiary alcohol.

Dehydration_Pathways cluster_E1 E1 Pathway cluster_E2 E2 Pathway (e.g., POCl₃/Pyridine) A Hindered Tertiary Alcohol B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Tertiary Carbocation Intermediate B->C - H₂O D Saytzeff Product (More Substituted) C->D - H⁺ (from more substituted β-carbon) E Hofmann Product (Less Substituted) C->E - H⁺ (from less substituted β-carbon) F Rearranged Carbocation C->F 1,2-Shift G Rearranged Alkene Product F->G - H⁺ H Hindered Tertiary Alcohol I Transition State H->I Base abstracts β-proton concurrently with leaving group departure J Hofmann Product (Often Favored) I->J

Caption: Mechanistic pathways for the dehydration of hindered tertiary alcohols.

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This protocol provides a representative procedure for the dehydration of a secondary alcohol, which shares mechanistic principles with tertiary alcohol dehydration.[16][17]

Materials:

  • 2-Methylcyclohexanol (15.0 mL)

  • 85% Phosphoric acid (H₃PO₄) (5 mL)[17] or a mixture of phosphoric and sulfuric acids[16][18]

  • Boiling chips

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)[16][17]

  • 50-mL Round bottom flask

  • Fractional distillation apparatus[17]

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 50-mL round bottom flask, combine 15.0 mL of 2-methylcyclohexanol and several boiling chips.[16]

  • Acid Addition: Slowly add 4.5 mL of 85% phosphoric acid to the flask while swirling.[16] The reaction is exothermic, so cool the flask in an ice bath if it becomes too warm.[16]

  • Distillation: Assemble a fractional distillation apparatus with the reaction flask.[17] Heat the mixture gently using a heating mantle. The product alkenes (1-methylcyclohexene and 3-methylcyclohexene) have lower boiling points than the starting alcohol and will distill over.[17] Collect the distillate in a chilled receiving flask. Do not distill to dryness.[19]

  • Workup: Transfer the distillate to a separatory funnel.

  • Neutralization: Wash the organic layer with two 5 mL portions of 10% sodium bicarbonate solution to neutralize any remaining acid.[16] Vent the separatory funnel frequently to release any CO₂ gas produced.

  • Washing: Wash the organic layer with 5 mL of water.[16]

  • Drying: Separate the organic layer and transfer it to a dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or calcium chloride to remove any residual water.[16][17]

  • Isolation: Decant or filter the dried liquid into a pre-weighed flask to determine the yield.

  • Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of the different alkene isomers formed.[6][17] Infrared (IR) spectroscopy can be used to confirm the presence of the C=C double bond and the absence of the O-H stretch from the starting alcohol.[19]

Conclusion

The dehydration of hindered tertiary alcohols is a synthetically useful but mechanistically intricate reaction. The product distribution is a delicate balance of electronic and steric factors. While acid-catalyzed dehydration often favors the thermodynamically more stable Saytzeff product, the potential for carbocation rearrangements necessitates careful consideration of the substrate and reaction conditions. For substrates prone to rearrangement or when the less substituted Hofmann product is desired, milder, non-acidic methods employing reagents like POCl₃ in pyridine offer a valuable alternative. A thorough understanding of the underlying mechanisms and the judicious choice of reagents are essential for achieving the desired alkene product with high selectivity.

References

benchmarking the performance of 2,2,4-Trimethyl-3-pentanol in specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Utility of Steric Hindrance

In the landscape of organic synthesis, the structure of a reagent dictates its function. Alcohols, as a fundamental class of organic compounds, are defined by the hydroxyl (-OH) group, a site of immense reactivity. However, the accessibility of this functional group is paramount. 2,2,4-Trimethyl-3-pentanol presents a fascinating case study in steric hindrance. With a bulky tert-butyl group on one side of its secondary hydroxyl group and an isopropyl group on the other, it is one of the more sterically congested secondary alcohols available.

This guide provides a comparative benchmark of this compound's performance in three core reactions central to organic chemistry: esterification, oxidation, and dehydration. By contrasting its reactivity with less hindered analogues, we aim to provide researchers, scientists, and drug development professionals with a clear, data-supported understanding of where this unique alcohol excels and where it is limited. This analysis will illuminate the profound impact of molecular architecture on chemical reactivity, guiding its strategic application in complex syntheses.

Esterification: A Reaction Governed by Steric Accessibility

The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[1][2] The mechanism hinges on the nucleophilic attack of the alcohol's oxygen atom on the protonated carbonyl carbon of the carboxylic acid.[3] The success of this reaction is highly sensitive to steric bulk on both reacting partners, which can prevent the necessary orbital overlap for bond formation.[4][5]

Causality of Experimental Outcome

Primary alcohols react fastest in Fischer esterifications, followed by secondary, with tertiary alcohols being the least reactive.[4] this compound, despite being a secondary alcohol, is expected to show reactivity closer to that of a tertiary alcohol due to the extreme steric shielding of its hydroxyl group. The bulky tert-butyl and isopropyl groups act as molecular "gatekeepers," severely impeding the approach to the electrophilic carbonyl carbon. This steric clash raises the activation energy of the tetrahedral intermediate, dramatically slowing the reaction rate and shifting the equilibrium away from the desired ester product.[2][5]

Comparative Data
AlcoholStructureHindrance LevelExpected Yield (Standard Conditions)
1-PentanolCH3(CH2)4OHLow (Primary)High (>90%)
3-PentanolCH3CH2CH(OH)CH2CH3Medium (Secondary)Moderate (~60-70%)
This compound (CH3)3CCH(OH)CH(CH3)2Very High (Hindered Secondary)Very Low (<5-10%)

Table 1: Predicted comparative yields for the Fischer esterification of various alcohols with acetic acid. Yields are estimated based on established principles of steric hindrance in this reaction.[4][6]

Experimental Protocol: Fischer Esterification

This protocol outlines a standard procedure for attempting the esterification of an alcohol.

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (0.10 mol), glacial acetic acid (0.12 mol, 1.2 equivalents), and concentrated sulfuric acid (0.5 mL) as the catalyst.[8][9]

  • Heat the mixture to a gentle reflux using a heating mantle. For a volatile alcohol like 3-pentanol, a reflux temperature of approximately 100-110°C is appropriate.

  • Allow the reaction to reflux for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash sequentially with 30 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst) and 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purify the ester by distillation.

Visualization: Steric Hindrance in the Tetrahedral Intermediate

The diagram below illustrates why the esterification of this compound is so disfavored. The bulky alkyl groups prevent the alcohol from adopting the correct geometry to attack the carboxylic acid.

Mechanism of steric hindrance in esterification.

Oxidation: Accessibility of the α-Hydrogen

The oxidation of secondary alcohols to ketones is a fundamental transformation.[10] Reagents like pyridinium chlorochromate (PCC) or conditions like the Swern oxidation are commonly employed.[11][12][13] These reactions typically involve the removal of the hydrogen atom from both the hydroxyl group and the adjacent carbon (the α-carbon). The steric environment around this C-H bond can significantly influence the reaction rate.

Causality of Experimental Outcome

While the hydroxyl group of this compound is hindered, the α-hydrogen is relatively accessible. Oxidation reagents that are not excessively bulky can approach and abstract this proton. Modern catalytic systems, such as those using 2-azaadamantane N-oxyl (AZADO) derivatives, have been specifically designed to be less sterically hindered than traditional reagents like TEMPO, making them highly effective for oxidizing bulky alcohols.[14][15] Therefore, unlike esterification, the oxidation of this compound to its corresponding ketone, 2,2,4-trimethyl-3-pentanone, is expected to proceed in good yield, comparable to less hindered secondary alcohols, especially when an appropriate, modern oxidant is chosen.

Comparative Data

The following table compares the performance of a traditional oxidant (PCC) and a modern catalytic system (AZADO/NaOCl) for the oxidation of a standard secondary alcohol versus our hindered target molecule.

AlcoholOxidizing SystemExpected YieldReference/Rationale
3-PentanolPCC in CH₂Cl₂>90%Standard, unhindered secondary alcohol oxidation.[16]
This compound PCC in CH₂Cl₂70-80%Mildly reduced yield due to some steric hindrance towards the chromium reagent.[17]
3-PentanolAZADO / NaOCl>95%Highly efficient catalytic system.
This compound AZADO / NaOCl>95%AZADO is designed to overcome steric hindrance, providing excellent yields.[15]

Table 2: Comparison of expected yields for the oxidation of secondary alcohols. Modern catalysts show superior performance for sterically hindered substrates.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a reliable, metal-free method for converting alcohols to carbonyls under mild conditions.[13][18]

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dichloromethane (DCM, 10 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.0 mL, 11.4 mmol) to the stirred DCM.

  • In a separate flask, dissolve dimethyl sulfoxide (DMSO) (1.6 mL, 22.5 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture. Stir for 10 minutes.

  • Dissolve this compound (1.30 g, 10.0 mmol) in DCM (5 mL) and add it dropwise to the flask. Stir for 20 minutes at -78 °C.[19]

  • Add triethylamine (7.0 mL, 50.0 mmol) dropwise, stir for 15 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Visualization: Experimental Workflow for Oxidation

This diagram outlines the key steps in performing a Swern oxidation.

Swern_Workflow start Start prep Prepare Flask (Flame-dried, N2 atm) start->prep cool Cool DCM to -78°C prep->cool add_oxalyl Add Oxalyl Chloride cool->add_oxalyl add_dmso Add DMSO Solution (Forms Swern Reagent) add_oxalyl->add_dmso add_alcohol Add Alcohol Solution (this compound) add_dmso->add_alcohol add_tea Add Triethylamine (Base) add_alcohol->add_tea warm Warm to Room Temp. add_tea->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify end End (Ketone Product) purify->end

Step-by-step workflow for the Swern oxidation.

Dehydration: A Gateway to Complex Alkene Mixtures

Acid-catalyzed dehydration of alcohols is a classic method for synthesizing alkenes. For secondary and tertiary alcohols, the reaction typically proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate.[20][21] The stability of this carbocation and the potential for rearrangements are critical in determining the product distribution.

Causality of Experimental Outcome

When this compound is protonated and loses water, it forms a secondary carbocation. This carbocation is highly prone to rearrangement to form more stable tertiary carbocations. Two primary rearrangement pathways exist: a 1,2-hydride shift and a 1,2-methide (methyl) shift.[22] Each of these rearranged carbocations, along with the initial secondary carbocation, can then lose a proton from an adjacent carbon to form a variety of alkene products. This leads to a complex product mixture, a stark contrast to simpler alcohols that might yield a single major product according to Zaitsev's rule.[23]

Comparative Data: Product Distribution

The dehydration of this compound is known to produce a complex mixture of alkenes.[22][24] This is compared below to the simpler dehydration of 3-pentanol.

AlcoholMajor Alkene Product(s)Mechanism Notes
3-Pentanol2-Pentene (mixture of E/Z isomers)Forms a simple secondary carbocation; loss of a proton follows Zaitsev's rule to give the more substituted alkene. Rearrangement is not favorable.
This compound Complex Mixture, including: • 2,3,4-Trimethyl-2-pentene (29%) • 2,4,4-Trimethyl-1-pentene (24%) • 2,4,4-Trimethyl-2-pentene (24%) • 2,3,4-Trimethyl-1-pentene (18%)The initial secondary carbocation undergoes competing 1,2-hydride and 1,2-methide shifts, leading to multiple tertiary carbocation intermediates and a wide array of alkene products.[22][24]

Table 3: Comparison of alkene products from acid-catalyzed dehydration. The complex branching of this compound leads to significant carbocation rearrangements and a diverse product mixture.

Experimental Protocol: Acid-Catalyzed Dehydration
  • Place the alcohol (e.g., 10 g of this compound) in a 100 mL round-bottom flask.

  • Carefully add 10 mL of a 1:1 mixture of concentrated sulfuric acid and water. Add a few boiling chips.

  • Set up a simple distillation apparatus. The receiving flask should be cooled in an ice bath to collect the volatile alkene products.

  • Heat the reaction flask gently to distill the alkenes as they are formed. The distillation temperature should be kept below 130°C.

  • Continue until distillation ceases. The collected distillate will contain the alkene mixture and some aqueous acid.

  • Wash the distillate in a separatory funnel with 10 mL of 10% sodium hydroxide solution, followed by 10 mL of water, and finally 10 mL of brine.

  • Dry the organic layer with anhydrous calcium chloride.

  • The final product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the isomeric alkenes.

Visualization: Dehydration and Rearrangement Pathways

This diagram illustrates the formation of the initial secondary carbocation and its subsequent rearrangements, leading to the observed product mixture.

Dehydration_Pathway cluster_rearrange Carbocation Rearrangements Start This compound + H+ Protonated Protonated Alcohol Start->Protonated - H2O Carbocation1 Initial Secondary (2°) Carbocation Protonated->Carbocation1 Carbocation2 Tertiary (3°) Carbocation (via 1,2-Hydride Shift) Carbocation1->Carbocation2 1,2-H~ Shift Carbocation3 Tertiary (3°) Carbocation (via 1,2-Methide Shift) Carbocation1->Carbocation3 1,2-CH3~ Shift Products Complex Mixture of 6 Alkenes Carbocation1->Products - H+ Carbocation2->Products - H+ Carbocation3->Products - H+

Carbocation formation and rearrangement pathways.

Conclusion

The performance of this compound is a clear demonstration of the principle that steric hindrance is not merely an obstacle but a defining characteristic that can be strategically leveraged.

  • In Esterification , its highly hindered nature makes it a poor substrate for standard protocols like the Fischer esterification, where direct nucleophilic attack is required.

  • In Oxidation , it performs well, especially with modern, less-hindered reagents, yielding the corresponding ketone efficiently. This highlights that reactivity is not solely about the hydroxyl group but also the accessibility of the adjacent C-H bond.

  • In Dehydration , its structure leads to extensive carbocation rearrangements, resulting in a complex mixture of alkene products. This behavior, while potentially undesirable for clean synthesis, provides an excellent academic example of carbocation chemistry.

For the practicing scientist, this compound should not be viewed as a simple secondary alcohol. Its utility lies in applications where its bulk is an asset—perhaps as a non-coordinating, bulky base after deprotonation, or in syntheses where controlled rearrangement is desired. Understanding these performance benchmarks is key to its effective and innovative application in the laboratory.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile of 2,2,4-Trimethyl-3-pentanol

Before any disposal protocol can be implemented, a thorough understanding of the subject chemical is paramount. This compound (CAS No. 5162-48-1) is a flammable liquid that requires careful handling as a hazardous waste.[1][2] Its properties dictate the stringent disposal procedures that follow.

The Globally Harmonized System (GHS) classification for the isomer further underscores its risks, labeling it as a Flammable liquid (Category 3) and Harmful if swallowed (Acute toxicity, Oral, Category 4).[7][8][9]

Table 1: Key Properties and Hazard Classifications

PropertyValue/ClassificationSource
Chemical Name This compound[1][2]
CAS Number 5162-48-1[1][2]
Molecular Formula C₈H₁₈O[1][2]
Flash Point ~122°F / 50°C (Data from isomer)[3][4]
GHS Hazard Codes H226: Flammable liquid and vaporH302: Harmful if swallowed[7][8]
EPA Hazardous Waste Code D001: Ignitable Waste [5][6]

The causality is clear: the chemical's inherent flammability (low flash point) is the primary driver for its classification as a regulated hazardous waste. This classification legally prohibits its disposal via standard means, such as pouring it down the sink, which could lead to fires, explosions, and severe environmental contamination.[10]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to ensure safety and regulatory compliance from the moment the chemical is deemed waste to its final disposal.

Before handling waste this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. All potential ignition sources—such as open flames, hot plates, and spark-producing equipment—must be eliminated from the immediate vicinity.[8][11]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact. Inspect gloves for integrity before use.[12]

  • Body Protection: A flame-retardant lab coat is required.[8]

Proper segregation is a cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.

  • Do Not Mix: Never combine this compound waste with acids, oxidizing agents, or other reactive chemicals.[13]

  • Compatibility: This waste stream is generally compatible with other non-halogenated alcohol and solvent wastes (e.g., ethanol, methanol, isopropanol).[3] However, if you are unsure, it is always safest to collect it in a dedicated container.

  • Aqueous Solutions: Be aware of the EPA's "alcohol exemption," which applies only to aqueous solutions containing less than 24% alcohol by volume and are at least 50% water.[14][15] Pure or concentrated this compound does not meet this criterion and must be treated as hazardous waste.

The integrity and labeling of your waste container are critical for safety and compliance.

  • Select an Appropriate Container: Use a clean, leak-proof container specifically designed for flammable liquid waste. This can be the original product container or a dedicated waste container made of compatible material (e.g., glass or high-density polyethylene).[3][15]

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoiding abbreviations or formulas)

    • The specific hazard(s): "Ignitable" or "Flammable"

    • The date accumulation started.

  • Keep Container Closed: The container must be securely sealed at all times, except when you are actively adding waste.[15] This minimizes the release of flammable vapors.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[3]

Designated storage areas are a regulatory requirement.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from heat and direct sunlight. The storage area should be clearly marked as a flammable waste storage location.[9]

Hazardous waste must be disposed of through a licensed and approved waste management vendor.

  • Contact EHS: Follow your institution's protocol for waste pickup by contacting your Environmental Health & Safety (EHS) department or the designated waste coordinator.

  • Documentation: You will be required to complete paperwork (a hazardous waste manifest or similar tracking document) for the disposal vendor. This creates a "cradle-to-grave" record of the waste, which is a legal requirement.[8]

  • Vendor Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] Common disposal methods for flammable liquids include fuel blending or chemical incineration.[12]

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_storage Storage & Disposal A Identify this compound as Waste B Assess Hazards: - Flammable Liquid (Flash Point < 140°F) - EPA Waste Code: D001 A->B C Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Flame-Retardant Lab Coat B->C D Select Approved Flammable Liquid Waste Container C->D Proceed to Handling E Affix 'Hazardous Waste' Label - Chemical Name - Hazard (Ignitable) - Date D->E F Collect Waste in Ventilated Area (Fume Hood) E->F G Keep Container Securely Closed (Fill to <90% Capacity) F->G H Store in Satellite Accumulation Area (SAA) - Secondary Containment - Away from Ignition Sources G->H Proceed to Storage I Contact EHS for Waste Pickup Request H->I J Complete Waste Manifest/Paperwork I->J K Transfer to Licensed Waste Vendor J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-Trimethyl-3-pentanol
Reactant of Route 2
2,2,4-Trimethyl-3-pentanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.